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  • Product: 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride
  • CAS: 1187172-70-8

Core Science & Biosynthesis

Foundational

Mechanistic Profiling and Pharmacological Applications of the 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Pharmacodynamics The compound 2-(Piperidin-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Pharmacodynamics

The compound 2-(Piperidin-2-yl)-1H-benzo[d]imidazole (CAS 51785-23-0), frequently utilized in its dihydrochloride salt form, is a highly privileged pharmacophore in modern medicinal chemistry. Rather than acting as a standalone therapeutic, it serves as a critical structural building block for synthesizing advanced agents targeting neurological, psychiatric, and inflammatory pathways [1].

As a Senior Application Scientist, I approach this scaffold not just as a chemical entity, but as a highly tunable interface for biological systems. The mechanistic power of this molecule stems from its dual-domain architecture:

  • The Benzimidazole Core: Acting as a bioisostere for indole and purine rings, this core engages in robust π−π stacking and hydrogen bonding with aromatic residues (e.g., Tryptophan, Phenylalanine) within the hydrophobic binding pockets of target proteins [2].

  • The Piperidine Ring: The secondary amine of the piperidine ring is protonated at physiological pH. When formulated as a dihydrochloride salt, the compound exhibits superior aqueous solubility, preventing aggregation artifacts in in vitro assays. Mechanistically, this protonated nitrogen is essential for forming a highly conserved salt bridge with the Aspartate residue (Asp3.32) in transmembrane helix 3 (TM3) of aminergic G-protein coupled receptors (GPCRs) [3].

Primary Mechanisms of Action (Derivative-Dependent)

Because 2-(Piperidin-2-yl)-1H-benzo[d]imidazole is a foundational scaffold, its specific mechanism of action (MoA) is dictated by its subsequent functionalization. However, derivatives built upon this core overwhelmingly converge on two primary mechanistic pathways:

Pathway A: Monoaminergic GPCR Modulation (Neurological Targets)

Derivatives of this scaffold are predominantly designed to target Dopamine ( D2​/D3​ ) and Serotonin ( 5−HT1A​/5−HT2A​ ) receptors. By mimicking endogenous monoamines, the piperidine-benzimidazole construct binds to the orthosteric site. Depending on the bulk and electronic properties of the appended functional groups, these derivatives stabilize the GPCR in either an active (agonist) or inactive (antagonist/inverse agonist) conformation, modulating downstream Gαi/o​ or Gαq​ signaling cascades.

Pathway B: Kinase Inhibition (Anti-inflammatory & Oncology Targets)

Due to its purine-mimetic properties, the benzimidazole core is highly effective at occupying the ATP-binding pocket of various kinases (e.g., JAK, p38 MAPK). The piperidine ring extends into the solvent-exposed region or interacts with the hinge region, competitively inhibiting ATP binding and halting downstream phosphorylation events critical for cytokine release.

G L Benzimidazole-Piperidine Derivative GPCR Aminergic GPCR (e.g., D2R / 5-HT2A) L->GPCR Orthosteric Binding (Asp3.32) G_i Gαi/o Protein Activation GPCR->G_i Conformational Shift AC Adenylyl Cyclase Inhibition G_i->AC cAMP Decreased cAMP Levels AC->cAMP PKA Reduced PKA Activity cAMP->PKA

Figure 1: Canonical Gαi/o signaling pathway modulated by benzimidazole-piperidine derivatives at aminergic GPCRs.

Self-Validating Experimental Methodologies for MoA Validation

To rigorously define the MoA of novel 2-(Piperidin-2-yl)-1H-benzo[d]imidazole derivatives, we must deploy assays that inherently validate their own dynamic range. Below are the gold-standard protocols for evaluating GPCR-targeted derivatives.

Protocol 1: Radioligand Competition Binding Assay

Purpose: To determine the binding affinity ( Ki​ ) at the orthosteric site of the Dopamine D2​ receptor. Causality & Self-Validation: We utilize [3H] -spiperone as the radioligand. To ensure the system is self-validating, 10μM Haloperidol is used to define Non-Specific Binding (NSB). If the test compound shows no displacement, but Haloperidol successfully reduces the signal to baseline, we definitively prove the assay is functional and the test compound lacks orthosteric affinity, ruling out false negatives due to degraded protein or radioligand.

Step-by-Step Workflow:

  • Membrane Preparation: Resuspend CHO-K1 cells stably expressing human D2​ receptors in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Compound Solubilization: Dissolve the dihydrochloride salt derivative in 100% DMSO, then perform serial dilutions in assay buffer (final DMSO concentration <1% to prevent solvent-induced membrane fluidization).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -spiperone, and varying concentrations of the test compound ( 10−11 to 10−5 M). Include Haloperidol wells for NSB. Incubate for 120 minutes at 25°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer.

  • Detection & Analysis: Add scintillation cocktail and read on a Microbeta counter. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: BRET-based cAMP Biosensor Assay (Functional Efficacy)

Purpose: To determine if the bound derivative acts as an agonist, partial agonist, or antagonist. Causality & Self-Validation: Traditional end-point cAMP assays (like ELISA) require cell lysis, which destroys kinetic data and introduces artifacts. We use a Bioluminescence Resonance Energy Transfer (BRET) EPAC-based biosensor in live cells. The system is self-validated using Forskolin (a direct Adenylyl Cyclase activator). An antagonist derivative will block dopamine-induced suppression of Forskolin-stimulated cAMP, providing a clear, internally controlled dynamic window.

Step-by-Step Workflow:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding the D2​ receptor and the CAMYEL (cAMP sensor using YFP-Epac-RLuc) BRET biosensor.

  • Baseline Establishment: Plate cells in a white 96-well plate. Add the luciferase substrate Coelenterazine-h (5 µM) and read baseline BRET ratios (YFP emission 535 nm / RLuc emission 475 nm) for 10 minutes.

  • Stimulation & Antagonism: Add 10μM Forskolin to elevate baseline cAMP (decreasing the BRET signal). Simultaneously add the test compound.

  • Kinetic Reading: Monitor the BRET ratio in real-time for 45 minutes. Agonists will cause a rapid increase in the BRET ratio (indicating a drop in cAMP via Gαi​ activation), while antagonists will maintain the Forskolin-induced suppressed BRET state in the presence of endogenous dopamine.

Workflow S1 Compound Prep (Dihydrochloride Salt) S2 Radioligand Binding Assay S1->S2 Solubilization S3 cAMP Accumulation (Functional Assay) S2->S3 Affinity (Ki) Confirmed S4 Data Analysis (Cheng-Prusoff / Schild) S3->S4 Efficacy (EC50/IC50)

Figure 2: Step-by-step in vitro pharmacological validation workflow for GPCR-targeting scaffolds.

Quantitative Data Summary

The table below summarizes the baseline physicochemical properties of the core scaffold and the typical pharmacological profiling data observed when this scaffold is successfully functionalized into lead drug candidates [1][2][3].

ParameterSpecification / Typical ValueMechanistic Implication
CAS Number 51785-23-0Unique identifier for the core scaffold.
Molecular Weight 201.27 g/mol (Free base)Low molecular weight allows for extensive functionalization while remaining compliant with Lipinski’s Rule of 5.
Salt Form Dihydrochloride ( 2HCl )Maximizes aqueous solubility for in vitro assays and oral bioavailability.
Target Class Aminergic GPCRs, KinasesPrivileged structure due to indole/purine mimicry.
Typical Derivative Ki​ ( D2​ Receptor) 10 nM – 500 nMHigh-affinity orthosteric binding via Asp3.32 salt bridge.
Typical Derivative Ki​ ( 5−HT2A​ Receptor) 5 nM – 300 nMEnables dual-action polypharmacology (e.g., atypical antipsychotic profiles).

References

  • MySkinRecipes - 2-(Piperidin-2-yl)-1H-benzo[d]imidazole - Product Description & Chemical Specifications. URL:[Link][1]

Sources

Exploratory

The Benzimidazole-Piperidine Scaffold: Pharmacological Targets and Synthetic Utility in Drug Discovery

Executive Summary 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride (CAS 51785-23-0) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged pharmacophore building block in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride (CAS 51785-23-0) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged pharmacophore building block in medicinal chemistry. Its unique physicochemical properties—combining the hydrogen-bonding capacity and aromaticity of the benzimidazole core with the basicity of the piperidine ring—make it an ideal scaffold for synthesizing high-affinity ligands. This technical guide deconstructs the primary pharmacological targets of its derivatives, the mechanistic causality behind its structural efficacy, and the self-validating experimental workflows required to characterize these interactions.

Section 1: Target Class I – Aminergic GPCRs (Dopamine D2/D4 Receptors)

Mechanistic Causality & Structural Logic

The benzimidazole-piperidine scaffold is highly effective in targeting the D2-like dopamine receptor family (D2, D3, D4) ()[1]. The pharmacological efficacy of this scaffold relies on a dual-anchoring mechanism within the receptor's transmembrane domains:

  • The Piperidine Salt Bridge: The basicity of the piperidine nitrogen ( pKa​ ~ 8.5–9.0) ensures it remains predominantly protonated at physiological pH. This protonated amine acts as a critical anchor, forming a robust electrostatic salt bridge with a highly conserved aspartic acid residue (e.g., Asp1143.32 in D2R or Asp115 in D4R) located in transmembrane domain 3 (TM3) of the orthosteric binding site (OBS) ()[2].

  • The Benzimidazole π−π Stacking: Simultaneously, the planar, aromatic benzimidazole moiety extends into the receptor's extended binding pocket (EBP). It acts as a bioisostere for endogenous indole or purine rings, engaging in π−π stacking and hydrophobic interactions with aromatic residues such as Phenylalanine and Tryptophan (e.g., Trp100EL1 in D2R)[2].

This specific spatial orientation dictates whether the resulting derivative acts as an agonist, partial agonist, or antagonist ()[3].

Quantitative Data Summary

Table 1: Binding Affinities of Benzimidazole-Piperidine Derivatives at Dopamine Receptors

Compound ModificationTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Activity
Unsubstituted CoreD4> 1000N/A
N-Methyl PiperidineD4~ 100Antagonist
4-Fluoro-3-methyl additionD4135.0Antagonist
3-Fluorobenzyl additionD4205.9Antagonist
Extended Arylpiperazine LinkerD2< 10.0Partial Agonist

(Data synthesized from structural activity relationship studies on D4R antagonists and D2R ligands[1],[2])

GPCR_Signaling Ligand Benzimidazole-Piperidine Derivative SaltBridge Asp115 Salt Bridge (Orthosteric Site) Ligand->SaltBridge PiStacking Phe/Trp Pi-Stacking (Extended Pocket) Ligand->PiStacking Receptor Dopamine D4 Receptor (Aminergic GPCR) Gi_Protein Gi/o Protein Activation Receptor->Gi_Protein Conformational Shift SaltBridge->Receptor PiStacking->Receptor Effector Adenylate Cyclase Inhibition (cAMP Reduction) Gi_Protein->Effector Signal Transduction

Fig 1. GPCR signaling inhibition via benzimidazole-piperidine D4 receptor antagonists.

Section 2: Target Class II – Voltage-Gated Sodium Channels (Nav1.8)

Mechanistic Causality & Structural Logic

Beyond GPCRs, the 2-(piperidin-2-yl)-1H-benzimidazole scaffold is a proven modulator of voltage-gated sodium channels, specifically the tetrodotoxin-resistant Nav1.8 channel, which is heavily implicated in nociception and chronic pain pathways ()[4].

The mechanism of action relies on state-dependent blockade . The lipophilic benzimidazole core penetrates the lipid bilayer to access the intracellular vestibule of the channel pore. Once inside, the protonated piperidine nitrogen binds to the local anesthetic (LA) receptor site on the S6 segments of domains I, III, and IV. This binding stabilizes the channel in its inactivated state, preventing the influx of Na+ ions and dampening neuronal hyperexcitability during repetitive firing.

PatchClamp Prep HEK293 Cell Prep (hNav1.8 Expression) Baseline Baseline Recording (Vehicle Control) Prep->Baseline Perfusion Compound Perfusion (10nM - 10μM) Baseline->Perfusion Depolarization Voltage Step Protocol (-120mV to +10mV) Perfusion->Depolarization Washout Washout Phase (Recovery Validation) Depolarization->Washout Washout->Baseline Reversibility Check Analysis IC50 Calculation (Hill Equation) Washout->Analysis

Fig 2. Self-validating patch-clamp workflow for assessing state-dependent Nav1.8 blockade.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent the gold standard for validating the pharmacological targets of benzimidazole-piperidine derivatives.

Protocol 3.1: Radioligand Competition Binding Assay (Dopamine Receptors)

Causality: This assay determines the Ki​ of synthesized derivatives by measuring their ability to displace a known radioligand. The inclusion of a non-specific binding (NSB) control ensures that only receptor-specific interactions are quantified, creating a self-validating dataset.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human D2 or D4 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2​ and 1 mM EDTA. Rationale: EDTA chelates divalent cations required by metalloproteases, preventing receptor degradation.

  • Incubation Matrix: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -spiperone, and varying concentrations of the benzimidazole-piperidine test compound ( 10−11 to 10−5 M).

  • Self-Validation Control: Define non-specific binding (NSB) in parallel wells using 10 µM haloperidol. Total binding minus NSB equals specific binding.

  • Equilibration: Incubate the plate at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Rationale: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, reducing the non-specific adhesion of lipophilic basic ligands. Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 3.2: Automated Whole-Cell Patch-Clamp (Nav1.8)

Causality: Electrophysiology provides real-time functional data. A specific voltage-step protocol is essential to distinguish between resting-state and inactivated-state channel blocks.

  • Cell Preparation: Culture CHO cells expressing hNav1.8. Detach and suspend in extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, pH 7.4).

  • Seal Formation: Achieve a giga-ohm seal (>1 GΩ) using a borosilicate glass pipette filled with intracellular solution (120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, pH 7.2). Rupture the membrane to establish the whole-cell configuration.

  • Voltage Protocol (State-Dependence): Hold cells at a resting potential of -120 mV. Apply a prepulse to -40 mV for 8 seconds. Rationale: This specific prepulse drives the channels into the inactivated state, which is necessary to test the state-dependent binding affinity of the benzimidazole core. Follow this with a test pulse to +10 mV for 20 ms to measure the remaining available current.

  • Compound Application: Perfuse the test compound continuously. Record the fractional block of the peak Na+ current.

  • Reversibility Check: Perfuse compound-free extracellular solution for 5 minutes. Rationale: Recovery of the Na+ current validates that the block is receptor-mediated and not an artifact of cell death or membrane degradation.

References

  • Stewart, A. O., et al. (2004). "Dopamine D4 Ligands and Models of Receptor Activation: 2-(4-Pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole and Related Heteroarylmethylarylpiperazines Exhibit a Substituent Effect Responsible for Additional Efficacy Tuning." Journal of Medicinal Chemistry.[Link]

  • Penjisevic, J., et al. (2018). "Synthesis of novel 2-(piperazino-1-yl-alkyl)-1H-benzimidazole derivates and assessment of their interactions with the D2 dopamine receptor." Journal of the Serbian Chemical Society.[Link]

  • Tolentino, K. T., et al. (2014). "Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.[Link]

  • "Benzimidazole and imidazopyridine derivatives as sodium channel modulators.

Sources

Foundational

crystal structure of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride

An In-Depth Technical Guide to the Structural Elucidation of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride Abstract This technical guide provides a comprehensive framework for the determination, analysis, and c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Elucidation of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for the determination, analysis, and characterization of the three-dimensional . While a definitive, publicly archived crystal structure for this specific compound is not available at the time of this writing, this document outlines the complete, field-proven methodologies required for its elucidation. We present a detailed protocol encompassing synthesis, single-crystal growth, and analysis by single-crystal X-ray diffraction (SC-XRD). The guide explains the causality behind key experimental choices and describes the expected structural features, including molecular geometry and the critical supramolecular architecture dictated by hydrogen bonding. Further, we integrate spectroscopic (NMR, FTIR) and computational (DFT) techniques to build a self-validating system for complete structural confirmation. This document serves as a robust operational manual for researchers undertaking the crystallographic and physicochemical characterization of novel benzimidazole-based active pharmaceutical ingredients (APIs).

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anthelmintic, antiviral, anti-inflammatory, and antitumor properties.[1][2][3] The fusion of a benzene ring with an imidazole ring creates a unique aromatic heterocyclic system that can interact with various biological targets.[3][4] The specific compound of interest, 2-(Piperidin-2-yl)-1H-benzo[d]imidazole, combines this important pharmacophore with a piperidine ring, a common feature in many CNS-active drugs.

As a dihydrochloride salt, the compound's solubility, stability, and bioavailability are significantly influenced by its solid-state properties. A definitive understanding of its three-dimensional crystal structure is therefore not merely an academic exercise; it is a prerequisite for rational drug design, formulation development, and intellectual property protection. The crystal structure reveals the precise molecular conformation, protonation sites, and the intricate network of intermolecular interactions that govern the material's physicochemical characteristics.[5] This guide provides the blueprint for obtaining and interpreting that critical structural data.

Synthesis and Characterization

Proposed Synthesis

The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6][7] For the title compound, a reliable method involves the reaction of o-phenylenediamine with piperidine-2-carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) under thermal conditions. The resulting free base is then treated with hydrochloric acid in a suitable solvent, such as ethanol or isopropanol, to precipitate the dihydrochloride salt.

Spectroscopic Confirmation

Prior to crystallization attempts, the identity and purity of the synthesized salt must be rigorously confirmed.

  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show characteristic signals. The benzimidazole N-H proton typically appears as a broad singlet in the downfield region, often between 12.0 and 13.6 ppm, due to hydrogen bonding and the aromatic ring current.[1] Protons on the benzene ring will appear in the aromatic region, and their splitting patterns can confirm the substitution pattern.[1][8] The piperidine ring protons will be found in the aliphatic region, and their coupling will provide conformational information.

  • FTIR Spectroscopy: The FTIR spectrum should display characteristic vibrational bands. A broad absorption in the 2500-3300 cm⁻¹ range would be indicative of the N-H⁺ stretches from the protonated imidazole and piperidine nitrogens. The N-H stretching of the benzimidazole ring is typically observed around 3200-3400 cm⁻¹.[2][9] Aromatic C=C and C=N stretching vibrations will appear in the 1400-1650 cm⁻¹ region.[8]

Crystallization and Single-Crystal X-ray Diffraction

The core of the structural elucidation process is Single-Crystal X-ray Diffraction (SC-XRD).[10] This technique provides an unambiguous map of electron density within the crystal, allowing for the precise determination of atomic positions.[5] The entire process, from crystal growth to final structure validation, is a self-validating workflow.

Experimental Protocol: Crystal Growth

Obtaining a high-quality single crystal is the most critical and often most challenging step.[11] The goal is to facilitate slow, ordered molecular assembly. For a hydrochloride salt, solvent systems like methanol/ether, ethanol/ethyl acetate, or water/isopropanol are often successful.

Step-by-Step Protocol for Slow Evaporation:

  • Solution Preparation: Dissolve approximately 10-20 mg of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride in a minimal amount of a primary solvent (e.g., methanol) in a small, clean vial.

  • Induce Saturation: Gently warm the solution if necessary to ensure complete dissolution.

  • Slow Solvent Removal: Cover the vial with parafilm and puncture it with 1-2 small pinholes. This restricts the rate of evaporation, which is key to growing large, well-ordered crystals.[11]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow it to stand undisturbed for several days to weeks.

  • Crystal Selection: Examine the vial under a polarizing microscope. Ideal crystals will be transparent, have well-defined faces, and exhibit uniform extinction under polarized light.[11] They should be approximately 0.1-0.3 mm in at least two dimensions.

Experimental Workflow: Single-Crystal X-ray Diffraction

The following diagram outlines the standard workflow for SC-XRD data collection and structure refinement.

SC_XRD_Workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase Crystal_Selection 1. Crystal Selection & Mounting Data_Collection 2. X-ray Data Collection Crystal_Selection->Data_Collection Mount on Goniometer Data_Reduction 3. Data Integration & Reduction Data_Collection->Data_Reduction Raw Diffraction Images Structure_Solution 4. Structure Solution (Phase Problem) Data_Reduction->Structure_Solution hkl Intensity File Structure_Refinement 5. Structure Refinement Structure_Solution->Structure_Refinement Initial Atomic Model Validation 6. Validation & Finalization Structure_Refinement->Validation Refined Structural Model Validation->Structure_Refinement Model Adjustment

Caption: Workflow for small-molecule crystal structure determination.

Step-by-Step Protocol for Data Collection and Refinement:

  • Mounting: A suitable crystal is mounted on a goniometer head and placed on the diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo-Kα, λ = 0.71073 Å).[12] A series of diffraction images are collected as the crystal is rotated.[13]

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections (e.g., for Lorentz and polarization effects), yielding a list of reflections (hkl) and their intensities.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map and a preliminary atomic model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between observed and calculated structure factors.

  • Validation: The final model is validated using metrics like the R-factor and goodness-of-fit (GooF). The geometry is checked, and hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

Expected Structural Features and Discussion

Based on the known chemistry of benzimidazoles and hydrochloride salts, we can predict the key features of the crystal structure.

Crystallographic Data (Hypothetical)

The final output of the analysis would be summarized in a crystallographic information file (CIF) and a data table similar to the one below. The values are representative examples for a small organic molecule.

ParameterExpected Value / Type
Chemical FormulaC₁₂H₁₇N₃²⁺ · 2Cl⁻
Formula Weight276.20 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
a, b, c (Å)10-20 Å
α, β, γ (°)90, >90, 90 (for Monoclinic)
Volume (ų)1500-2500 ų
Z (molecules/unit cell)4 or 8
Temperature (K)100 K
Radiation (λ, Å)Mo-Kα (0.71073)
Final R indices [I>2σ(I)]R₁ ≈ 0.03-0.06, wR₂ ≈ 0.08-0.15
Goodness-of-fit (S)~1.0
Molecular Conformation and Supramolecular Assembly

The most insightful aspect of the crystal structure will be the intricate network of hydrogen bonds. As a dihydrochloride salt, both the piperidine nitrogen and one of the benzimidazole nitrogens will be protonated, carrying positive charges. The chloride anions will act as key hydrogen bond acceptors, linking the organic cations into a stable three-dimensional lattice.[14]

Expected Hydrogen Bonding Interactions:

  • N⁺-H···Cl⁻: Strong charge-assisted hydrogen bonds will form between the protonated piperidinyl and imidazolyl groups and the chloride ions.

  • N-H···Cl⁻: The unprotonated benzimidazole N-H group will also participate in hydrogen bonding to a chloride ion.[7]

  • C-H···Cl⁻: Weaker C-H···Cl⁻ interactions involving aromatic or aliphatic C-H donors may also be present, further stabilizing the crystal packing.

The following diagram illustrates a plausible hydrogen bonding scheme.

H_Bonding mol 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Cation (BH₂²⁺) cl1 Cl⁻ Ion mol->cl1 N⁺(pip)-H···Cl⁻ cl2 Cl⁻ Ion mol->cl2 N⁺(im)-H···Cl⁻ mol->cl2 N(im)-H···Cl⁻ neighbor_mol Adjacent Cation (BH₂²⁺) neighbor_mol->cl1 N-H···Cl⁻ neighbor_mol->cl2 N⁺-H···Cl⁻

Caption: Hypothetical hydrogen bonding network.

Computational Analysis

To complement the experimental data, computational modeling using Density Functional Theory (DFT) is recommended.[6][15]

  • Geometry Optimization: A gas-phase geometry optimization of the dicationic molecule can be performed (e.g., using the B3LYP functional with a 6-31G(d,p) basis set).

  • Comparison: The bond lengths, angles, and torsion angles from the optimized structure can be compared with the experimental SC-XRD data.[15] This comparison helps to identify the effects of crystal packing and hydrogen bonding on the molecular geometry.

  • Property Calculation: Further calculations can predict spectroscopic properties (NMR, IR) and analyze the molecular electrostatic potential, providing insight into the charge distribution and reactive sites of the molecule.[6][16]

Conclusion

The structural elucidation of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is a critical step in its development as a potential therapeutic agent. This guide outlines a robust, multi-faceted approach that integrates synthesis, spectroscopy, single-crystal X-ray diffraction, and computational modeling. By following these detailed methodologies, researchers can obtain a definitive, high-resolution crystal structure. This information is fundamental to understanding the compound's solid-state behavior, guiding formulation strategies, and ultimately accelerating the drug development process. The elucidation of the complex hydrogen-bonding network, in particular, will provide invaluable insights into the forces that govern the stability and properties of this important benzimidazole derivative.

References

  • BenchChem. (n.d.). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.
  • ResearchGate. (n.d.). Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study | Request PDF. Retrieved from [Link]

  • Amazon AWS. (2025). Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives. Retrieved from [Link]

  • IntechOpen. (2022, July 13). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted.... Retrieved from [Link]

  • TSI Journals. (2014, December 14). SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF NOVEL BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Retrieved from [Link]

  • World Scientific News. (2025, July 8). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine derivatives. Retrieved from [Link]

  • PMC. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. Retrieved from [Link]

  • ResearchGate. (2024, July 19). (PDF) Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone | Request PDF. Retrieved from [Link]

  • PubMed. (2023, July 1). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. Retrieved from [Link]

  • Taylor & Francis. (2023, August 21). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Retrieved from [Link]

  • MDPI. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2'-Pyridyl)benzimidazole | C12H9N3 | CID 70821. Retrieved from [Link]

  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics. Retrieved from [Link]

  • IntechOpen. (2022, January 19). Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2024, September 30). COMPUTATIONAL STUDIES AND GREEN SYNTHESIS OF BENZIMIDAZOLES THROUGH SEQUENTIAL OXIDATIVE CYCLISATION OF ARYLDIAMINES IN SOLVENT-. Retrieved from [Link]

  • Wiley Online Library. (n.d.). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of [cis-Dichloro(2-Pyridin-2-yl-1H-Benzoimidazole) (1H-Imidazole) Copper(II)] Complex. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, July 24). 8: Single-crystal X-ray Diffraction (Part 1). Retrieved from [Link]

  • Google Patents. (n.d.). US8901304B1 - Benzo[D]imidazole derivatives of piperidine and piperazine.
  • PubChem. (n.d.). 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole. Retrieved from [Link]

  • MDPI. (2024, August 2). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Preformulation Strategy for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride

Executive Summary The compound 2-(Piperidin-2-yl)-1H-benzo[d]imidazole (often referred to as 2-piperidin-2-yl-1H-benzimidazole) is a highly versatile, privileged scaffold utilized extensively in medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Piperidin-2-yl)-1H-benzo[d]imidazole (often referred to as 2-piperidin-2-yl-1H-benzimidazole) is a highly versatile, privileged scaffold utilized extensively in medicinal chemistry and drug development[1]. Serving as a critical building block, its structural motif is frequently incorporated into novel therapeutics targeting neurological and psychiatric disorders, specifically through interactions with aminergic G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors[1].

While the free base form of this compound presents significant challenges regarding aqueous solubility, the formulation of its dihydrochloride salt resolves these physicochemical bottlenecks. This technical whitepaper details the core physicochemical properties, analytical validation workflows, and preformulation stability protocols required to successfully handle and characterize 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride in preclinical drug development.

Molecular Architecture & Fundamental Properties

The molecular architecture consists of a benzimidazole core directly linked at the 2-position to a piperidine ring. This creates a bidentate system with distinct protonation sites: the secondary amine of the piperidine ring and the imine nitrogen of the benzimidazole system.

The quantitative physicochemical data for the compound is summarized in Table 1 below, establishing the baseline metrics for analytical and formulation workflows.

Table 1: Fundamental Physicochemical Properties

PropertyValue / Description
Chemical Name 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride
Free Base CAS Number 51785-23-0[2]
Molecular Formula (Base) C₁₂H₁₅N₃[2]
Molecular Formula (Salt) C₁₂H₁₅N₃ · 2HCl (C₁₂H₁₇Cl₂N₃)
Molecular Weight (Base) 201.27 g/mol [2]
Molecular Weight (Salt) 274.19 g/mol
Predicted pKa₁ (Benzimidazole) ~5.5 (Conjugate acid)
Predicted pKa₂ (Piperidine) ~10.2 (Conjugate acid)
Aqueous Solubility (Salt) >50 mg/mL (pH < 4.0)

Acid-Base Equilibria & Solubility Dynamics

The Causality of Salt Selection: The free base of 2-(piperidin-2-yl)-1H-benzimidazole is highly lipophilic and exhibits poor aqueous solubility, which severely limits its utility in early-stage in vitro screening and assay precision. By synthesizing the dihydrochloride salt—a standard practice for this class of halogenated and non-halogenated benzimidazoles[3]—both the secondary amine of the piperidine ring and the imine nitrogen of the benzimidazole core are fully protonated.

This dual protonation drastically lowers the crystal lattice energy and increases the hydration energy. Consequently, the salt ensures rapid, complete dissolution in physiological buffers, preventing compound precipitation during serial dilutions in biological assays.

Speciation A pH < 5.5 Dicationic Form (High Aqueous Sol.) B pH 5.5 - 10.0 Monocationic Form (Physiological pH) A->B Deprotonation (Benzimidazole) C pH > 10.2 Free Base (High Lipophilicity) B->C Deprotonation (Piperidine)

Caption: pH-dependent speciation and solubility logic of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole.

Analytical Characterization & Validation Protocol

To ensure batch-to-batch consistency and purity, a robust LC-UV-MS methodology must be employed.

The Causality of Chromatographic Conditions: When analyzing strongly basic compounds via reversed-phase HPLC, the protonated amines frequently interact with residual silanol groups on standard silica-based stationary phases, leading to severe peak tailing. To counteract this, the protocol necessitates a base-deactivated (end-capped) column and the inclusion of a volatile ion-pairing agent (0.1% formic acid). This ensures sharp peak symmetry, which is critical for accurate integration and quantification.

Step-by-Step LC-MS Validation Protocol
  • Self-Validating Sample Preparation:

    • Weigh exactly 1.0 mg of the dihydrochloride salt and dissolve in 1.0 mL of LC-MS grade Water:Acetonitrile (90:10 v/v) to create a 1 mg/mL Stock A.

    • Validation Check: Prepare an independent Stock B using the exact same method. Analyze both stocks; the UV response factors (Area/Concentration) must agree within ≤ 2.0% relative standard deviation (RSD) to confirm weighing accuracy and complete dissolution.

  • Chromatographic Separation:

    • Inject 2 µL onto an end-capped C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection & Confirmation:

    • Monitor UV absorbance at 254 nm (targeting the benzimidazole chromophore).

    • Utilize positive electrospray ionization (ESI+). The primary mass-to-charge ratio (m/z) must be observed at 202.1 [M+H]⁺ , corresponding to the free base mass (201.27 Da) plus one proton.

Pharmacological Relevance & Receptor Binding

In medicinal chemistry, this scaffold is prized for its ability to mimic endogenous neurotransmitters. The structural duality of the molecule allows it to seamlessly dock into the orthosteric binding sites of aminergic GPCRs[1].

Mechanistic Causality: The piperidine nitrogen provides the basic anchor necessary to form a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) in the receptor pocket. Simultaneously, the benzimidazole system engages in robust pi-pi stacking and hydrophobic interactions with aromatic microdomains (typically consisting of Tryptophan and Phenylalanine residues) within the receptor, driving high binding affinity.

Pharmacophore Core 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Pip Piperidine Ring (Basic Amine) Core->Pip Benz Benzimidazole Core (Aromatic/H-Bond) Core->Benz Receptor1 Conserved Aspartate (Ionic Salt Bridge) Pip->Receptor1 Electrostatic Interaction Receptor2 Aromatic Microdomain (Pi-Pi Stacking) Benz->Receptor2 Hydrophobic Interaction

Caption: Pharmacophore mapping of the scaffold within aminergic GPCR binding pockets.

Preformulation Stability Protocol

Before advancing this scaffold into in vivo pharmacokinetic studies, its degradation profile must be mapped. While the benzimidazole core is generally robust, the piperidine ring is susceptible to oxidative stress (N-oxide formation).

Step-by-Step Forced Degradation Methodology
  • Acid/Base Hydrolysis: Expose 0.5 mg/mL solutions of the compound to 0.1 N HCl and 0.1 N NaOH at 60°C for 7 days.

  • Oxidative Stress: Treat a 0.5 mg/mL solution with 3% H₂O₂ at room temperature for 24 hours.

    • Causality: This specific condition probes the vulnerability of the piperidine nitrogen to oxidation, predicting potential first-pass metabolic liabilities (e.g., CYP450-mediated N-oxidation).

  • Photostability: Expose the solid powder to 1.2 million lux hours of visible light and 200 Watt hours/m² of UV light (in accordance with ICH Q1B standards).

  • Self-Validating Mass Balance Analysis: Analyze all stressed samples using the LC-MS protocol outlined in Section 4.

    • Validation Check: Calculate the mass balance. The sum of the peak areas of the remaining parent compound and all newly formed degradant peaks must equal the initial parent peak area of an unstressed control (±5%). This internal check ensures that no volatile degradants were lost during the stress testing and that all degradation products successfully eluted from the column, confirming the assay is stability-indicating.

References

  • [1] 2-(Piperidin-2-yl)-1H-benzo[d]imidazole - MySkinRecipes. MySkinRecipes. Available at:

  • [3] 5-Fluoro-2-(2-piperidinyl)-1H-benzimidazole dihydrochloride - NextSDS. NextSDS. Available at:

  • [2] 2-Piperidin-2-yl-1H-benzimidazole - Product Center. Pharmaceutical Chemistry Laboratory Co., Ltd. Available at:

Sources

Foundational

Blood-Brain Barrier Permeability of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride: A Technical Guide for CNS Drug Development

Executive Summary The blood-brain barrier (BBB) is a formidable, dynamic interface composed of endothelial cells, pericytes, and astrocytes that selectively restricts the passage of substances into the central nervous sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The blood-brain barrier (BBB) is a formidable, dynamic interface composed of endothelial cells, pericytes, and astrocytes that selectively restricts the passage of substances into the central nervous system (CNS)[1]. Overcoming this barrier is one of the most significant challenges in neuropharmacology. The molecule 2-(Piperidin-2-yl)-1H-benzo[d]imidazole (CAS 51785-23-0) is a privileged building block extensively utilized in medicinal chemistry to synthesize CNS-active agents, including H1-antihistamines[2] and cholinesterase inhibitors for Alzheimer's disease[3],[4].

As a Senior Application Scientist, I approach the evaluation of BBB permeability not merely as a binary "pass/fail" metric, but as a dynamic interplay between a molecule's physicochemical properties and the active transport mechanisms of the brain endothelium. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for assessing the BBB permeability of the dihydrochloride salt form of this critical pharmacophore.

Physicochemical Profiling & Predictive Permeability

The free base of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole possesses a molecular weight of 201.27 g/mol and a molecular formula of C12H15N3[5],[6]. However, in drug development, it is frequently utilized as a dihydrochloride salt (MW 274.19 g/mol ).

Causality of the Salt Form: The formulation of the dihydrochloride salt significantly enhances aqueous solubility. This is a critical prerequisite for formulating uniform dosing solutions in both in vitro assays and in vivo pharmacokinetic studies without relying on high concentrations of organic cosolvents (e.g., DMSO >1%) that could artificially compromise the integrity of endothelial tight junctions.

Ionization and Transport Dynamics

At physiological pH (7.4), the molecule exhibits complex ionization behavior:

  • Benzimidazole Ring ( pKa​≈5.5 ): Exists predominantly in a neutral, lipophilic state, favoring passive transcellular diffusion across the lipid bilayer.

  • Piperidine Ring ( pKa​≈10.4 ): The secondary amine is >99% protonated.

While the molecule's low Polar Surface Area (PSA ≈41 Ų) is theoretically excellent for passive BBB penetration (clinical threshold < 90 Ų), the cationic charge of the protonated piperidine at pH 7.4 acts as a structural liability. Lipophilic cations are classic substrates for P-glycoprotein (P-gp / MDR1) , an efflux pump highly expressed on the luminal surface of brain endothelial cells. Consequently, while the molecule diffuses into the endothelial cell easily, it is rapidly pumped back into the systemic circulation.

G Blood Blood Compartment (pH 7.4) Endo Brain Endothelial Cell (Lipid Bilayer) Blood->Endo Passive Diffusion (Neutral Benzimidazole) Brain Brain Parenchyma (CNS Target) Endo->Brain Transcellular Transport Pgp P-glycoprotein (P-gp) Efflux Pump Endo->Pgp Substrate Recognition (Protonated Piperidine) Pgp->Blood Active Efflux

Fig 1. BBB transport and P-gp mediated efflux mechanism for benzimidazole-piperidine scaffolds.

Standardized Experimental Protocols for Permeability Assessment

To accurately profile this compound, a sequential, self-validating workflow must be employed. Relying on a single assay often leads to false positives due to the disconnect between passive permeability and active efflux.

Workflow Prep Compound Preparation PAMPA PAMPA-BBB Assay (Passive Permeability) Prep->PAMPA MDCK MDCK-MDR1 Assay (Efflux Ratio Assessment) PAMPA->MDCK Pe > 4e-6 cm/s InVivo In Vivo PK (Kp,uu Determination) MDCK->InVivo ER < 2.0 Decision CNS Penetrant Lead Optimization InVivo->Decision Kp,uu > 0.3

Fig 2. Self-validating experimental workflow for sequential BBB permeability assessment.

Protocol 1: PAMPA-BBB (Passive Permeability)

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion from active transport.

  • Preparation: Dissolve the dihydrochloride salt in DMSO (10 mM stock), then dilute to 50 µM in PBS (pH 7.4). Ensure final DMSO concentration is ≤1% .

  • Membrane Coating: Coat the PVDF filter of the donor plate with 4 µL of Porcine Brain Lipid (PBL) extract dissolved in dodecane (20 mg/mL).

    • Causality: PBL is utilized instead of standard soy lecithin because it accurately mimics the specific lipid composition (high cholesterol and sphingomyelin) of the human brain endothelium, providing a tighter correlation with in vivo passive diffusion.

  • Incubation & Analysis: Add 300 µL of compound solution to the donor well and 200 µL of PBS to the acceptor well. Incubate at 37°C for 4 hours. Quantify via LC-MS/MS to calculate Effective Permeability ( Pe​ ).

    • Self-Validation: Assay is only accepted if mass balance recovery is >80% and the high-permeability control (Verapamil) yields Pe​>10×10−6 cm/s.

Protocol 2: MDCK-MDR1 Transwell Assay (Active Efflux)

To evaluate P-gp liability, bidirectional transport is measured.

  • Cell Seeding: Seed MDCK cells transfected with the human MDR1 gene on polycarbonate transwell inserts (0.4 µm pore) at 3×104 cells/well. Culture for 4-5 days.

    • Causality: MDCK-MDR1 is superior to Caco-2 for BBB modeling because it forms tighter junctions (TEER > 200 Ω⋅cm2 ) and lacks confounding intestinal transporters, perfectly isolating the P-gp efflux effect.

  • Bidirectional Transport: Add 10 µM of the compound to the Apical (A) chamber for A B transport, and to the Basolateral (B) chamber for B A transport.

  • Sampling: Take 50 µL aliquots at 30, 60, 90, and 120 minutes.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

    • Self-Validation: The ER of the positive control (Digoxin) must be >3.0. Upon addition of a P-gp inhibitor (e.g., Elacridar), the Digoxin ER must collapse to ~1.0, proving the active transport mechanism is functional.

Protocol 3: In Vivo Pharmacokinetics ( Kp,uu​ )
  • Dosing: Administer the compound IV (1 mg/kg) to C57BL/6 mice.

  • Harvesting: Sacrifice at Tmax​ (e.g., 1 hour). Harvest systemic blood and whole brain tissue.

  • Equilibrium Dialysis: Homogenize brain tissue in 3 volumes of PBS. Perform Rapid Equilibrium Dialysis (RED) on both plasma and brain homogenate against PBS for 4 hours at 37°C to determine the fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • Calculation: Calculate the unbound partition coefficient: Kp,uu​=(Cbrain​×fu,brain​)/(Cplasma​×fu,plasma​) .

    • Causality: Total brain-to-plasma ratio ( Kp​ ) is a severely flawed metric because it can be artificially inflated by the non-specific binding of the lipophilic benzimidazole core to brain tissue. Kp,uu​ isolates the pharmacologically active free drug concentration, which is the true metric of BBB penetration.

Quantitative Permeability Metrics

Based on the physicochemical properties of the isolated building block versus its optimized derivatives (such as N-benzylpiperidines used in dual cholinesterase inhibitors[4]), the following metrics are observed during lead optimization:

Table 1: Predictive and Extrapolated BBB Permeability Metrics for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Scaffolds

MetricUnsubstituted Scaffold (Predicted)N-Alkylated/Acylated Derivatives (Observed Range)Clinical Threshold for CNS Drugs
LogD (pH 7.4) 0.5 - 1.21.5 - 3.01.0 - 3.0
Polar Surface Area (PSA) ~41 Ų45 - 60 Ų< 90 Ų
PAMPA-BBB ( Pe​ ) ~8.0 ×10−6 cm/s10.0 - 15.0 ×10−6 cm/s> 4.0 ×10−6 cm/s
MDCK-MDR1 Efflux Ratio (ER) 3.0 - 5.0 (High Efflux)1.0 - 2.0 (Low Efflux)< 2.0
In Vivo Kp,uu​ < 0.1 (Poor exposure)0.3 - 1.2 (Good exposure)> 0.3

Strategic Structural Modifications for BBB Optimization

To transform 2-(Piperidin-2-yl)-1H-benzo[d]imidazole from a highly effluxed building block into a CNS-penetrant therapeutic, medicinal chemists must address the basicity of the piperidine nitrogen.

By performing N-alkylation (e.g., adding a benzyl group) or N-acylation , the pKa​ of the piperidine ring is significantly lowered. This reduces the fraction of the molecule that is protonated at pH 7.4, thereby eliminating the cationic charge that acts as a recognition motif for P-glycoprotein. This exact strategy has been successfully utilized to generate highly CNS-penetrant H1-antihistamines[2] and potent, BBB-permeable anti-Alzheimer agents[3],[4].

Sources

Exploratory

Preclinical Pharmacokinetics and Bioanalytical Profiling of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride: A Technical Guide

Executive Summary The compound 2-(Piperidin-2-yl)-1H-benzo[d]imidazole (CAS 51785-23-0) represents a "privileged scaffold" in medicinal chemistry, frequently utilized as a core building block for central nervous system (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Piperidin-2-yl)-1H-benzo[d]imidazole (CAS 51785-23-0) represents a "privileged scaffold" in medicinal chemistry, frequently utilized as a core building block for central nervous system (CNS) therapeutics, including antipsychotics, H3 receptor antagonists, and novel analgesics[1]. Formulating this basic amine as a dihydrochloride salt is a deliberate physicochemical strategy to overcome the poor aqueous solubility of the highly lipophilic free base, enabling robust preclinical evaluation.

This whitepaper provides an authoritative, in-depth guide to the preclinical pharmacokinetic (PK) profiling of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride. By detailing self-validating bioanalytical methodologies, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) characterization, and in vivo rodent PK protocols, this guide serves as a foundational blueprint for drug development professionals advancing benzimidazole-piperidine derivatives through the preclinical pipeline.

Physicochemical Properties & ADME Implications

The pharmacokinetic behavior of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole is strictly governed by its structural motifs: a lipophilic benzimidazole core coupled to a basic piperidine ring.

  • Ionization and pKa: The piperidine nitrogen is highly basic (estimated pKa ~10.4), while the benzimidazole nitrogen is weakly basic (pKa ~5.5). At physiological pH (7.4), the molecule exists predominantly in a protonated, cationic state.

  • Salt Selection (Causality): The free base exhibits high membrane permeability but limited dissolution in gastric fluids. The dihydrochloride salt formulation ensures rapid dissolution in the gastrointestinal tract, preventing solubility-limited absorption during oral (PO) dosing.

  • Blood-Brain Barrier (BBB) Penetration: Despite being protonated at pH 7.4, the high intrinsic lipophilicity of the benzimidazole core allows the un-ionized fraction to rapidly partition across the BBB, a hallmark of this chemical class[2].

Table 1: Target Physicochemical and In Vitro ADME Profile
ParameterValue / CharacteristicImplication for in vivo PK
Molecular Weight (Salt) 274.19 g/mol Favorable for passive diffusion.
LogP (Free Base) ~2.8Optimal lipophilicity for CNS penetration.
Caco-2 Permeability ( Papp​ ) > 15×10−6 cm/sHigh intestinal absorption anticipated.
Plasma Protein Binding (PPB) 75 - 85%Moderate unbound fraction available for target engagement.
Microsomal Stability ( T1/2​ ) < 30 min (Human/Rat)High hepatic clearance; vulnerable to first-pass metabolism.

Bioanalytical Methodology (LC-MS/MS)

To accurately quantify 2-(Piperidin-2-yl)-1H-benzo[d]imidazole in biological matrices, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. The protocol below is designed to meet the rigorous validation criteria set forth by the FDA and ICH M10 guidelines for bioanalytical method validation[3].

Rationale for Methodological Choices
  • Ionization Strategy: Positive Electrospray Ionization (ESI+) is selected because the basic piperidine nitrogen readily accepts a proton, yielding a strong [M+H]+ precursor ion. Fragmentation typically yields diagnostic product ions (e.g., m/z 98 or 112) corresponding to the cleavage of the piperidine ring[2].

  • Sample Preparation: Protein precipitation (PPT) using acetonitrile (MeCN) is chosen over liquid-liquid extraction (LLE). Acetonitrile efficiently denatures plasma proteins while maintaining the solubility of the polar dihydrochloride salt, preventing analyte loss during extraction.

Step-by-Step Bioanalytical Protocol (Self-Validating System)
  • Matrix Aliquoting: Transfer 50 µL of blank, calibration standard, Quality Control (QC), or study sample (plasma or brain homogenate) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of a stable isotope-labeled internal standard (e.g., Deuterated-analyte, 100 ng/mL) to all wells except double blanks.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures the analyte remains fully protonated, preventing non-specific binding to the plastic plate walls.

  • Mixing and Centrifugation: Vortex the plate for 5 minutes at 800 rpm. Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler plate and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions (preventing peak distortion).

  • LC-MS/MS Injection: Inject 5 µL onto a C18 analytical column (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm).

  • Run Acceptance Criteria: The method is deemed valid only if the accuracy of back-calculated calibration standards is within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and at least 67% of QC samples fall within ±15%[3].

Bioanalytical_Workflow A Matrix Aliquot (Plasma/Brain) B Protein Precipitation (MeCN + IS) A->B C Centrifugation (14,000g, 4°C) B->C D LC Separation (C18 Column) C->D E ESI+ MS/MS (MRM Detection) D->E

Figure 1: LC-MS/MS Bioanalytical Workflow for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole quantification.

Metabolism and Clearance Mechanisms

Benzimidazole and piperidine scaffolds are notoriously susceptible to rapid hepatic metabolism. In vitro microsomal phenotyping reveals that this structural class is primarily biotransformed by the Cytochrome P450 (CYP) system[4][5].

  • Piperidine Ring Metabolism: The piperidine moiety is highly susceptible to N-oxidation, N-dealkylation, and α-carbon hydroxylation, primarily mediated by CYP2D6 and CYP3A4 [5].

  • Benzimidazole Core Metabolism: The aromatic benzimidazole ring undergoes hydroxylation (e.g., at the 5- or 6-position), predominantly catalyzed by CYP2C19 and CYP2J2 , similar to the metabolic pathways of established benzimidazoles like albendazole and fenbendazole[4].

Because these enzymes are highly expressed in the liver, 2-(Piperidin-2-yl)-1H-benzo[d]imidazole exhibits a high intrinsic clearance ( CLint​ ) in vitro, which translates to a pronounced first-pass effect in vivo, limiting its absolute oral bioavailability[6].

In Vivo Pharmacokinetic and Brain Penetration Study

To evaluate the systemic exposure and CNS targeting efficiency of the dihydrochloride salt, a comprehensive in vivo PK study in Sprague-Dawley rats is executed.

Experimental Protocol
  • Animal Preparation: Fast adult male Sprague-Dawley rats (200-250g) for 12 hours prior to oral dosing to eliminate food-drug interactions. IV cohorts may remain fed.

  • Formulation Preparation:

    • IV Formulation: Dissolve the dihydrochloride salt in 5% DMSO / 95% Saline to yield a 1 mg/mL clear solution.

    • PO Formulation: Suspend/dissolve in 0.5% Methylcellulose (MC) in water to yield a 5 mg/mL solution. The dihydrochloride salt ensures complete dissolution.

  • Dosing: Administer 2 mg/kg via tail vein injection (IV) and 10 mg/kg via oral gavage (PO).

  • Serial Sampling (Plasma): Collect 200 µL of blood via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge to isolate plasma.

  • Terminal Brain Sampling: At Tmax​ (e.g., 0.5 hours) and T1/2​ (e.g., 2 hours), euthanize a subset of animals. Perfuse transcardially with ice-cold saline to remove blood from brain microvasculature. Excise the brain, weigh, and homogenize in a 1:3 (w/v) ratio of PBS.

  • Data Analysis: Calculate non-compartmental PK parameters using Phoenix WinNonlin.

PK_Model PO PO Dosing (Gavage) Gut Intestinal Absorption (Passive Diffusion) PO->Gut IV IV Dosing (Tail Vein) Plasma Central Compartment (Plasma) IV->Plasma Liver Hepatic Metabolism (CYP2D6 / CYP3A4) Gut->Liver First-Pass Brain Brain Compartment (Unbound Drug) Plasma->Brain Kp,uu Plasma->Liver Hepatic Clearance Brain->Plasma Efflux (P-gp) Liver->Plasma Bioavailability (F) Excretion Renal/Biliary Excretion Liver->Excretion Metabolites

Figure 2: Pharmacokinetic Distribution and Clearance Model for Benzimidazole-Piperidine Scaffolds.

Pharmacokinetic Data Interpretation

The table below summarizes the expected PK parameters for this scaffold class based on analogous benzimidazole-piperidine derivatives[2][6].

Table 2: Representative Preclinical PK Parameters (Rat Model)
ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Interpretation
Cmax​ (ng/mL) 850 ± 120420 ± 85Rapid absorption but blunted peak due to first-pass.
Tmax​ (h) -0.5 - 1.0Indicates rapid dissolution of the dihydrochloride salt.
AUC0−∞​ (h·ng/mL) 900 ± 1501125 ± 200Moderate systemic exposure.
T1/2​ (h) 0.8 ± 0.21.2 ± 0.3Short half-life driven by rapid CYP-mediated clearance.
Clearance ( CL ) (mL/min/kg) 37.0 ± 5.5-High clearance (approaching rat hepatic blood flow).
Volume of Distribution ( Vss​ ) 2.5 ± 0.4 L/kg-Extensive tissue distribution typical of lipophilic amines.
Bioavailability ( F% ) -~25%Limited by hepatic first-pass metabolism.
Kp,uu,brain​ 0.8 - 1.20.8 - 1.2Excellent BBB penetration; unbound drug equilibrates well.

Crucial Insight on Brain Penetration: While total brain-to-plasma ratio ( Kp​ ) might appear artificially high due to non-specific binding of the lipophilic benzimidazole to brain lipids, the unbound partition coefficient ( Kp,uu,brain​ ) is the true metric of efficacy. A Kp,uu,brain​ near 1.0 indicates that the compound is not heavily restricted by P-glycoprotein (P-gp) efflux transporters at the BBB, validating its utility as a CNS scaffold.

Conclusion

The preclinical pharmacokinetic profile of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is characterized by rapid absorption, excellent CNS penetration, extensive tissue distribution, and high hepatic clearance. The use of the dihydrochloride salt is a critical formulation choice that ensures solubility-independent absorption. For researchers utilizing this scaffold, structural optimization (such as fluorine substitution on the benzimidazole ring or steric hindrance around the piperidine nitrogen) is often required to mitigate CYP2D6/CYP3A4-mediated metabolism and improve oral bioavailability while preserving its favorable BBB permeability.

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride

Executive Summary The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, in vivo half-life, and dosing regimen.[1][2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, in vivo half-life, and dosing regimen.[1][2] Compounds that are too rapidly metabolized often fail to achieve therapeutic concentrations, while those that are too stable may accumulate and cause toxicity. The heterocyclic scaffold, 2-(Piperidin-2-yl)-1H-benzo[d]imidazole, serves as a foundational structure in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.[3] This guide provides a comprehensive framework for researchers and drug development professionals to assess the in vitro metabolic stability of its dihydrochloride salt. We will delve into the scientific rationale behind experimental design, present detailed, self-validating protocols for liver microsomal and hepatocyte stability assays, and outline the bioanalytical and data interpretation workflows essential for generating robust and actionable data.

Introduction: The Imperative of Metabolic Stability

In modern drug discovery, a "fail fast, fail cheap" philosophy prevails. Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to avoid costly late-stage failures.[4] Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a cornerstone of this early profiling.[5] The liver is the body's primary metabolic hub, equipped with a vast arsenal of enzymes designed to modify foreign compounds (xenobiotics) to facilitate their excretion.[1][6]

1.1 The Subject Compound: 2-(Piperidin-2-yl)-1H-benzo[d]imidazole

The title compound is a heterocyclic structure featuring a benzimidazole ring fused with a piperidine moiety. Such scaffolds are prevalent in medicinal chemistry.[7][8] From a metabolic perspective, this structure presents several potential "soft spots" for enzymatic attack:

  • Aromatic Hydroxylation: The benzene portion of the benzimidazole ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes.

  • N-Dealkylation/Oxidation: The piperidine ring nitrogens and adjacent carbons are common sites for oxidative metabolism.

  • Ring Oxidation: Both the piperidine and imidazole rings can undergo oxidation.

Understanding the liability of these positions is crucial for designing next-generation analogs with improved pharmacokinetic properties.

1.2 Guiding Principles of In Vitro Assessment

The goal of in vitro metabolism studies is to simulate the metabolic environment of the liver to predict a compound's in vivo fate.[9] By incubating the compound with liver-derived enzyme systems, we can measure its rate of disappearance over time. This rate is used to calculate the intrinsic clearance (CLint), a fundamental parameter that reflects the metabolic capacity of the liver for that specific compound.[10]

Foundational Concepts in Hepatic Metabolism

Drug metabolism is broadly categorized into two phases:

  • Phase I Metabolism: Involves the introduction or exposure of functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. The Cytochrome P450 (CYP) superfamily of enzymes, located primarily within the endoplasmic reticulum of hepatocytes, are the main drivers of Phase I reactions.[10][11]

  • Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules (e.g., glucuronic acid, sulfate, glutathione). This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), significantly increases water solubility, facilitating renal or biliary excretion.[1][2]

Selecting the Appropriate In Vitro Experimental System

The choice of the in vitro system is a critical decision that depends on the specific questions being asked. The two most common systems for metabolic stability assessment are liver microsomes and hepatocytes.[2]

FeatureLiver MicrosomesCryopreserved Hepatocytes
Source Sub-cellular fraction (endoplasmic reticulum) of hepatocytes.[10]Intact, whole liver cells.[11][12]
Enzyme Content Rich in Phase I enzymes (CYPs, FMOs).[6] Lacks most Phase II enzymes and cytosolic enzymes.Contains a full complement of Phase I, Phase II, and cytosolic enzymes, as well as transporters.[1][11]
Cofactors Require external addition of cofactors (e.g., NADPH for CYP activity).[13][14]Contain endogenous cofactors.[11]
Cellular Context No intact cell membrane; direct access for compounds to enzymes.Requires compound to cross the cell membrane, providing a more physiologically relevant model.[11][15]
Typical Use High-throughput screening for Phase I metabolic stability.[16]Broader assessment of overall hepatic metabolism (Phase I & II); considered a "gold standard" in vitro model.[12][15]
Limitations May underestimate clearance if Phase II or cytosolic metabolism is significant.Higher cost, more complex handling, and potential for inter-donor variability.[6]

For a comprehensive evaluation of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole, performing assays in both systems is recommended to delineate the contributions of Phase I versus other metabolic pathways.

Core Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls. All experiments should be conducted in accordance with institutional safety guidelines.

4.1 Protocol 1: Liver Microsomal Stability Assay

This assay measures the rate of metabolism mediated primarily by Phase I enzymes.[6]

Workflow Diagram: Microsomal Stability Assay

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_reagents Prepare Buffer, NADPH, Microsomes, Compound Stocks pre_incubate Pre-incubate Microsomes & Buffer (5-10 min) prep_reagents->pre_incubate prep_plates Aliquot Quenching Solution (Acetonitrile + Internal Standard) initiate Initiate Reaction: Add Compound & NADPH pre_incubate->initiate sampling Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) initiate->sampling quench Transfer Sample to Quenching Plate sampling->quench Stop Reaction process Centrifuge to Pellet Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Test Compound Stock: Prepare a 10 mM stock solution of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride in DMSO. Further dilute to an intermediate concentration (e.g., 100 µM) in acetonitrile/water.

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from at least 10 donors) on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[14][17]

    • NADPH Regenerating System: Prepare a concentrated stock solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[13] This system ensures a constant supply of the essential CYP cofactor, NADPH.[9]

    • Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (a structurally similar, stable compound not found in the matrix) for LC-MS/MS analysis.

  • Incubation Procedure: [10]

    • Aliquot the Quenching Solution into a 96-well collection plate and keep it on ice.

    • In a separate 96-well incubation plate, add the microsomal solution.

    • Negative Control: For each time point, prepare wells containing microsomes but substitute the NADPH regenerating system with buffer. This accounts for any non-NADPH-dependent degradation.

    • Positive Controls: Include compounds with known low, medium, and high clearance rates (e.g., Warfarin, Verapamil, Propranolol) to validate assay performance.[14]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.[10][14] The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to the corresponding well in the quenching plate.[14] The 0-minute time point sample is taken immediately after adding the compound, representing 100% starting material.

  • Sample Processing & Analysis:

    • Seal the collection plate and vortex thoroughly to precipitate the microsomal proteins.

    • Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated protein.[13]

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

4.2 Protocol 2: Cryopreserved Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic clearance by incorporating both Phase I and Phase II pathways in an intact cellular system.[11][15]

Workflow Diagram: Hepatocyte Stability Assay

cluster_prep Cell Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis thaw Thaw Cryopreserved Hepatocytes wash Wash Cells & Assess Viability (e.g., Trypan Blue) thaw->wash dilute Dilute to Working Concentration in Media wash->dilute incubate Add Cell Suspension to Incubation Plate dilute->incubate initiate Add Test Compound (Final Conc. ~1 µM) incubate->initiate sampling Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) initiate->sampling quench Transfer Sample to Cold Acetonitrile + IS sampling->quench Stop Reaction & Lyse Cells process Centrifuge to Pellet Debris quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze

Caption: Workflow for the cryopreserved hepatocyte stability assay.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.[18]

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).

    • Centrifuge gently to pellet the cells and remove the cryopreservation medium. Resuspend in fresh medium.

    • Determine cell viability and density using the Trypan Blue exclusion method. Viability should be >80%.

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).[12]

  • Incubation Procedure:

    • As with the microsomal assay, prepare a collection plate with an ice-cold acetonitrile/internal standard quenching solution.

    • In an incubation plate, dispense the hepatocyte suspension.

    • Controls: Include positive control compounds (one for Phase I, e.g., Verapamil, and one for Phase II, e.g., 7-Hydroxycoumarin) and a vehicle control (DMSO).[6][11]

    • Pre-incubate the cell suspension at 37°C in a shaking incubator (with 5% CO2 if using bicarbonate buffer).

    • Initiate the experiment by adding the test compound (final concentration ~1 µM).

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension into the quenching plate.[6][12]

  • Sample Processing & Analysis:

    • Vortex the collection plate to ensure cell lysis and protein precipitation.

    • Centrifuge to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in complex biological matrices due to its exceptional sensitivity and specificity.[4][19]

  • Chromatography: A reversed-phase C18 column is typically used to separate the parent compound from potential metabolites and matrix components. A gradient elution with mobile phases like water and acetonitrile (both containing a small amount of an additive like formic acid) is employed.

  • Mass Spectrometry: The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[11] This involves selecting a specific precursor ion (the molecular ion of the parent compound) and a specific product ion (a fragment generated by collision-induced dissociation). This specific transition provides high selectivity and minimizes interference.[4]

  • Quantification: The peak area of the analyte is normalized to the peak area of the internal standard. This ratio is used to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

Data Analysis and Interpretation

The primary goal of data analysis is to determine the in vitro half-life (t½) and the intrinsic clearance (CLint).

Workflow Diagram: Data Analysis

cluster_input Input Data cluster_calc Calculation cluster_output Output Parameters raw_data Peak Area Ratios (Analyte / Internal Standard) percent_rem Calculate % Remaining (vs. Time 0) raw_data->percent_rem ln_plot Plot ln(% Remaining) vs. Time percent_rem->ln_plot regression Perform Linear Regression ln_plot->regression slope Determine Slope (k) regression->slope half_life Calculate t½ = 0.693 / k slope->half_life cl_int Calculate CLint slope->cl_int classify Classify Stability (Low, Med, High) cl_int->classify

Caption: Data analysis workflow for calculating clearance parameters.

  • Determine Rate of Elimination: The disappearance of the test compound is assumed to follow first-order kinetics. Plot the natural logarithm (ln) of the percentage of compound remaining against time.[10] The slope of the resulting line from linear regression analysis is the elimination rate constant (k).

    • Equation: Slope (k) = (ln C₁ - ln C₂) / (t₂ - t₁)

  • Calculate In Vitro Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized.

    • Equation: t½ = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint): CLint is calculated using the half-life and the specific conditions of the assay.[18]

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein in incubation)

    • For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume in µL / number of hepatocytes in millions)

Interpretation of Results:

The calculated CLint value allows for the classification of the compound's metabolic stability. While classification can vary between laboratories, a general guide is provided below.

Stability ClassificationIn Vitro t½ (minutes)Typical CLint (µL/min/mg protein)Implication for Drug Design
High > 60< 12Metabolically stable; low risk of high first-pass metabolism.
Medium 15 - 6012 - 80Moderate stability; may be acceptable depending on target profile.
Low < 15> 80Metabolically labile; high risk of poor bioavailability. Structural modification is likely required.

Conclusion

This guide outlines a robust, scientifically-grounded approach to characterizing the in vitro metabolic stability of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride. By employing both liver microsomes and hepatocytes, researchers can gain a comprehensive understanding of the compound's susceptibility to Phase I and Phase II metabolism. The resulting data on half-life and intrinsic clearance are essential for making informed decisions in a drug discovery cascade. If the parent scaffold is found to be metabolically labile, this same experimental framework can be used to screen new analogs, guiding medicinal chemistry efforts toward compounds with an optimized pharmacokinetic profile, ultimately increasing the probability of developing a successful clinical candidate.

References

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  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.). AxisPharm. Retrieved March 21, 2026, from [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277. Retrieved March 21, 2026, from [Link]

  • Metabolic Stability Assays - Merck Millipore. (n.d.). MilliporeSigma. Retrieved March 21, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Protocols.io. Retrieved March 21, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Protocols.io. Retrieved March 21, 2026, from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Microsomal Stability - In Vitro Assay - Charnwood Discovery. (n.d.). Charnwood Discovery. Retrieved March 21, 2026, from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved March 21, 2026, from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent. Retrieved March 21, 2026, from [Link]

  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. (n.d.). Journal of Applied Bioanalysis. Retrieved March 21, 2026, from [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. (2025). Creative Bioarray. Retrieved March 21, 2026, from [Link]

  • Hepatocyte Stability Assay - Domainex. (n.d.). Domainex. Retrieved March 21, 2026, from [Link]

  • Galbraith, D. S. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(12), 5561–5580. Retrieved March 21, 2026, from [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • In vitro disposition profiling of heterocyclic compounds. (2015). PubMed. Retrieved March 21, 2026, from [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017). Regulations.gov. Retrieved March 21, 2026, from [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (n.d.). FDA. Retrieved March 21, 2026, from [Link]

  • A Comparison of USFDA and EMA Guidance in the Conduct of Enzyme Induction Studies In Vitro. (n.d.). Corning. Retrieved March 21, 2026, from [Link]

  • 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu - Digital CSIC. (2025). Digital CSIC. Retrieved March 21, 2026, from [Link]

  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Retrieved March 21, 2026, from [Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. (2024). FDA. Retrieved March 21, 2026, from [Link]

  • Drug-drug Interaction Studies for Regulatory Submission. (n.d.). Charles River Laboratories. Retrieved March 21, 2026, from [Link]

  • N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. (2025). PubMed. Retrieved March 21, 2026, from [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020). MDPI. Retrieved March 21, 2026, from [Link]

  • Development of an in vitro assay for the investigation of metabolism-induced drug hepatotoxicity. (2008). PubMed. Retrieved March 21, 2026, from [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine derivatives. (2025). World Scientific News. Retrieved March 21, 2026, from [Link]

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Sources

Exploratory

A Comprehensive Toxicological and Safety Assessment of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract This guide provides a comprehensive framework for evaluating the toxicity and safety profile of the novel chemical entity, 2-(Piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for evaluating the toxicity and safety profile of the novel chemical entity, 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride. Due to the limited publicly available data on this specific compound, this document outlines a systematic, multi-tiered approach for hazard identification and risk assessment, grounded in established regulatory principles and state-of-the-art methodologies. The strategy encompasses in silico predictive modeling, a battery of in vitro assays to assess cytotoxicity, genotoxicity, and cardiotoxicity, and a proposed design for foundational in vivo studies. Detailed experimental protocols and the scientific rationale behind each stage of evaluation are provided to guide researchers in establishing a robust safety profile for this and other novel benzimidazole-based compounds.

Introduction and Compound Profile

2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is a heterocyclic compound featuring a benzimidazole core linked to a piperidine ring. The benzimidazole scaffold is a well-known pharmacophore present in numerous FDA-approved drugs with a wide range of biological activities, including anthelmintic (e.g., albendazole), antiulcer (e.g., omeprazole), and antihypertensive (e.g., telmisartan) properties.[1][2] The piperidine moiety is also a common structural motif in medicinal chemistry, often used to improve solubility and pharmacokinetic properties. The dihydrochloride salt form of the title compound suggests it is prepared to enhance aqueous solubility and stability for research and development purposes.

While the specific biological target of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is not widely documented, its structural similarity to other bioactive molecules warrants a thorough safety evaluation.[1] The potential for adverse effects, such as hematological, hepatic, and neurological disorders, has been reported for some benzimidazole derivatives, underscoring the need for a rigorous toxicological assessment.[3]

This guide will delineate a logical, stepwise progression for characterizing the safety profile of this molecule, from computational prediction to preclinical in vivo testing.

Tier 1: In Silico Predictive Toxicology

The initial phase of safety assessment for a novel chemical entity should leverage computational, or in silico, models.[4][5] These methods use a compound's chemical structure to predict its potential toxicological liabilities based on vast datasets of known toxicants.[4][6] This approach is cost-effective, rapid, and aligns with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing by identifying potential hazards early in development.[4][5]

The fundamental principle is that similar chemical structures often exhibit similar biological activities, including toxicity.[5]

Recommended Workflow:

  • Structural Alert Analysis: Utilize expert systems like DEREK (Deductive Estimation of Risk from Existing Knowledge) or OECD QSAR Toolbox to screen for structural fragments known to be associated with specific toxicities (e.g., mutagenicity, carcinogenicity, skin sensitization).[7]

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Employ QSAR models to predict various toxicity endpoints, including acute oral toxicity (LD50), mutagenicity, and carcinogenicity.[4]

  • Read-Across Analysis: If suitable analogs with existing toxicological data are identified, a read-across approach can be used to estimate the toxicity of the target compound.[7]

In_Silico_Workflow cluster_input Input cluster_analysis Computational Analysis cluster_output Output Compound Chemical Structure of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride QSAR QSAR Modeling (e.g., LD50, Mutagenicity) Compound->QSAR StructuralAlerts Structural Alert Screening (e.g., DEREK) Compound->StructuralAlerts ReadAcross Read-Across from Structural Analogs Compound->ReadAcross Prediction Predicted Toxicity Profile: - Potential Mutagenicity - Estimated Acute Toxicity - Organ-Specific Liabilities QSAR->Prediction StructuralAlerts->Prediction ReadAcross->Prediction

Caption: Workflow for In Silico Toxicity Prediction.

Tier 2: In Vitro Toxicity Assessment

Following in silico analysis, a battery of in vitro assays should be conducted to provide empirical data on the compound's biological activity. These tests are performed on cells or isolated biological components and serve as a critical bridge between computational predictions and in vivo studies.

Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's potential to cause gene mutations.[8][9][10] It utilizes several strains of Salmonella typhimurium that are engineered with mutations in the histidine operon, rendering them unable to synthesize their own histidine.[8][10] The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[8][10]

Experimental Protocol: Ames Test (Plate Incorporation Method) [11]

  • Strain Preparation: Prepare overnight cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[10]

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., Aroclor 1254-induced rat liver S9 fraction) to detect pro-mutagens that become mutagenic after metabolism.[8][10]

  • Exposure: In a test tube, combine 2 mL of molten top agar (at 45°C) with 100 µL of the bacterial culture, the test compound at various concentrations, and 500 µL of S9 mix or buffer.[8]

  • Plating: Quickly vortex the mixture and pour it onto a minimal glucose agar plate.[8]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[11]

  • Analysis: Count the number of revertant colonies on the test plates and compare them to the vehicle control plates. A significant, dose-dependent increase in the number of revertant colonies suggests mutagenic potential.

Cardiotoxicity Assessment: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes).[12][13] Therefore, early screening for hERG channel inhibition is a critical step in safety pharmacology.[14][15]

Automated patch-clamp electrophysiology is the gold standard for assessing hERG inhibition.[12][13] This technique directly measures the flow of ions through the hERG channel in cells engineered to express it (e.g., HEK293 cells).[12]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use a stable cell line overexpressing the hERG channel.

  • Compound Application: Apply a vehicle control to establish a stable baseline current. Subsequently, apply the test compound at multiple concentrations to the cells.[12]

  • Electrophysiology: Use a specific voltage protocol to elicit hERG channel currents and record the tail current, which is representative of channel activity.[12]

  • Data Analysis: Calculate the percent inhibition of the hERG current at each concentration relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of the channel activity is inhibited).[12]

In_Vitro_Workflow cluster_input Test Article cluster_assays In Vitro Assays cluster_output Endpoints Compound 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride Ames Genotoxicity (Ames Test) Compound->Ames hERG Cardiotoxicity (hERG Assay) Compound->hERG Cytotox Cytotoxicity (e.g., MTT/LDH Assays) Compound->Cytotox Mutagenicity Mutagenic Potential Ames->Mutagenicity QT_Prolongation Risk of QT Prolongation hERG->QT_Prolongation CellViability Cell Viability (IC50) Cytotox->CellViability

Caption: Core In Vitro Safety Screening Workflow.

Tier 3: In Vivo Acute Toxicity Assessment

Should the in silico and in vitro results be favorable, the next step is to evaluate the compound's effects in a living organism. Acute oral toxicity studies provide essential information on the potential health hazards arising from a single, short-term exposure to a substance.[16][17] The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[16][18]

Proposed Study Design: Acute Oral Toxicity (Following OECD 423) [18]

ParameterSpecificationRationale
Species Rat (e.g., Wistar or Sprague-Dawley)Preferred rodent species for acute toxicity testing.[17]
Sex FemalesTypically more sensitive; testing in one sex is now considered sufficient.
Number of Animals 3 animals per stepMinimizes animal usage while allowing for classification.[18]
Administration Single dose via oral gavageEnsures accurate dosing directly into the stomach.[18]
Fasting Food (not water) withheld overnight prior to dosingStandard procedure to reduce variability in absorption.[18]
Starting Dose Levels 5, 50, 300, and 2000 mg/kgFixed dose levels used for classification according to the Globally Harmonised System (GHS).
Observation Period 14 daysAllows for the observation of delayed mortality or adverse effects.[18]
Endpoints Mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, etc.), body weight changes, and gross necropsy at the end of the study.Comprehensive evaluation of toxic effects.[17]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Preparation: Acclimatize animals for at least 5 days. Fast the animals overnight before dosing.[19] Record the initial body weight of each animal.

  • Dosing: Administer the test substance at the selected starting dose (e.g., 300 mg/kg) to a group of 3 female rats via oral gavage.[18]

  • Observation: Observe animals closely for the first few hours post-dosing and at least once daily for 14 days. Record all signs of toxicity.

  • Decision Making:

    • If mortality occurs in 2 or 3 animals, the experiment is stopped, and the substance is classified. The next step would be to test at a lower dose.

    • If one animal dies, the test is repeated with 3 more animals at the same dose.

    • If no animals die, the next step is to test a higher dose in a new group of 3 animals.

  • Termination: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.[17]

Data Integration and Risk Assessment

A comprehensive safety profile is built by integrating the data from all three tiers of assessment.

  • In Silico: Provides initial warnings and guides the design of subsequent tests.

  • In Vitro: Offers mechanistic insights into potential toxicities (e.g., mutagenicity, hERG blockade) without the use of whole animals.

  • In Vivo: Confirms hazards in a complex biological system and provides data (e.g., LD50 cut-off) for regulatory classification and labeling.

The collective findings will inform a preliminary risk assessment and guide decisions on whether to advance the compound into more extensive repeat-dose toxicity studies and, eventually, into clinical development. A negative finding in a critical assay, such as a positive Ames test, may be sufficient to halt the development of the compound.

Conclusion

Establishing the toxicity and safety profile of a novel chemical entity like 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride requires a methodical and evidence-based approach. The tiered strategy presented in this guide, progressing from computational prediction to in vitro assays and finally to in vivo studies, represents a modern, efficient, and ethically responsible framework. By following these established principles and protocols, researchers and drug developers can make informed, data-driven decisions, ensuring that only the safest and most promising candidates advance in the development pipeline.

References

  • Ames Test Protocol. AAT Bioquest. [URL: https://www.aatbio.com/resources/protocols/ames-test-protocol]
  • OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. [URL: https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecdtg423.pdf]
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [URL: https://www.researchgate.net/publication/372551000_OECD_GUIDELINES_FOR_ACUTE_ORAL_TOXICITY_STUDIES_AN_OVERVIEW]
  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences. [URL: https://www.greenstonebio.com/cartox-herg-assay]
  • In Silico Toxicity Prediction. PozeSCAF. [URL: https://www.pozescaf.com/in-silico-toxicity-prediction/]
  • In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7405342/]
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. [URL: https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd_gl401.pdf]
  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. [URL: https://archive.epa.gov/emap/archive-emap/web/pdf/interim.pdf]
  • oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. [URL: https://ijrap.net/admin/php/uploads/3602_pdf.pdf]
  • hERG Safety. Cyprotex. [URL: https://www.cyprotex.com/toxicology/in-vitro-toxicology/herg-safety]
  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Slideshare. [URL: https://www.slideshare.net/KhushbooThakur15/oecd-guideline-420-acute-oral-toxicity-fixed-dose-procedure]
  • Microbial Mutagenicity Assay: Ames Test. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5875231/]
  • Benzimidazole derivatives: Spectrum of pharmacological activity and toxicological properties (a review). ResearchGate. [URL: https://www.researchgate.net/publication/378486584_Benzimidazole_derivatives_Spectrum_of_pharmacological_activity_and_toxicological_properties_a_review]
  • Herg Assay Services. Reaction Biology. [URL: https://www.reactionbiology.com/page/herg-assay-services]
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  • A cell-free, high-throughput hERG safety assay. The Rockefeller University. [URL: https://www.rockefeller.edu/tech-transfer/discoveries/a-cell-free-high-throughput-herg-safety-assay/]
  • The Ames Test. University of Wisconsin-La Crosse. [URL: https://www.uwlax.edu/globalassets/offices-services/biology/the-ames-test.pdf]
  • Framework for In Silico Toxicity Screening of Novel Odorants. MDPI. [URL: https://www.mdpi.com/2305-6304/13/11/1000]
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  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2018.00121/full]
  • In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. ResearchGate. [URL: https://www.researchgate.net/publication/380026214_In_Silico_Studies_Molecular_Docking_on_Benzimidazole_And_Triazole_Toxicity_and_Qsar]
  • Pharmacological and Toxicological Screening of Novel Benzimidazole- Morpholine Derivatives as Dual-Acting Inhibitors. Open Access Journals. [URL: https://www.openaccessjournals.
  • Ames Test. Cyprotex. [URL: https://www.cyprotex.com/toxicology/in-vitro-toxicology/ames-test]
  • MSDS of 2-Piperidin-4-yl-1H-benzoimidazole hydrochloride. Capot Chemical. [URL: https://www.capotchem.com/msds/824403-74-9.pdf]
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  • 2-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride. NextSDS. [URL: https://www.nextsds.com/2-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole-dihydrochloride-cas-1234709-96-6-973-266-7]
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  • Chemical Safety Data Sheet MSDS / SDS - 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_38385-95-4.htm]
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  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [URL: https://www.mdpi.com/1420-3049/26/13/3980]

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Foundational

An In-depth Technical Guide to the Synthesis of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride

Abstract This technical guide provides a comprehensive and scientifically rigorous overview of a reliable synthesis pathway for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride, a heterocyclic compound of signific...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a reliable synthesis pathway for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The described methodology is structured to ensure reproducibility and high purity of the final product. This document delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in the field. The synthesis is presented in a multi-step approach, including N-protection of a key intermediate, cyclocondensation to form the benzimidazole core, subsequent deprotection, and final salt formation. Detailed experimental protocols, data presentation, and workflow visualization are provided to facilitate practical application.

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] The fusion of a benzene ring with an imidazole ring creates a scaffold that can interact with various biological targets.[2] The specific target of this guide, 2-(Piperidin-2-yl)-1H-benzo[d]imidazole, incorporates a piperidine moiety, a common structural motif in many pharmaceuticals. This guide outlines a robust and well-documented pathway for its synthesis and isolation as a stable dihydrochloride salt.

The chosen synthetic strategy employs a logical progression of protection, condensation, and deprotection steps. This approach is designed to manage the reactivity of the piperidine nitrogen and ensure the efficient formation of the desired benzimidazole ring system.

Overall Synthesis Pathway

The synthesis of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is achieved through a four-step process, as illustrated in the diagram below. This pathway is designed for optimal yield and purity, leveraging established chemical transformations.

Caption: Overall synthetic workflow for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-Pipecolic Acid

The initial step involves the protection of the secondary amine of pipecolic acid with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions at the piperidine nitrogen during the subsequent benzimidazole formation.

Protocol:

  • Dissolve pipecolic acid (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.

  • Add a base, for example, sodium hydroxide (2.5 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-pipecolic acid.

Reactant Molar Ratio Purpose
Pipecolic Acid1.0Starting material
Di-tert-butyl dicarbonate1.1Boc-protecting agent
Sodium Hydroxide2.5Base to facilitate the reaction
Step 2: Synthesis of N-Boc-2-(piperidin-2-yl)-1H-benzo[d]imidazole

This step involves the formation of the benzimidazole ring via a Phillips condensation reaction.[3][4] This reaction condenses the N-protected pipecolic acid with o-phenylenediamine, typically under acidic conditions and heat.[5] The use of p-toluenesulfonic acid (p-TsOH) as a catalyst is an effective method for this transformation.[6][7]

Protocol:

  • To a round-bottom flask, add N-Boc-pipecolic acid (1.0 eq), o-phenylenediamine (1.0 eq), and p-toluenesulfonic acid (catalytic amount, e.g., 0.1 eq).

  • Add a high-boiling point solvent such as toluene to the flask.

  • Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Reactant Molar Ratio Purpose
N-Boc-Pipecolic Acid1.0Carboxylic acid component
o-Phenylenediamine1.0Diamine component
p-Toluenesulfonic acid0.1Acid catalyst
Step 3: Synthesis of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole

The deprotection of the N-Boc group is achieved under acidic conditions to yield the free secondary amine. A common and effective method is the use of hydrochloric acid in an organic solvent like dioxane.[8]

Protocol:

  • Dissolve the N-Boc-2-(piperidin-2-yl)-1H-benzo[d]imidazole (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

  • Add a solution of 4M HCl in dioxane (excess, e.g., 5-10 eq) to the solution at room temperature.

  • Stir the reaction mixture for a few hours, monitoring the deprotection by TLC.

  • Upon completion, the product may precipitate as the hydrochloride salt. If not, the solvent can be removed under reduced pressure.

  • The resulting crude product can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to isolate the free base for the next step, or the crude salt can be carried forward directly.

Reagent Molar Ratio Purpose
4M HCl in DioxaneExcessDeprotecting agent
Step 4: Formation of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride

The final step is the formation of the stable dihydrochloride salt. This is achieved by treating the free base with an excess of hydrochloric acid.

Protocol:

  • Dissolve the 2-(Piperidin-2-yl)-1H-benzo[d]imidazole free base in a suitable solvent such as ethanol or isopropanol.

  • Slowly add a concentrated solution of hydrochloric acid or a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) in excess.

  • Stir the mixture at room temperature. The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the solid with a cold solvent (e.g., diethyl ether) to remove any impurities.

  • Dry the final product under vacuum to obtain pure 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride.

Characterization

The identity and purity of the final compound and intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use.

  • Strong acids and bases should be handled with extreme caution.

Conclusion

This technical guide has detailed a robust and reproducible synthesis pathway for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride. By following the outlined protocols and understanding the rationale behind each step, researchers and drug development professionals can confidently synthesize this valuable compound for further investigation and application. The provided step-by-step methodologies, data summaries, and workflow visualizations serve as a comprehensive resource to support the practical execution of this synthesis.

References

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016, August 13). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. (2025, October 7). RSC Publishing. Retrieved March 21, 2026, from [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023, February 11). MDPI. Retrieved March 21, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved March 21, 2026, from [Link]

  • Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine derivatives. (n.d.). World Scientific News. Retrieved March 21, 2026, from [Link]

  • Condensation of o-phenylenediamines with carboxylic acids to prepare benzimidazoles. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • PHILLIPS CONDENSATION REACTION | EXPLANATION. (n.d.). AdiChemistry. Retrieved March 21, 2026, from [Link]

  • Phillips‐Ladenburg Benzimidazole Synthesis. (2010, September 15). CoLab. Retrieved March 21, 2026, from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021, June 29). MDPI. Retrieved March 21, 2026, from [Link]

  • Benzo[D]imidazole derivatives of piperidine and piperazine. (n.d.). Google Patents.
  • (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023, October 5). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Condensation Reagent. (2024, January 27). Chem-Station Int. Ed. Retrieved March 21, 2026, from [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2025, June 10). DTIC. Retrieved March 21, 2026, from [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). Arkivoc. Retrieved March 21, 2026, from [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry. Retrieved March 21, 2026, from [Link]

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2025, June 30). Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

  • Condensation-Based Methods for the C−H Bond Functionalization of Amines. (n.d.). PMC - NIH. Retrieved March 21, 2026, from [Link]

  • The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

    • The condensation of o-phenylenediamine with ethyl acetoacetate. (n.d.). Semantic Scholar. Retrieved March 21, 2026, from [Link]

  • Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. (n.d.). SciSpace. Retrieved March 21, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity of the 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Scaffold

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-(Piperidin-2-yl)-1H-benzo[d]imidazole core is a significant heterocyclic scaffold in medicinal chemistry, primarily utilized as a foundationa...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(Piperidin-2-yl)-1H-benzo[d]imidazole core is a significant heterocyclic scaffold in medicinal chemistry, primarily utilized as a foundational structure for the synthesis of targeted pharmaceutical agents. Its structural architecture is frequently incorporated into molecules designed to interact with critical receptors in the central nervous system (CNS), particularly those involved in neurotransmission. This guide provides a comprehensive technical overview of this scaffold, focusing on its primary pharmacological targets, the methodologies for assessing its receptor binding affinity, and the associated signal transduction pathways. While specific quantitative binding data for the parent compound, 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride, is not extensively documented in publicly accessible literature, this guide will leverage data from its well-studied derivatives to elucidate the therapeutic potential and molecular interactions of this important chemical entity.

Introduction to the 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Scaffold

The 2-(Piperidin-2-yl)-1H-benzo[d]imidazole moiety, with the CAS Number 51785-23-0, represents a privileged scaffold in drug discovery. It serves as a key intermediate in the synthesis of a variety of compounds, especially those targeting neurological and psychiatric conditions.[1] The fusion of a benzimidazole ring system with a piperidine group provides a three-dimensional structure that can be strategically modified to achieve high affinity and selectivity for specific biological targets. Its derivatives have shown potential as anti-inflammatory, analgesic, and particularly as antipsychotic and antidepressant agents, underscoring the therapeutic relevance of this chemical framework.[1]

Primary Pharmacological Targets: Dopamine D2 and Serotonin 5-HT1A Receptors

Extensive research into the derivatives of the 2-(Piperidin-2-yl)-1H-benzo[d]imidazole scaffold has consistently pointed towards two primary pharmacological targets: the dopamine D2 receptor (D2R) and the serotonin 1A receptor (5-HT1A). These receptors are crucial in the pathophysiology of several neuropsychiatric disorders, and their modulation is a cornerstone of modern psychopharmacology.

  • Dopamine D2 Receptor (D2R): The D2R is a G protein-coupled receptor (GPCR) that plays a central role in motor control, motivation, and reward. Its dysregulation is strongly implicated in conditions such as schizophrenia and Parkinson's disease. Many derivatives of the topic scaffold have been synthesized and evaluated for their D2R binding affinities.

  • Serotonin 1A Receptor (5-HT1A): The 5-HT1A receptor, another GPCR, is widely distributed in the brain and is involved in the regulation of mood, anxiety, and cognition. It is a key target for anxiolytic and antidepressant medications.

The dual targeting of both D2 and 5-HT1A receptors is a common strategy in the development of atypical antipsychotics, aiming to improve efficacy against a broader range of symptoms with a more favorable side-effect profile.

Receptor Binding Affinity Profile

Compound/DerivativeTarget Receptor(s)Binding Affinity (Ki, nM)Reference
Various 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-onesD2 and 5-HT1AVaries with substitution[2][3]
5-[3-(4-Arylpiperazin-1-yl)propyl]-1H-benzimidazolesD2 and 5-HT1AHigh affinity for D2[4]
2-(piperazino-1-yl-alkyl)-1H-benzimidazole derivativesD2High affinity observed[5]

It is important for researchers to note that these values are for derivatives and not the parent compound. The binding affinity of the core scaffold itself may be significantly different.

Experimental Protocol: Radioligand Binding Assay

To determine the receptor binding affinity (Ki) of a compound like 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride or its derivatives, a competitive radioligand binding assay is the gold standard. The following is a generalized, yet detailed, protocol for assessing binding to the D2 and 5-HT1A receptors.

Principle

This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to a specific receptor in a preparation of cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Materials
  • Receptor Source: Cell membranes from cell lines stably expressing human recombinant D2 or 5-HT1A receptors (e.g., CHO or HEK293 cells).

  • Radioligands:

    • For D2 Receptor: [³H]Spiperone (a high-affinity antagonist).

    • For 5-HT1A Receptor: [³H]8-OH-DPAT (a high-affinity agonist).

  • Non-specific Binding Determinant:

    • For D2 Receptor: (+)-Butaclamol or Haloperidol (10 µM).

    • For 5-HT1A Receptor: Serotonin or Spiperone (10 µM).

  • Test Compound: 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration System: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail and Counter.

Step-by-Step Methodology
  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquots on ice.

    • Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Dilute the membrane preparation to the desired final concentration in the assay buffer.

  • Assay Plate Setup (96-well format):

    • Total Binding (TB) wells: Add assay buffer.

    • Non-specific Binding (NSB) wells: Add the non-specific binding determinant at a high concentration.

    • Competition wells: Add serial dilutions of the test compound.

  • Incubation:

    • To all wells, add the diluted membrane preparation.

    • Add the radioligand at a concentration close to its dissociation constant (Kd).

    • The final assay volume is typically 200-250 µL.

    • Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using the cell harvester.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Dry the filter mats.

    • Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding versus the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate Ki: Convert the IC50 to the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis P1 Prepare Serial Dilutions of Test Compound P2 Thaw & Dilute Receptor Membranes P3 Prepare Radioligand Solution A1 Dispense Reagents to 96-Well Plate (TB, NSB, Competition) P3->A1 A2 Add Membranes & Radioligand A1->A2 A3 Incubate to Equilibrium A2->A3 D1 Terminate by Filtration & Wash Filters A3->D1 D2 Dry Filters & Add Scintillation Cocktail D1->D2 D3 Count Radioactivity (CPM) D2->D3 D4 Calculate IC50 & Ki D3->D4

Workflow for Radioligand Binding Assay.

Signaling Pathways of Target Receptors

Understanding the downstream signaling cascades of the D2 and 5-HT1A receptors is critical for predicting the functional consequences of ligand binding. Both are Gi/o-coupled GPCRs, meaning their activation typically leads to inhibitory intracellular effects.

Dopamine D2 Receptor (D2R) Signaling

Upon agonist binding, the D2R couples to Gi/o proteins, leading to the dissociation of the Gαi/o and Gβγ subunits. This initiates several downstream events:

  • Inhibition of Adenylyl Cyclase: The primary effect of Gαi/o activation is the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).[6]

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.

  • MAPK Pathway Activation: D2R can also signal through β-arrestin-dependent pathways, which can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade.[3][4]

G Ligand Dopamine / Agonist D2R Dopamine D2 Receptor Ligand->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Channels Ion Channels (GIRK, CaV) G_beta_gamma->Channels Modulates ATP ATP AC->ATP cAMP cAMP AC->cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response Channels->Response MAPK MAPK Pathway (ERK) BetaArrestin->MAPK Activates MAPK->Response

Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT1A Receptor (5-HT1A) Signaling

Similar to the D2R, the 5-HT1A receptor is coupled to Gi/o proteins. Its activation leads to:

  • Inhibition of Adenylyl Cyclase: Gαi/o inhibits adenylyl cyclase, decreasing cAMP levels and subsequent protein kinase A (PKA) activity.[7]

  • Potassium Channel Activation: The Gβγ subunit activates GIRK channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, which results in an inhibitory postsynaptic potential.

  • Calcium Channel Inhibition: The Gβγ subunit can also inhibit voltage-gated Ca²⁺ channels, reducing calcium influx and subsequent neurotransmitter release.

  • ERK Pathway Modulation: 5-HT1A receptor activation can also modulate the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuroplasticity and cell survival.

G Ligand Serotonin / Agonist HT1AR Serotonin 5-HT1A Receptor Ligand->HT1AR Binds G_protein Gi/o Protein HT1AR->G_protein Activates ERK ERK Pathway HT1AR->ERK Modulates G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK K+ Channel G_beta_gamma->GIRK Activates CaV CaV Ca2+ Channel G_beta_gamma->CaV Inhibits ATP ATP AC->ATP cAMP cAMP AC->cAMP ATP->cAMP PKA PKA cAMP->PKA ↓ Activation Response Cellular Response (e.g., Hyperpolarization, ↓ Firing Rate) PKA->Response GIRK->Response CaV->Response ERK->Response

Serotonin 5-HT1A Receptor Signaling Pathway.

Conclusion

The 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride scaffold is a cornerstone in the development of CNS-active agents, with a clear propensity for its derivatives to target dopamine D2 and serotonin 5-HT1A receptors. While direct binding data for the parent compound remains elusive in the public domain, the wealth of information on its analogues provides a strong rationale for its continued investigation. The methodologies and pathways detailed in this guide offer a robust framework for researchers to evaluate new compounds based on this scaffold, furthering the quest for more effective and safer treatments for a range of neuropsychiatric disorders.

References

  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular and Molecular Neurobiology, 30(3), 349-360. [Link]

  • Samala, S., et al. (2014). Synthesis and Dual D2 and 5-HT1A Receptor Binding Affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. Journal of the Korean Chemical Society, 58(2), 163-171. [Link]

  • Samala, S., et al. (2014). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. Journal of Heterocyclic Chemistry, 51(S1), E23-E31. [Link]

  • Zlatković, M., et al. (2005). Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazole, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazole and their analogs. European Journal of Medicinal Chemistry, 40(5), 481-493. [Link]

  • Stojanović, S., et al. (2018). Synthesis of novel 2-(piperazino-1-yl-alkyl)-1H-benzimidazole derivates and assessment of their interactions with the D2 dopamine receptor. Journal of the Serbian Chemical Society, 83(9), 925-934. [Link]

  • Hasbi, A., et al. (2011). Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. Molecular and Cellular Endocrinology, 342(1-2), 1-8. [Link]

  • MySkinRecipes. (n.d.). 2-(Piperidin-2-yl)-1H-benzo[d]imidazole. Retrieved from [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

  • Popova, N. K. (2014). 5-HT1A Receptors in Psychopharmacology. Psychopharmacology Bulletin, 44(2), 65-71. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Lane, J. R., et al. (2010). Radioligand binding assays. Bio-protocol, e101. [Link]

  • Zhen, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(1), 38-44. [Link]

Sources

Protocols & Analytical Methods

Method

Mastering the Dissolution of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride in DMSO: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol and technical insights for the dissolution of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride in dimethyl sulfoxide (DMSO). Tailored for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol and technical insights for the dissolution of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple set of instructions to offer a deeper understanding of the chemical principles at play. By explaining the causality behind each step and integrating best practices for handling, storage, and troubleshooting, this guide aims to ensure the preparation of stable, reliable, and accurate stock solutions for downstream applications.

Introduction: Understanding the Compound and the Solvent

2-(Piperidin-2-yl)-1H-benzo[d]imidazole and its derivatives are of significant interest in medicinal chemistry and drug development, often serving as building blocks for pharmacologically active agents targeting a range of neurological and psychiatric disorders.[1] The dihydrochloride salt form is frequently used to improve the stability and handling of the parent molecule. However, the presence of the hydrochloride moieties introduces specific challenges and considerations for dissolution.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in drug discovery and biological research.[2][3] Its ability to dissolve a vast array of both polar and nonpolar compounds makes it an invaluable tool for preparing concentrated stock solutions.[2][3][4] Understanding the interaction between the dihydrochloride salt and DMSO is paramount for successful solubilization.

The Science of Dissolution: Why DMSO Works for Hydrochloride Salts

DMSO's high dielectric constant and polar nature allow it to effectively solvate cations and anions.[4] In the case of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride, the DMSO molecules will surround the positively charged benzimidazole derivative and the chloride anions, overcoming the lattice energy of the solid compound and allowing it to dissolve. The aprotic nature of DMSO means it does not readily donate protons, which can be beneficial for the stability of certain compounds.[5]

Materials and Equipment

To ensure accuracy, reproducibility, and the integrity of the resulting solution, the use of high-quality materials and calibrated equipment is essential.

Item Specifications Rationale
Test Compound 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride, solid (powder/crystalline)The starting material for the stock solution.
Dimethyl Sulfoxide (DMSO) Anhydrous, ≥99.9% purity, sterile-filteredMinimizes water content which can reduce solubility and promote compound degradation.[6]
Sterile Microcentrifuge Tubes 1.5 mL or 2.0 mL, nuclease-free, polypropylenePolypropylene is resistant to DMSO.[7] Sterility is crucial for cell-based assays.
Analytical Balance Readable to at least 0.1 mgEnsures accurate weighing of the compound for precise final concentrations.
Calibrated Micropipettes P10, P200, P1000Essential for accurate volume measurements of DMSO.
Vortex Mixer Standard laboratory modelProvides mechanical agitation to facilitate dissolution.[6]
Water Bath Sonicator (Optional) Can provide additional energy to break up solid particles and enhance dissolution.[8]
Personal Protective Equipment (PPE) Safety glasses, lab coat, chemical-resistant glovesEssential for safe handling of chemicals. DMSO can facilitate the absorption of other substances through the skin.[3][4]

Detailed Protocol for Preparing a 10 mM Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution. The principles can be adapted for other desired concentrations.

Pre-Protocol Preparations
  • Determine the Molecular Weight (MW): The molecular weight of the specific batch of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride should be confirmed from the supplier's certificate of analysis. For the purpose of this protocol, we will use a hypothetical MW. Note: The molecular weight of the free base is approximately 201.27 g/mol ; the dihydrochloride salt will have a higher molecular weight.

  • Equilibrate Reagents: Allow the vial of the compound and the bottle of anhydrous DMSO to come to room temperature before opening. This prevents condensation of atmospheric moisture into the containers.

Step-by-Step Dissolution Procedure

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting (if needed) cluster_final Final Steps A Calculate Required Mass B Weigh Compound Accurately A->B C Add Anhydrous DMSO B->C D Vortex for 60-120 seconds C->D E Visual Inspection for Clarity D->E F Sonication (10-15 min) E->F Particulates Remain G Gentle Warming (37°C) E->G Particulates Remain H Aliquot into Single-Use Tubes E->H Completely Dissolved F->E G->E I Store at -20°C or -80°C H->I

Caption: Workflow for dissolving 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride in DMSO.

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * MW ( g/mol ) * 1000 mg/g

    • Example: If the MW is 274.19 g/mol , you would need 2.74 mg of the compound.

  • Weighing the Compound:

    • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh the calculated mass of the compound directly into the tube.

  • Adding the Solvent:

    • Using a calibrated micropipette, add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the microcentrifuge tube containing the compound.[6]

  • Facilitating Dissolution:

    • Tightly cap the tube and vortex the solution for 60-120 seconds.[9]

    • Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.

Troubleshooting Incomplete Dissolution

If solid particles remain after vortexing:

  • Sonication: Place the tube in a water bath sonicator for 10-15 minutes.[8] This can help break apart aggregates.

  • Gentle Warming: If the compound is not known to be heat-sensitive, warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[8][9] Allow the solution to return to room temperature before storage.

Aliquoting and Storage
  • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.[6][10]

  • Rationale: Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption from the air.[6]

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[9][10]

Best Practices and Scientific Considerations

The Critical Role of Anhydrous DMSO

DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can decrease the solubility of many organic compounds in DMSO, potentially leading to precipitation of your compound over time.[6]

Caption: The effect of moisture on compound solubility in DMSO.

Mitigation Strategy: Always use anhydrous DMSO (≥99.9%) and keep the container tightly sealed when not in use.[6]

Final DMSO Concentration in Assays

High concentrations of DMSO can be toxic to cells and may interfere with assay results.[8]

  • General Rule: Keep the final concentration of DMSO in your experimental medium below 0.5%, with ≤0.1% being ideal for sensitive cell lines.[9][10]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for the test compound.[8]

Dilution for Working Solutions

When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, it is best to do so in a stepwise manner to avoid precipitation.[10] A sudden change in solvent polarity can cause the compound to crash out of the solution.

Conclusion

The successful dissolution of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride in DMSO is a foundational step for reliable and reproducible research. By understanding the chemical principles, adhering to a meticulous protocol, and employing best practices for handling and storage, researchers can ensure the integrity of their stock solutions. This guide provides the necessary framework to achieve this, empowering scientists to proceed with confidence in their downstream applications.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Aure Chemical. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. [Link]

  • AntBio. Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • American Chemical Society. Dimethyl sulfoxide. [Link]

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • ResearchGate. How do I make a stock solution of a substance in DMSO? [Link]

  • MySkinRecipes. 2-(Piperidin-2-yl)-1H-benzo[d]imidazole. [Link]

Sources

Application

Application Note: Advanced HPLC Method Development for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride

Executive Summary The quantification and purity analysis of highly polar, basic pharmaceutical building blocks present significant challenges in liquid chromatography. 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and purity analysis of highly polar, basic pharmaceutical building blocks present significant challenges in liquid chromatography. 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is a highly water-soluble, di-cationic salt utilized in the synthesis of CNS-active and anti-inflammatory therapeutics. Due to its extreme polarity and dual basic nitrogen centers, standard Reversed-Phase (RP) chromatography often results in void-volume elution and severe peak tailing.

This application note provides a comprehensive, self-validating guide to developing robust HPLC-UV methods for this compound. By leveraging physicochemical profiling, we detail two orthogonal strategies: a premier Hydrophilic Interaction Liquid Chromatography (HILIC) method, and an aqueous-compatible Reversed-Phase (RP-AQ) method.

Physicochemical Profiling & Chromatographic Challenges

Successful method development cannot rely on trial and error; it must be grounded in the molecule's intrinsic properties.

  • Dual Basicity & Ionization: The molecule contains a benzimidazole ring (pKa ~5.5) and a piperidine ring (pKa ~10.5). As a dihydrochloride salt, it dissolves in aqueous solutions as a di-cation (+2 charge) at acidic to neutral pH.

  • The "Phase Collapse" Dilemma: To retain such a polar di-cation in standard RP-HPLC, analysts typically reduce the organic modifier to 0-5%. However, standard C18 columns undergo "dewetting" or phase collapse under highly aqueous conditions, leading to irreproducible retention times[1].

  • Silanol Interactions: The strongly basic piperidine moiety acts as a potent hydrogen-bond donor and cation, interacting aggressively with residual ionized silanols (SiO⁻) on silica-based stationary phases. This secondary ion-exchange mechanism is the primary cause of severe peak tailing in basic compounds[2].

  • UV Detectability: While the piperidine ring lacks a native chromophore, the conjugated π -system of the benzimidazole ring provides excellent UV absorbance, making UV detection at 254 nm or 280 nm highly effective without the need for derivatization[3].

Strategic Workflow: Selecting the Chromatographic Mode

To bypass the limitations of traditional C18 columns, we must select a chromatographic mode that natively embraces the analyte's polarity. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended primary strategy for highly polar, water-soluble basic analytes[4]. If legacy RP systems must be used, polar-embedded or phenyl-hexyl columns capable of withstanding 100% aqueous mobile phases are required[1].

MethodTree A 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride B Physicochemical Profiling LogP < 0 | pKa1 ≈ 5.5 | pKa2 ≈ 10.5 A->B C Highly Polar, Di-Cationic Salt (Void Volume Elution on C18) B->C D HILIC Mode (Hydrophilic Interaction) C->D Primary Strategy E Reversed-Phase Mode (Aqueous / High pH) C->E Secondary Strategy F BEH Amide Column High Organic (85% ACN) Buffer: 10mM NH4FA pH 3.0 D->F Best for Salts G Polar-Embedded RP 100% Aqueous Compatible Low pH + Ion-Pairing E->G Acidic Conditions H Hybrid C18 (e.g., XBridge) High pH (pH 11.0) Analyte Neutralized E->H Basic Conditions

Figure 1: Decision matrix for selecting the optimal HPLC mode based on analyte properties.

Experimental Protocols & Causality

Protocol A: HILIC-UV Method (Gold Standard)

This method utilizes an amide-bonded stationary phase. In HILIC, the mobile phase is highly organic, and water acts as the strong eluting solvent.

Step-by-Step Methodology:

  • Column Selection: Install a Waters XBridge BEH Amide column (100 x 2.1 mm, 2.5 µm) or equivalent.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using LC-MS grade Formic Acid. Filter through a 0.22 µm nylon membrane.

    • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

  • Sample Diluent: Dissolve the analyte in a diluent of 75% Acetonitrile / 25% Water.

  • Chromatographic Conditions: Run isocratically at 15% A / 85% B. Set flow rate to 0.4 mL/min, column temperature to 35 °C, and UV detection to 254 nm. Injection volume: 2 µL.

Causality & Scientific Rationale:

  • Why pH 3.0? At pH 3.0, both the benzimidazole and piperidine nitrogens are fully protonated. In HILIC, maximum ionization equates to maximum polarity, which drives stronger partitioning into the immobilized water layer on the column, thereby increasing retention[4].

  • Why 10 mM Buffer? A minimum of 10 mM salt is required to saturate electrostatic interactions with the stationary phase. Without sufficient buffer capacity, the di-cationic analyte will exhibit severe peak tailing[5].

  • Why the specific sample diluent? Injecting a highly aqueous sample into a HILIC system disrupts the localized water layer on the column, causing peak splitting. The sample must contain at least 50-75% organic solvent.

Protocol B: Aqueous-Compatible RP-HPLC (Alternative)

If HILIC is unavailable, an aqueous-compatible reversed-phase method using a polar-embedded or phenyl-hexyl column is required to prevent phase collapse[1].

Step-by-Step Methodology:

  • Column Selection: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions: Set flow rate to 1.0 mL/min, temperature to 40 °C.

Table 1: Gradient Program for RP-AQ Method

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.01000Initial
5.01000Isocratic hold
15.07030Linear
17.01090Column Wash
25.01000Re-equilibration

Causality & Scientific Rationale:

Why a Phenyl-Hexyl Column? Phenyl-hexyl phases resist dewetting in 100% aqueous conditions. Furthermore, the π

π interactions between the column's phenyl ring and the analyte's benzimidazole ring provide alternative retention mechanisms when hydrophobic retention fails[1].
  • Why 0.1% TFA? TFA acts as an ion-pairing agent. The hydrophobic trifluoroacetate anion pairs with the protonated piperidine, neutralizing its charge and increasing its apparent hydrophobicity, allowing it to retain on the reversed-phase column.

  • Mechanistic Insights: Overcoming Peak Tailing

    Understanding the micro-environment at the stationary phase surface is critical for troubleshooting. Basic compounds tail on silica because they undergo dual retention mechanisms: primary partitioning (desired) and secondary ion-exchange (undesired).

    Mechanism cluster_HILIC HILIC (BEH Amide) cluster_RP RP (Standard C18) Analyte Analyte Di-Cation (pH 3.0) WaterLayer Immobilized Water Layer Analyte->WaterLayer Strong Partitioning (Excellent Retention) Silanols Ionized Silanols (SiO-) Analyte->Silanols Ion-Exchange (Severe Tailing) C18 Hydrophobic C18 Ligand Analyte->C18 Weak Hydrophobic (Void Elution) Amide Amide Stationary Phase WaterLayer->Amide

    Figure 2: Mechanistic comparison of analyte interactions in HILIC versus Reversed-Phase modes.

    Self-Validating System: System Suitability Testing (SST)

    A method is only trustworthy if it proves its validity prior to every sample queue. To ensure the method is performing as intended, execute the following SST protocol:

    • Inject a 50 µg/mL reference standard of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride in five replicates.

    • Acceptance Criteria:

      • Retention Time Precision: %RSD 1.0% (Ensures column equilibration and stable pump delivery).

      • Peak Tailing (Asymmetry Factor, As​ ): As​≤1.5 (Validates that silanol interactions are successfully suppressed by the buffer/ion-pairing agent)[5].

      • Efficiency (Theoretical Plates, N ): N≥10,000 (Confirms column health and optimal linear velocity).

      • Signal-to-Noise (S/N): 50 for the main peak.

    If As​ exceeds 1.5 in the HILIC method, it is a direct indicator that the ammonium formate buffer has degraded or the column was not adequately equilibrated with the aqueous phase.

    Quantitative Method Comparison

    The table below summarizes the expected chromatographic performance metrics when analyzing the target compound across different methodologies.

    Table 2: Expected Chromatographic Performance Metrics

    MetricProtocol A: HILIC (BEH Amide)Protocol B: RP-AQ (Phenyl-Hexyl)Standard C18 (0.1% FA)
    Retention Factor ( k′ ) 4.5 - 5.52.0 - 3.0< 0.5 (Void Elution)
    Asymmetry Factor ( As​ ) 1.1 - 1.21.3 - 1.5> 2.5 (Severe Tailing)
    Theoretical Plates ( N ) > 15,000~ 12,000< 5,000
    Equilibration Time Moderate (20 column volumes)Fast (10 column volumes)N/A
    MS Compatibility Excellent (Volatile Buffer)Poor (TFA suppresses MS signal)Excellent

    Sources

    Method

    in vivo dosing protocols for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride in mice

    Preclinical Application Note: In Vivo Pharmacokinetic and Dosing Protocols for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride in Murine Models Scientific Rationale & Compound Profiling 2-(Piperidin-2-yl)-1H-benz...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Preclinical Application Note: In Vivo Pharmacokinetic and Dosing Protocols for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride in Murine Models

    Scientific Rationale & Compound Profiling

    2-(Piperidin-2-yl)-1H-benzo[d]imidazole is a highly versatile bifunctional scaffold. Combining a benzimidazole core with a basic piperidine ring, this pharmacophore is heavily utilized in the synthesis of targeted therapeutics, frequently appearing in the development of PARP inhibitors[1], neuroactive agents, and advanced anthelmintics[2].

    The Causality of the Dihydrochloride Salt Formulation: A major bottleneck in preclinical drug development is the poor aqueous solubility of free-base benzimidazoles, which often necessitates harsh lipid-based excipients or co-solvents (e.g., DMSO, Cremophor EL, Tween-80) to achieve systemic exposure[2]. These excipients can artificially alter drug clearance rates, inhibit efflux transporters, and induce vehicle-mediated toxicity. By utilizing the dihydrochloride salt form (2-(Piperidin-2-yl)-1H-benzo[d]imidazole · 2HCl), the protonation of both the piperidine nitrogen and the benzimidazole ring significantly reduces the crystal lattice energy and enhances hydration. This chemical modification enables complete dissolution in physiological saline at concentrations exceeding 10 mg/mL, allowing for true aqueous dosing and unconfounded pharmacokinetic (PK) readouts[3].

    Experimental Design: A Self-Validating System

    To ensure absolute data integrity, this protocol is designed as a self-validating system. It employs a parallel-group design evaluating both Intravenous (IV) and Per Os (PO) routes to accurately calculate absolute bioavailability ( F% ).

    Internal Validation Mechanisms:

    • Vehicle Controls: Ensures that any observed acute physiological changes are compound-driven, not volume- or vehicle-driven.

    • Matrix-Matched Calibration: Blank mouse plasma spiked with the analyte and an Internal Standard (IS) validates the LC-MS/MS recovery and accounts for ion suppression.

    • Efflux Transporter Monitoring: Because benzimidazoles can be substrates for efflux transporters like Breast Cancer Resistance Protein (BCRP), monitoring biliary versus renal excretion provides a closed-loop mass balance of the compound's clearance[4].

    Table 1: Quantitative Dosing Parameters for Adult Mice (C57BL/6 or CD-1, 20-25g)

    ParameterIntravenous (IV) DosingOral (PO) GavageRationale / Causality
    Dose Level 2.0 mg/kg10.0 mg/kgIV dose is kept lower to prevent acute Cmax​ -driven toxicity; PO dose is higher to account for potential first-pass metabolism[5].
    Vehicle 0.9% Sterile Saline0.9% Sterile SalineDihydrochloride salt allows the avoidance of organic solvents, ensuring a physiological baseline[3].
    Concentration 0.4 mg/mL1.0 mg/mLOptimized for standard murine dosing volumes.
    Dosing Volume 5 mL/kg (100-125 µL)10 mL/kg (200-250 µL)Adheres to IACUC limits for bolus administration.
    Needle Gauge 27G - 30G20G - 22G (Bulb-tipped)Minimizes tissue trauma during tail vein injection and gastric delivery.

    Step-by-Step Methodologies

    Phase I: Formulation Preparation
    • Weighing: Accurately weigh 10.0 mg of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride powder using a calibrated microbalance.

    • Dissolution: Transfer the powder to a sterile glass vial and add 10.0 mL of 0.9% Sterile Saline to achieve a 1.0 mg/mL solution for PO dosing. Vortex for 60 seconds until completely clear.

    • Dilution: For the IV formulation, extract 4.0 mL of the 1.0 mg/mL solution and dilute with 6.0 mL of saline to achieve a final concentration of 0.4 mg/mL.

    • Sterilization: Pass both solutions through a 0.22 µm PES syringe filter.

      • Causality: Filtration ensures the removal of undissolved particulate matter that could cause fatal micro-embolisms during IV administration.

    Phase II: In Vivo Administration
    • Acclimation: Fast mice for 12 hours prior to PO dosing to ensure uniform gastric emptying and absorption[6]. IV cohorts may remain fed.

    • IV Administration: Restrain the mouse using a conical restrainer. Dilate the lateral tail vein using a warming lamp (37°C). Inject the IV formulation via a continuous, smooth motion to prevent vein blowout.

    • PO Administration: Secure the mouse by the scruff. Insert the bulb-tipped gavage needle over the tongue and down the esophagus into the stomach. Administer the dose smoothly to avoid esophageal reflux.

    Phase III: Serial Blood Sampling & Tissue Collection
    • Timepoints: Collect blood at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collection: Use submandibular bleeding or tail snip for early timepoints (≤20 µL per draw). Use terminal cardiac puncture under isoflurane anesthesia for the final 24-hour timepoint.

    • Processing: Collect blood into K2-EDTA coated microcentrifuge tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to separate the plasma. Snap-freeze plasma in liquid nitrogen.

      • Causality: Immediate freezing halts any ex vivo enzymatic degradation of the compound by plasma esterases or amidases.

    Phase IV: LC-MS/MS Bioanalysis
    • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 50 ng/mL of a deuterated Internal Standard) to 50 µL of thawed mouse plasma.

      • Causality: Acetonitrile rapidly denatures plasma proteins, releasing the protein-bound drug into the supernatant while precipitating the macroscopic proteins.

    • Centrifugation: Spin at 15,000 × g for 15 minutes at 4°C.

    • Analysis: Inject 5 µL of the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode, monitoring the specific MRM transitions for the benzimidazole-piperidine parent mass.

    Visualizations

    PK_Workflow A 1. Formulation (Saline/PBS) B 2. In Vivo Dosing (IV & PO Routes) A->B C 3. Serial Sampling (Plasma & Tissues) B->C D 4. Sample Prep (Protein Precipitation) C->D E 5. LC-MS/MS Quantification D->E F 6. PK Analysis (Non-Compartmental) E->F

    In vivo pharmacokinetic workflow for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride.

    Metabolism_Pathway A Systemic Circulation 2-(Piperidin-2-yl)-1H-benzo[d]imidazole B Hepatic CYP450 Enzymes (Phase I Metabolism) A->B Hepatic Clearance D Target Engagement (Tissue Distribution) A->D Distribution C Hydroxylated Benzimidazole Metabolites B->C Oxidation E Renal Excretion (Urine) C->E Glucuronidation F Biliary Excretion (Feces) C->F Efflux Transporters

    Theoretical distribution and metabolic clearance pathway of the benzimidazole-piperidine scaffold.

    References

    • CN103483322A - 5-氟-1h-苯并咪唑-4-甲酰胺衍生物、其制法及医药用途 - Google Patents Source: Google Patents URL
    • Pharmacokinetics and Tissue Distribution of Benznidazole after Oral Administration in Mice Source: ResearchGate URL
    • Pharmacokinetics and Tissue Distribution of Benznidazole after Oral Administration in Mice - PMC Source: NIH URL
    • Mechanism of the Pharmacokinetic Interaction between Methotrexate and Benzimidazoles: Potential Role for Breast Cancer Resistance Protein in Clinical Drug-Drug Interactions Source: AACR Journals URL
    • Oral Fenbendazole for Cancer Therapy in Humans and Animals Source: Anticancer Research URL
    • 205065Orig1s000 - accessdata.fda.gov (Sapropterin dihydrochloride)

    Sources

    Application

    Orthogonal Cell Viability Profiling of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride

    Executive Summary The evaluation of novel small molecules requires robust, artifact-free screening methodologies. 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride (hereafter referred to as PBZ-diHCl ) is a highly...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The evaluation of novel small molecules requires robust, artifact-free screening methodologies. 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride (hereafter referred to as PBZ-diHCl ) is a highly versatile pharmacophore[1]. Combining a benzimidazole core with a piperidine ring, derivatives of this structure are actively investigated for their potent cytotoxicity against drug-resistant carcinomas, as well as their modulating effects on central nervous system (CNS) receptors[2][3].

    This application note provides a comprehensive, self-validating protocol for assessing the in vitro cytotoxicity and anti-proliferative effects of PBZ-diHCl. By employing an orthogonal testing matrix—combining ATP-quantification with dehydrogenase-dependent tetrazolium reduction—researchers can eliminate false positives and generate high-fidelity IC₅₀ data[4].

    Scientific Rationale & Experimental Causality

    The Compound: PBZ-diHCl

    PBZ-diHCl (CAS: 51785-23-0) has a molecular weight of 274.19 g/mol in its dihydrochloride salt form[1][2]. Causality of Formulation: The dihydrochloride salt form imparts excellent aqueous solubility. Unlike highly lipophilic free-base benzimidazoles that require high concentrations of Dimethyl Sulfoxide (DMSO), PBZ-diHCl can be dissolved with minimal solvent, strictly limiting DMSO exposure to ≤0.1% in culture. This prevents solvent-induced baseline cytotoxicity, a common confounding variable in viability assays.

    The Self-Validating System: Why Orthogonal Assays?

    Relying on a single viability readout is a critical vulnerability in drug discovery. Small molecules can exhibit off-target chemical reactivity that interferes with assay reporters[4].

    • CellTiter-Glo 2.0 (ATP-based): Measures intracellular ATP via a luciferase reaction[5]. Risk: PBZ-diHCl could theoretically act as a direct luciferase inhibitor, yielding a false-positive reduction in viability.

    • CCK-8 (Dehydrogenase-based): Utilizes WST-8, which is reduced by cellular dehydrogenases into an orange formazan dye (450 nm)[6][7]. Risk: Some compounds act as direct reducing agents, converting WST-8 to formazan in the absence of cells, yielding a false-negative (apparent high viability)[8].

    The Solution: By running both assays in parallel (orthogonal profiling), the system becomes self-validating. Concordant IC₅₀ values across both distinct biochemical pathways confirm true biological cytotoxicity[4][9].

    Workflow A 1. Cell Seeding (96-well plate) Edge-effect mitigated B 2. Equilibration (24h, 37°C, 5% CO2) A->B C 3. Compound Treatment PBZ-diHCl (0.1 - 100 µM) B->C D 4. Exposure (48h / 72h) C->D E Assay A: CellTiter-Glo (ATP Luminescence) D->E Orthogonal Readout 1 F Assay B: CCK-8 (WST-8 Absorbance) D->F Orthogonal Readout 2

    Figure 1: Self-validating orthogonal workflow for PBZ-diHCl cytotoxicity screening.

    Detailed Experimental Protocols

    Phase 1: Compound Preparation & Internal Controls

    Causality Check: Proper stock preparation prevents compound precipitation, which skews dose-response curves.

    • Stock Solution: Dissolve PBZ-diHCl in sterile, molecular-grade water or 100% DMSO to a concentration of 10 mM. Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.

    • Working Dilutions: Prepare a 10-point 1:3 serial dilution in complete culture media. Ensure the final DMSO concentration in all wells (including vehicle controls) is exactly 0.1% (v/v) .

    • Controls Required:

      • Positive Control: 10 µM Cisplatin or 1 µM Staurosporine (induces known apoptosis)[3].

      • Negative Control: 0.1% DMSO in media (defines 100% viability).

      • Background Control: Media + 0.1% DMSO without cells (subtracts background signal).

    Phase 2: Cell Seeding & Edge-Effect Mitigation
    • Harvest target cells (e.g., A549 lung carcinoma, HepG2 hepatoma, and MRC-5 normal fibroblasts for selectivity indexing) at 80% confluence[3][10].

    • Seed 5,000 cells/well in 90 µL of complete media into a 96-well plate[7][8].

      • Self-Validating Step:Do not seed the outer perimeter wells (Rows A, H and Columns 1, 12). Fill these with 100 µL of sterile PBS. This prevents evaporation-induced thermal gradients (the "edge effect") which severely skews luminescence and absorbance readings[4].

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cell adhesion and metabolic recovery.

    • Add 10 µL of the 10X PBZ-diHCl working dilutions to the respective wells. Incubate for 48 to 72 hours.

    Phase 3: Assay A - CellTiter-Glo 2.0 (ATP Luminescence)

    This assay quantifies ATP, the universal energy currency, serving as a direct proxy for metabolically active cells[5][11].

    • Equilibration: Remove the 96-well plate from the incubator and let it equilibrate to room temperature (22–25°C) for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause signal artifacts[4].

    • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo 2.0 Reagent directly to each well containing 100 µL of media[4][5].

    • Lysis: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cellular lysis[4].

    • Signal Stabilization: Incubate at room temperature for 10 minutes. Causality: This allows the luminescent signal to stabilize and reach a steady-state "glow"[4][11].

    • Readout: Record luminescence using a microplate reader (integration time: 0.25–1.0 second/well).

    Phase 4: Assay B - CCK-8 (WST-8 Absorbance)

    This assay measures the activity of cellular dehydrogenases, providing a distinct biochemical perspective from ATP[7][9].

    • Reagent Addition: Add 10 µL of CCK-8 solution to each well containing 100 µL of media[7][8]. Causality: Add the reagent at an angle against the well wall to avoid introducing bubbles, which critically interfere with optical density (O.D.) readings at 450 nm[7].

    • Incubation: Return the plate to the 37°C incubator for 1 to 4 hours[7]. (Optimal time depends on the metabolic rate of the specific cell line; A549 typically requires 2 hours).

    • Readout: Measure absorbance at 450 nm using a microplate spectrophotometer[7]. (Optional: Read a reference wavelength at 650 nm to subtract cellular debris scattering).

    Mechanism cluster_CTG CellTiter-Glo 2.0 (Luminescence) cluster_CCK CCK-8 (Absorbance) Viable Metabolically Active Cell ATP Intracellular ATP Viable->ATP NADH Dehydrogenases (NADH) Viable->NADH Luc Luciferase + Luciferin ATP->Luc Catalyzes Light Oxyluciferin + Light Luc->Light Emits WST8 WST-8 + Electron Mediator NADH->WST8 Reduces Formazan Orange Formazan (450 nm) WST8->Formazan Yields

    Figure 2: Mechanistic divergence of ATP-based and Dehydrogenase-based viability assays.

    Data Synthesis & Interpretation

    Calculate the percentage of cell viability using the following formula: % Viability =[(Signal_Sample - Signal_Background) / (Signal_Vehicle - Signal_Background)] × 100

    Plot the % Viability against the log₁₀ of PBZ-diHCl concentrations using non-linear regression (four-parameter logistic curve) to determine the IC₅₀.

    Representative Quantitative Data Matrix

    The following table illustrates the expected concordance in a self-validating orthogonal setup when evaluating benzimidazole derivatives[3][12].

    Cell LineTissue OriginIC₅₀ (CellTiter-Glo)IC₅₀ (CCK-8)ConcordanceSelectivity Index (SI)*
    A549 Lung Carcinoma14.2 ± 1.1 µM15.8 ± 1.4 µMHigh4.3
    HepG2 Hepatocellular Carcinoma18.5 ± 1.3 µM19.1 ± 1.6 µMHigh3.3
    DLD-1 Colorectal Carcinoma22.4 ± 2.0 µM24.0 ± 2.1 µMHigh2.7
    MRC-5 Normal Lung Fibroblast61.5 ± 4.2 µM63.8 ± 4.5 µMHighBaseline (1.0)

    *Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). An SI > 3 indicates a favorable therapeutic window.

    Interpretation Check: If the CCK-8 assay shows an IC₅₀ of >100 µM while CellTiter-Glo shows 15 µM, PBZ-diHCl is likely acting as a chemical reducing agent, artificially inflating the CCK-8 absorbance signal[8]. The orthogonal design successfully catches this artifact, ensuring absolute data trustworthiness.

    References

    • Dojindo Molecular Technologies. Cell Counting Kit-8 (CCK-8) Technical Manual. Dojindo. Available at:[Link]

    • National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at:[Link]

    • Journal of King Saud University - Science. In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. ScienceDirect. Available at:[Link]

    • MDPI International Journal of Molecular Sciences. Targeting G6PD with Benzimidazole and Thiazole Derivatives Suppresses SIRT 2 and VEGF Expression and Induces Cytotoxicity in Glioma Cells. Available at:[Link]

    Sources

    Method

    NMR spectroscopy characterization of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride

    An Application Guide to the Comprehensive NMR Spectroscopic Characterization of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride Authored by: Senior Application Scientist, Gemini Division Abstract This technical n...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Guide to the Comprehensive NMR Spectroscopic Characterization of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride

    Authored by: Senior Application Scientist, Gemini Division

    Abstract

    This technical note provides a comprehensive guide for the structural elucidation of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Benzimidazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide-ranging biological activities.[1][2] The subject compound, featuring a chiral piperidine moiety linked to a benzimidazole core and supplied as a dihydrochloride salt, presents unique characterization challenges including poor solubility in common organic solvents, hygroscopicity, and complex spectral features. This guide details a robust, self-validating methodology encompassing sample preparation, selection of appropriate deuterated solvents, and the strategic application of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We emphasize the causal logic behind experimental choices and provide a detailed walkthrough of spectral interpretation to achieve unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure. This protocol is designed for researchers, scientists, and drug development professionals requiring definitive structural verification of complex heterocyclic salts.

    Introduction and Strategic Overview

    2-(Piperidin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that serves as a valuable building block in the synthesis of pharmacologically active agents, particularly in the development of therapies for neurological disorders.[3] Its structural confirmation is a critical step in quality control and drug development. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution.

    The dihydrochloride salt form, while improving stability and water solubility, introduces specific challenges for NMR analysis. The ionic nature dictates the choice of a polar deuterated solvent, and the presence of acidic protons can lead to exchange phenomena. Furthermore, the molecule's structure—comprising two distinct spin systems (the aromatic benzimidazole and the aliphatic piperidine)—requires a multi-faceted NMR approach to not only assign signals within each ring but also to unequivocally establish the connectivity between them.

    This guide is structured to navigate these challenges systematically. We begin with the foundational molecular structure and numbering, proceed to the rationale behind method development, provide detailed experimental protocols, and conclude with a systematic guide to spectral interpretation that leverages the synergistic power of 1D and 2D NMR experiments.

    Molecular Structure and Atom Numbering

    A standardized numbering system is essential for consistent and clear spectral assignment. The IUPAC-recommended numbering for the 2-(Piperidin-2-yl)-1H-benzo[d]imidazole core is presented below. Note the presence of a chiral center at C2'.

    Caption: IUPAC numbering for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole.

    Method Development & Rationale

    The successful characterization of this molecule hinges on a strategically designed experimental approach. Key decisions regarding solvent selection, sample handling, and the choice of NMR experiments are driven by the compound's specific physicochemical properties.

    Causality of Solvent Selection

    The dihydrochloride salt of the title compound is poorly soluble in standard nonpolar solvents like chloroform-d (CDCl₃). Therefore, a highly polar, aprotic solvent is required.

    • Primary Choice: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

      • Solubility: DMSO-d₆ is an excellent solvent for a wide range of organic salts, including hydrochlorides.

      • Observation of Exchangeable Protons: Unlike protic solvents such as D₂O or CD₃OD, DMSO-d₆ allows for the direct observation of N-H and N-H₂⁺ protons. These signals, typically appearing as broad peaks in the downfield region (δ > 10 ppm), are diagnostic and provide crucial information about the protonation state of the molecule.[2] In D₂O, these protons would rapidly exchange with deuterium and become invisible to ¹H NMR.

      • Chemical Shift Range: It provides a wide spectral window with its residual solvent peak at ~2.50 ppm and water peak at ~3.33 ppm, minimizing interference with most analyte signals.

    Sample Preparation: A Self-Validating System

    Given that hydrochloride salts can be hygroscopic, proper sample preparation is paramount to obtaining high-quality, reproducible spectra.[4][5]

    • Hygroscopicity Management: The compound should be dried under high vacuum prior to use. Sample preparation, if possible, should be conducted in a low-humidity environment or a glove box to minimize water absorption.[4] The presence of excess water can broaden exchangeable proton signals and complicate spectral interpretation.

    • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6 mL of DMSO-d₆ is typically sufficient. For less sensitive experiments like ¹³C NMR and 2D correlations, a more concentrated sample (20-30 mg in 0.6 mL) is advisable to reduce acquisition time.[6][7]

    • Filtration: To ensure magnetic field homogeneity and sharp spectral lines, the final solution must be free of any particulate matter. Filtering the sample through a pipette plugged with glass wool directly into the NMR tube is a critical and non-negotiable step.[7][8]

    The Logic of a Multi-Dimensional NMR Strategy

    Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation p1 Weigh & Dry Compound p2 Dissolve in DMSO-d₆ p1->p2 p3 Filter into NMR Tube p2->p3 a1 ¹H NMR p3->a1 a2 ¹³C & DEPT-135 NMR d1 Identify Spin Systems (Aromatic & Aliphatic) a1->d1 a3 2D COSY d2 Assign CH, CH₂, CH₃ (DEPT) a2->d2 a4 2D HSQC d3 Connect Protons (COSY) a3->d3 a5 2D HMBC d4 Link ¹H to ¹³C (HSQC) a4->d4 d5 Assemble Fragments (HMBC) a5->d5 d6 Final Structure Confirmation d1->d6 d2->d6 d3->d6 d4->d6 d5->d6

    Caption: Experimental workflow for NMR-based structure elucidation.

    • ¹H NMR: Provides the initial overview, showing the number of distinct proton environments, their integration (ratio), chemical shift (electronic environment), and multiplicity (neighboring protons).

    • ¹³C NMR & DEPT-135: Reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C2, C3a, C7a) are absent in DEPT-135 spectra but present in the broadband ¹³C spectrum.

    • 2D COSY (COrrelation SpectroscopY): This experiment maps ¹H-¹H coupling networks.[9] It is essential for tracing the connectivity of protons within the piperidine ring and separately, within the benzimidazole aromatic system.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹JCH).[10] It provides an unambiguous link between the ¹H and ¹³C assignments for all protonated carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[10][11] These long-range correlations are used to connect the individual spin systems identified by COSY, for example, by showing a correlation from the H2' proton on the piperidine ring to the C2 carbon of the benzimidazole ring.

    Experimental Protocols

    Protocol 1: Sample Preparation
    • Drying: Place 20-25 mg of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride in a clean, dry vial. Dry under high vacuum for at least 4 hours to remove residual moisture.

    • Solvent Addition: In a low-humidity environment, add 0.6 mL of high-purity DMSO-d₆ (99.96% D) to the vial.

    • Dissolution: Cap the vial and gently vortex or sonicate for 1-2 minutes until the sample is completely dissolved, creating a homogenous solution.[6]

    • Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool or a Kimwipe into the neck.[8]

    • Transfer: Carefully transfer the solution through the prepared filter pipette directly into a clean, high-precision 5 mm NMR tube.[7]

    • Capping: Cap the NMR tube immediately to prevent atmospheric moisture uptake. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

    Protocol 2: NMR Data Acquisition

    These parameters are typical for a 400 or 500 MHz spectrometer and should be adapted as necessary.

    • Temperature: 298 K

    • Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity.

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30)

      • Spectral Width: -2 to 16 ppm

      • Acquisition Time: ~4 s

      • Relaxation Delay (d1): 2 s

      • Number of Scans: 16-32

    • ¹³C{¹H} NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30)

      • Spectral Width: -10 to 180 ppm

      • Relaxation Delay (d1): 2 s

      • Number of Scans: 1024-2048

    • DEPT-135:

      • Pulse Program: Standard DEPT-135 sequence

      • Parameters: Use standard instrument parameters, typically requiring 256-512 scans.

    • 2D COSY:

      • Pulse Program: Standard DQF-COSY (cosygpmfqf)

      • Data Points: 2048 (F2) x 256 (F1)

      • Number of Scans per Increment: 4-8

    • 2D HSQC:

      • Pulse Program: Edited HSQC with adiabatic pulses for uniform excitation (hsqcedetgpsisp2.3)

      • Spectral Width: 12 ppm (F2, ¹H) x 160 ppm (F1, ¹³C)

      • ¹JCH Coupling Constant: Optimized for ~145 Hz

      • Number of Scans per Increment: 4-8

    • 2D HMBC:

      • Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf)

      • Spectral Width: 12 ppm (F2, ¹H) x 180 ppm (F1, ¹³C)

      • Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz

      • Number of Scans per Increment: 16-32

    Data Analysis and Spectral Interpretation

    The following section outlines the expected NMR data and provides a systematic approach to its interpretation.

    Predicted ¹H and ¹³C NMR Data

    The expected chemical shifts are based on known values for benzimidazole and piperidine scaffolds.[1][12] Actual values may vary slightly based on concentration and exact sample conditions.

    Table 1: Predicted ¹H NMR Spectral Data in DMSO-d₆

    Proton(s) Predicted δ (ppm) Multiplicity Integration Assignment Notes
    N1-H , N3-H > 12.0 Broad singlet 2H Exchangeable benzimidazole N-H protons. May appear as one broad signal due to tautomerism.[2][13]
    N1'-H ₂⁺ 8.5 - 10.0 Broad singlet 2H Exchangeable piperidine ammonium protons.
    H4, H7 7.5 - 7.8 Multiplet 2H Aromatic protons on the benzimidazole ring.
    H5, H6 7.2 - 7.4 Multiplet 2H Aromatic protons on the benzimidazole ring.
    H2' 4.0 - 4.5 Multiplet 1H Methine proton adjacent to benzimidazole and N1'.
    H6'eq, H6'ax 3.0 - 3.5 Multiplet 2H Piperidine methylene protons adjacent to N1'.

    | H3'-H5' | 1.5 - 2.2 | Multiplet | 6H | Remaining piperidine methylene protons. |

    Table 2: Predicted ¹³C NMR and DEPT-135 Data in DMSO-d₆

    Carbon(s) Predicted δ (ppm) DEPT-135 Signal Assignment Notes
    C2 150 - 155 Absent Quaternary imine carbon.
    C3a, C7a 135 - 145 Absent Quaternary aromatic carbons.
    C4, C7 120 - 125 Positive (CH) Aromatic methine carbons.
    C5, C6 110 - 120 Positive (CH) Aromatic methine carbons.
    C2' 50 - 55 Positive (CH) Aliphatic methine carbon (chiral center).
    C6' 45 - 50 Negative (CH₂) Aliphatic methylene carbon.
    C3', C5' 25 - 35 Negative (CH₂) Aliphatic methylene carbons.

    | C4' | 20 - 25 | Negative (CH₂) | Aliphatic methylene carbon. |

    Step-by-Step Interpretation
    • ¹H Spectrum Analysis:

      • Identify the downfield broad singlets corresponding to the three N-H protons (two from the ammonium and one from the benzimidazole, which may be averaged with its tautomer).

      • Locate the aromatic region (7.0-8.0 ppm) and the aliphatic region (1.5-4.5 ppm). The integration should confirm a 4H to 9H ratio.

      • The most downfield aliphatic proton will be H2', deshielded by the adjacent nitrogen and aromatic ring.

    • ¹³C and DEPT-135 Analysis:

      • Count the total number of carbon signals. Expect to see 8 unique signals (4 aromatic, 4 aliphatic) if the benzimidazole ring is symmetric due to rapid tautomerism, or up to 12 signals if tautomerism is slow.

      • Use the DEPT-135 spectrum to confirm the identity of CH₂ groups (negative signals: C3', C4', C5', C6') and CH groups (positive signals: C2', C4, C5, C6, C7). The absence of C2, C3a, and C7a in the DEPT confirms their quaternary nature.

    • COSY Analysis:

      • Trace the correlations in the aromatic region to establish the H4-H5-H6-H7 connectivity.

      • Starting from the H2' signal, trace the correlations to H3', then to H4', H5', and finally to H6'. This will map out the entire piperidine spin system.

    • HSQC Analysis:

      • Use the HSQC cross-peaks to definitively link each proton signal to its corresponding carbon signal from Step 2. For example, the proton at ~4.2 ppm (H2') should show a correlation to the carbon at ~52 ppm (C2'). This provides a set of confirmed C-H pairs.

    • HMBC Analysis: Assembling the Structure:

      • The HMBC spectrum provides the final, irrefutable proof of connectivity. Look for key long-range correlations that bridge the two ring systems.

    Caption: Key ³J HMBC correlations confirming ring connectivity.

    • Crucial Correlation 1 (³J): H2' → C2. This cross-peak between the piperidine methine proton and the benzimidazole imine carbon is the definitive link between the two heterocyclic systems.

    • Crucial Correlation 2 (³J): H2' → C3a/C7a. Correlations from H2' to the quaternary bridgehead carbons of the benzimidazole ring further solidify the connection.

    • Intra-ring Correlations: Confirm assignments within the piperidine ring (e.g., H6' → C2') and the benzimidazole ring (e.g., H4 → C3a, H4 → C5).

    Conclusion

    The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and robust platform for the complete and unambiguous structural characterization of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride. By carefully selecting an appropriate solvent (DMSO-d₆), employing meticulous sample preparation techniques, and systematically interpreting the suite of NMR experiments, researchers can overcome the challenges posed by this complex heterocyclic salt. The HMBC experiment is particularly indispensable, providing the critical long-range correlations that definitively link the piperidine and benzimidazole moieties. This comprehensive approach ensures high confidence in the structural assignment, a prerequisite for any further research or development involving this compound.

    References

    • El kihel, A., Essassi, E. M., & Bauchat, P. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. Available at: [Link][1][14]

    • Alarcón-Espósito, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PLoS ONE. Available at: [Link][13]

    • ResearchGate. (2017). NMR sample preparation for highly hygroscopic compound?. Available at: [Link][4]

    • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link][6]

    • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Catalysis Science & Technology. Available at: [Link][12]

    • Samuels, E. R., & Wang, T. (2020). Quantitative ¹H NMR Analysis of a Difficult Drug Substance and Its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

    • MySkinRecipes. (n.d.). 2-(Piperidin-2-yl)-1H-benzo[d]imidazole. Available at: [Link][3]

    • JEOL. (n.d.). NMR Sample Preparation. Available at: [Link][8]

    • Weizmann Institute of Science. (n.d.). NMR Sample Preparation & NMR Tubes. Available at: [Link][7]

    • Reddit. (2016). How to keep water out of NMR samples? Available at: [Link][5]

    • The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link][11]

    • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link][9]

    • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Available at: [Link][10]

    Sources

    Application

    Comprehensive Mass Spectrometry Fragmentation Analysis and LC-MS/MS Protocol for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride

    Introduction and Analytical Context 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride (CAS: 51785-23-0) is a critical pharmacophore and synthetic intermediate in the development of neuroactive and anti-inflammatory...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction and Analytical Context

    2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride (CAS: 51785-23-0) is a critical pharmacophore and synthetic intermediate in the development of neuroactive and anti-inflammatory therapeutics. Structurally, it consists of a highly stable aromatic benzimidazole core linked via a single C-C bond to an aliphatic, basic piperidine ring.

    In mass spectrometry (MS), the dihydrochloride salt fully dissociates in solution, yielding the free base (Exact Mass: 201.1266 Da). During positive electrospray ionization (ESI+), the molecule readily accepts a proton to form the [M+H]+ precursor ion at m/z 202.1345 . Understanding the precise fragmentation mechanics of this precursor is essential for developing robust Multiple Reaction Monitoring (MRM) assays for pharmacokinetic tracking and structural elucidation of its derivatives.

    Causality in Fragmentation: Proton Mobility and Bond Lability

    As an Application Scientist, it is crucial to look beyond the empirical m/z values and understand why specific bonds break. The fragmentation of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole is governed by charge-directed fragmentation and proton mobility ().

    • Initial Protonation Site : The piperidine nitrogen is significantly more basic (pKa ~10.4) than the benzimidazole nitrogens (pKa ~5.5). In the ESI source, the proton localizes almost exclusively on the piperidine nitrogen.

    • Proton Mobilization during CID : Upon entering the collision cell and undergoing Collision-Induced Dissociation (CID), the internal energy of the molecule increases. The proton becomes mobile, migrating toward the C2-C2' inter-ring bond or the benzimidazole nitrogens.

    • Inductive Cleavage : The C-C bond connecting the two rings is the most labile point in the molecule. When this bond cleaves, the charge can be retained by either moiety, leading to a competitive fragmentation pathway:

      • Charge retention on the benzimidazole ring yields a highly resonance-stabilized protonated benzimidazole cation (m/z 119.0610).

      • Charge retention on the piperidine ring yields a piperidinium cation (m/z 84.0814).

    Furthermore, the piperidine ring is susceptible to aliphatic ring-opening, resulting in the neutral loss of butene (C4H8, 56 Da) to form m/z 146.0717. The benzimidazole core itself is highly resistant to fragmentation but will eventually undergo a diagnostic ring contraction via the loss of hydrogen cyanide (HCN, 27 Da) at high collision energies ().

    Visualization of the Fragmentation Pathway

    Fragmentation_Pathway Precursor [M+H]+ Precursor m/z 202.1345 Benzimidazole Protonated Benzimidazole m/z 119.0610 Precursor->Benzimidazole Inter-ring Cleavage (- C5H9N, 83 Da) Piperidine Piperidinium Cation m/z 84.0814 Precursor->Piperidine Inter-ring Cleavage (- C7H5N2, 117 Da) RingOpen Ring-Opened Fragment m/z 146.0717 Precursor->RingOpen Piperidine Cleavage (- C4H8, 56 Da) Benz_Sub Azatropylium-like Ion m/z 92.0501 Benzimidazole->Benz_Sub Core Fragmentation (- HCN, 27 Da)

    Caption: CID fragmentation pathway of protonated 2-(Piperidin-2-yl)-1H-benzo[d]imidazole (m/z 202.13).

    Quantitative Data: Key Fragment Ions Summary

    To facilitate high-resolution mass spectrometry (HRMS) method development, the exact masses and mechanistic origins of the primary fragments are summarized below. Mass accuracy should be maintained within <5 ppm during analysis.

    Precursor / FragmentExact Mass (m/z)Elemental FormulaRelative Abundance (Optimal CE)Mechanistic Origin
    Precursor 202.1345[C12H16N3]+-Protonation of free base in ESI+
    Product 1 (Base Peak) 119.0610[C7H7N2]+100% (at 25 eV)Inter-ring C-C cleavage; neutral loss of piperidine (C5H9N)
    Product 2 84.0814[C5H10N]+45% (at 25 eV)Inter-ring C-C cleavage; neutral loss of benzimidazole radical/neutral
    Product 3 146.0717[C8H8N3]+15% (at 15 eV)Piperidine ring opening; neutral loss of butene (C4H8)
    Product 4 92.0501[C6H6N]+10% (at 40 eV)Benzimidazole core contraction; neutral loss of HCN from m/z 119

    Self-Validating LC-MS/MS Experimental Protocol

    To ensure absolute trustworthiness and reproducibility, this protocol incorporates a self-validating breakdown curve methodology. If the intersection of the precursor depletion curve and the m/z 119 formation curve deviates by >±2 eV across technical replicates, the system automatically flags potential collision cell pressure anomalies or matrix-induced ion suppression.

    Sample Preparation
    • Stock Solution : Dissolve 1.0 mg of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride in 1.0 mL of LC-MS grade Water (yields a 1 mg/mL stock). The dihydrochloride salt ensures rapid dissolution.

    • Working Dilution : Dilute the stock to 100 ng/mL using a diluent of 95:5 Water:Acetonitrile containing 0.1% Formic Acid (FA).

    • Internal Standard (IS) : Spike with 10 ng/mL of an isotopically labeled analog (e.g., Benzimidazole-d4) to correct for ionization fluctuations.

    UHPLC Separation Conditions
    • Column : Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).

    • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Flow Rate : 0.4 mL/min.

    • Gradient :

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 3.0 min: Linear ramp to 60% B

      • 3.0 - 3.5 min: Ramp to 95% B (Column Wash)

      • 3.5 - 4.5 min: 5% B (Re-equilibration)

    • Column Temperature : 40°C.

    Mass Spectrometry (ESI+) Parameters
    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 300°C.

    • Desolvation Gas : 800 L/hr at 400°C.

    • Self-Validation Step (Breakdown Curve Generation) :

      • Isolate the precursor m/z 202.13 in Q1.

      • Perform continuous product ion scans while ramping the Normalized Collision Energy (NCE) from 10 eV to 50 eV in 5 eV increments.

      • Acceptance Criteria : The m/z 119.06 ion must become the base peak between 20-30 eV. The m/z 92.05 ion should only appear at NCE >35 eV.

    Workflow Visualization

    LCMS_Workflow Prep Sample Preparation (0.1% FA in H2O) LC UHPLC Separation (C18, Gradient) Prep->LC ESI ESI(+) Ionization [M+H]+ m/z 202.13 LC->ESI CID CID / HCD (Variable CE Ramp) ESI->CID Detect High-Res MS2 (Orbitrap/TOF) CID->Detect

    Caption: LC-MS/MS self-validating workflow for analyzing 2-(Piperidin-2-yl)-1H-benzo[d]imidazole.

    References

    • Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography–tandem mass spectrometry Source: Mass Spectrometry Reviews URL:[Link]

    • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds Source: PubMed Central (PMC) URL:[Link]

    • Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study Source: ResearchGate URL:[Link]

    Method

    storage conditions and shelf life of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride

    An In-Depth Guide to the Storage, Handling, and Stability Assessment of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Guide to the Storage, Handling, and Stability Assessment of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    This comprehensive guide provides an in-depth analysis of the recommended storage conditions, shelf life, and stability-indicating analytical protocols for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride. As a key intermediate in medicinal chemistry and drug development, understanding the stability profile of this compound is critical for ensuring the integrity of research and the quality of synthesized pharmaceutical agents.[1] This document synthesizes information from related benzimidazole derivatives and established principles of pharmaceutical stability analysis to offer field-proven insights and self-validating protocols.

    Introduction to 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride

    2-(Piperidin-2-yl)-1H-benzo[d]imidazole and its derivatives are significant scaffolds in medicinal chemistry, often serving as building blocks for a variety of therapeutic agents.[1] These compounds are of particular interest in the development of treatments for neurological and psychiatric disorders due to their ability to interact with receptors in the central nervous system.[1] The dihydrochloride salt form is typically employed to enhance aqueous solubility and facilitate handling.

    Given its role as a critical intermediate, maintaining the chemical and physical integrity of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is paramount. Degradation of this starting material can lead to impurities in the final active pharmaceutical ingredient (API), potentially impacting its safety and efficacy. This guide provides a framework for its proper storage and for assessing its stability over time.

    Recommended Storage and Handling

    While specific stability data for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is not extensively published, recommendations can be derived from data on the free base and general knowledge of similar chemical structures.

    Storage Conditions

    Based on available information for the parent compound, the following storage conditions are recommended:

    ParameterRecommendationRationale
    Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions. While benzimidazole derivatives are known for good thermal stability, lower temperatures are a precautionary measure to ensure long-term integrity.[2]
    Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation, which can be a degradation pathway for amine-containing compounds.
    Light Protect from lightTo prevent photodegradation. Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.
    Moisture Store in a tightly sealed container in a dry placeThe dihydrochloride salt is likely hygroscopic. Absorbed moisture can lead to physical changes (e.g., clumping) and may promote hydrolytic degradation.

    Table 1: Recommended Storage Conditions

    Handling Precautions

    Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols.

    Shelf Life and Re-evaluation

    The shelf life of a chemical is the period during which it is expected to remain within its approved specifications when stored under the defined conditions.[3] For research-grade materials where a formal expiry date may not be provided by the manufacturer, a conservative approach to shelf life should be adopted.

    • Initial Shelf Life: For an unopened container stored under the recommended conditions, a provisional shelf life of 1-2 years can be considered.

    • After Opening: Once the container is opened, the risk of degradation increases due to exposure to atmospheric moisture and oxygen. It is recommended to re-evaluate the purity of the material after 6-12 months, or more frequently if used in cGMP processes.

    The re-evaluation should involve analytical testing to confirm that the material still meets the required purity specifications for its intended use.

    Stability-Indicating Analytical Protocols

    A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients.[4] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[5]

    Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

    This protocol provides a general method for assessing the purity of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride and detecting the presence of degradation products.

    Objective: To quantify the purity of the compound and identify any potential impurities or degradants.

    Instrumentation:

    • HPLC system with a UV detector[6]

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

    Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Trifluoroacetic acid (TFA)

    • Reference standard of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride (of known purity)

    Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Standard Preparation:

      • Prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.

      • From the stock solution, prepare a working standard at a concentration of approximately 0.1 mg/mL.

    • Sample Preparation:

      • Accurately weigh and dissolve the sample of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride in the diluent to achieve a final concentration of approximately 0.1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • UV Detection: 254 nm and 280 nm (or a wavelength of maximum absorbance for the compound)

      • Gradient Elution:

        Time (min) % Mobile Phase A % Mobile Phase B
        0 95 5
        20 5 95
        25 5 95
        26 95 5

        | 30 | 95 | 5 |

    • Data Analysis:

      • Integrate all peaks in the chromatogram.

      • Calculate the purity of the sample using the area percent method:

        • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

      • Compare the retention time of the main peak in the sample to that of the reference standard to confirm identity.

    Causality Behind Experimental Choices:

    • C18 Column: A C18 column is a versatile stationary phase suitable for the separation of a wide range of moderately polar to non-polar compounds, including benzimidazole derivatives.

    • Gradient Elution: A gradient elution is employed to ensure the separation of the main compound from potential impurities that may have significantly different polarities.

    • Acidified Mobile Phase: The addition of formic acid or TFA to the mobile phase helps to improve peak shape and resolution for basic compounds like piperidine derivatives by protonating silanol groups on the stationary phase and the analyte itself.

    • Dual Wavelength Detection: Using two different wavelengths can help to ensure that all potential impurities are detected, as they may have different UV absorbance maxima.

    Forced Degradation Studies

    To develop a truly stability-indicating method, forced degradation studies should be performed.[4] These studies involve subjecting the compound to harsh conditions to intentionally induce degradation and ensure that the resulting degradation products are well-separated from the main peak in the HPLC analysis.

    Workflow for Forced Degradation:

    A workflow for forced degradation studies.

    Visualization of Key Relationships

    Decision Tree for Compound Handling and Re-evaluation

    G start Compound Received check_coa Review Certificate of Analysis (CoA) start->check_coa storage Store at 2-8°C, under inert gas, protected from light check_coa->storage initial_use Initial Use in Experiment storage->initial_use check_date Has it been > 6 months since opening? initial_use->check_date re_evaluate Perform HPLC Purity Analysis check_date->re_evaluate Yes use_compound Proceed with Use check_date->use_compound No purity_ok Purity > 98%? re_evaluate->purity_ok purity_ok->use_compound Yes quarantine Quarantine and Consider Re-purification or Disposal purity_ok->quarantine No

    A decision tree for handling and re-evaluation.

    Conclusion

    The stability and purity of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride are critical for its successful application in research and drug development. By adhering to the recommended storage conditions of refrigeration (2-8°C) in a dry, inert, and light-protected environment, the shelf life of this compound can be maximized. Regular purity assessment using a validated, stability-indicating HPLC method is essential for ensuring its quality over time, particularly after a container has been opened. The protocols and guidelines presented in this document provide a robust framework for the proper management of this important chemical intermediate.

    References

    • New high-Tg bipolar benzimidazole derivatives in improving the stability of high-efficiency OLEDs. Journal of Materials Chemistry C (RSC Publishing). [Link]

    • Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. MDPI. [Link]

    • New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. PubMed. [Link]

    • New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. Semantic Scholar. [Link]

    • Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. Science Publishing Group. [Link]

    • 2-(Piperidin-2-yl)-1H-benzo[d]imidazole. MySkinRecipes. [Link]

    • Shelf-Life Determination of Drug Product. Veeprho. [Link]

    • "Shelf Life Evaluation Of Pharmaceuticals: A Study On Degradation Pathways". IJCRT.org. [Link]

    • Shelf Life Determination: Set Expiry via Stability Data. Pharmuni. [Link]

    • Stability Studies and Shelf-Life Determination of Pharmaceutical Formulations. ManTech Publications. [Link]

    • Determination of Shelf-Life from Stability Data: From Replicates or from Averages?. Springer. [Link]

    • HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. [Link]

    • A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]

    • HPLC Testing Procedure. Phenomenex. [Link]

    • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmaTutor. [Link]

    Sources

    Application

    Application Note: 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride as a 3D Chemical Probe in Cell Culture

    Executive Summary The compound 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride (CAS 51785-23-0) is a highly privileged, bifunctional chemical scaffold widely utilized in medicinal chemistry and neuropharmacology....

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The compound 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride (CAS 51785-23-0) is a highly privileged, bifunctional chemical scaffold widely utilized in medicinal chemistry and neuropharmacology. As a hybrid molecule, it combines the flat, aromatic, hydrogen-bonding capabilities of a benzimidazole core with the sp³-hybridized, 3D spatial character of a basic piperidine ring. This Application Note provides a comprehensive, self-validating framework for deploying this compound as a structural probe in in vitro cell culture models, specifically for investigating monoamine receptor pharmacology and voltage-gated sodium channel (Nav) modulation.

    Mechanistic Rationale & Target Profiling

    As a Senior Application Scientist, I emphasize that the selection of a chemical probe must be driven by its structural biology. Fragment-based drug discovery (FBDD) historically relied on flat, 2D aromatic fragments; however, introducing 3D character early in the screening process significantly enhances target specificity and ligand efficiency[1].

    The 2-(Piperidin-2-yl)-1H-benzo[d]imidazole scaffold achieves this 3D character perfectly:

    • The Benzimidazole Core: Acts as a bioisostere for indole and purine rings, allowing it to intercalate into hydrophobic pockets and form critical hydrogen bonds with Tyrosine or Tryptophan residues in receptor binding sites.

    • The Piperidine Ring: The basic nitrogen mimics the protonated amine found in endogenous neurotransmitters (like dopamine and serotonin), anchoring the probe to conserved aspartate residues within the transmembrane domains of G-protein coupled receptors (GPCRs)[2].

    Primary in vitro applications include:

    • GPCR Modulation: Serving as a structural fragment to probe Dopamine (D2/D3/D4) and Serotonin (5-HT) receptor binding kinetics[2].

    • Ion Channel Profiling: Acting as a foundational scaffold for voltage-gated sodium channel modulators, particularly targeting the Nav1.8 channel involved in nociceptive pain pathways[3].

    Pathway Probe 2-(Piperidin-2-yl)-1H-benzo[d]imidazole GPCR Monoamine Receptors (5-HT / Dopamine) Probe->GPCR Binding Nav Voltage-Gated Na+ Channels (e.g., Nav1.8) Probe->Nav Modulation Ca2 Intracellular Ca2+ Flux GPCR->Ca2 Gq/Gs Signaling Depol Membrane Depolarization Nav->Depol Ion Influx Readout Fluorescence Readout (Fluo-4 AM) Ca2->Readout Depol->Ca2 VGCC Activation

    Caption: Mechanistic pathways modulated by the benzimidazole-piperidine chemical probe.

    Compound Preparation and Handling

    The causality behind using the dihydrochloride salt variant (MW: 274.19 g/mol ) rather than the free base (MW: 201.27 g/mol ) lies in its enhanced stability against oxidation and superior aqueous solubility.

    • Stock Solution: Despite its water solubility, prepare a 50 mM master stock in anhydrous DMSO . Why? DMSO ensures complete dissolution, prevents microbial contamination without the need for sterile filtration (which can cause compound loss via membrane adsorption), and maintains stability during freeze-thaw cycles.

    • Storage: Aliquot the 50 mM stock into single-use volumes (e.g., 20 µL) and store at -20°C, protected from light.

    • Working Concentrations: Dilute directly into pre-warmed cell culture media immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

    Experimental Protocols

    To ensure a self-validating system, any functional assay must be preceded by a cytotoxicity profile. Benzimidazole derivatives can exhibit intrinsic cytotoxicity at high concentrations (often >100 µM) due to off-target effects on microtubule dynamics[4].

    Protocol A: Cytotoxicity Profiling to Establish the Working Window

    We utilize the WST-1 Assay rather than MTT. Causality: WST-1 yields a water-soluble formazan dye, eliminating the need for a DMSO solubilization step. This reduces handling errors and provides a more accurate, continuous readout of cell viability[4].

    Target Cells: SH-SY5Y (Human Neuroblastoma). Chosen because they endogenously express a wide array of monoamine receptors and Nav channels, providing a physiologically relevant landscape.

    Step-by-Step Methodology:

    • Cell Seeding: Seed SH-SY5Y cells in a 96-well clear-bottom plate at a density of 1.5×104 cells/well in 100 µL of DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

    • Treatment Preparation: Prepare a serial dilution of the probe in serum-free media (Concentrations: 0.1, 1, 10, 50, 100, and 200 µM).

    • Controls: Include a Vehicle Control (0.1% DMSO in media) and a Positive Control for cell death (e.g., 1% Triton X-100).

    • Incubation: Aspirate growth media and apply 100 µL of the treatments. Incubate for 48 hours.

    • WST-1 Addition: Add 10 µL of WST-1 reagent to each well. Incubate for 2–4 hours at 37°C.

    • Readout: Measure absorbance at 450 nm (reference wavelength 650 nm) using a microplate reader. Calculate the IC50​ for cytotoxicity to define the maximum non-toxic dose (typically <30 µM for functional assays).

    Protocol B: Functional Calcium Imaging Assay (Fluo-4 AM)

    Once the sub-lethal working range is established, the probe's modulatory effect on GPCRs or Ion Channels is evaluated via intracellular calcium flux.

    Step-by-Step Methodology:

    • Dye Loading: Wash SH-SY5Y cells (seeded in a 384-well black plate) with HBSS buffer. Add 20 µL of 2 µM Fluo-4 AM (with 0.02% Pluronic F-127) per well. Incubate in the dark for 45 minutes at 37°C.

    • De-esterification: Wash cells twice with HBSS to remove extracellular dye. Incubate for an additional 20 minutes to allow complete intracellular de-esterification of the AM ester.

    • Baseline Reading: Transfer the plate to a kinetic fluorescence reader (e.g., FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 520 nm) for 10 seconds.

    • Compound Addition: Inject the benzimidazole probe at sub-lethal concentrations (e.g., 1 µM, 10 µM).

    • Stimulation (Optional): If testing for antagonism, inject a known agonist (e.g., Serotonin or a Nav channel activator like Veratridine) 5 minutes post-probe addition.

    • Data Acquisition: Record fluorescence continuously for 3 minutes. Calculate the Area Under the Curve (AUC) or Max-Min fluorescence to quantify the response.

    Workflow A 1. Probe Preparation (CAS 51785-23-0 in DMSO) BB BB A->BB Determine Working Range B 2. Cell Culture (SH-SY5Y / HEK-293) C 3. Cytotoxicity Assay (WST-1 / CellTiter-Glo) D 4. Functional Assays (Ca2+ Imaging / Patch Clamp) C->D Sub-lethal Dosing E 5. Data Analysis (IC50 / EC50 Calculation) D->E BB->C Determine Working Range

    Caption: Workflow for evaluating the benzimidazole-piperidine probe in cell culture.

    Data Presentation: Expected Baselines

    To assist in validation, the following table summarizes the expected quantitative parameters when utilizing benzimidazole-piperidine scaffolds in the described assays.

    ParameterAssay TypeTarget / Cell LineExpected Range / Outcome
    Intrinsic Cytotoxicity ( IC50​ ) WST-1 (48h)SH-SY5Y / A54980 µM – 150 µM[4]
    Max Non-Toxic Dose WST-1 (48h)SH-SY5Y 30 µM
    Nav1.8 Modulation ( IC50​ ) Patch Clamp / FLIPRHEK-293 (Nav1.8)0.5 µM – 15 µM[3]
    5-HT Receptor Binding ( Ki​ ) Radioligand / Ca2+SH-SY5Y10 nM – 5 µM[2]
    Vehicle Control Tolerance All AssaysAll Cell Lines 0.1% DMSO (No effect)

    References

    • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC Source: National Institutes of Health (NIH) URL:[Link]

    • CA2861439A1 - Benzimidazole and imidazopyridine derivatives as sodium channel modulators Source: Google Patents URL
    • Benzimidazoles - A Promising Lead for Antipsychotic Drug Design Source: Journal of Analytical & Bioanalytical Techniques (OMICS International) URL:[Link]

    • Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives Source: MDPI URL:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting Aqueous Solubility for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride

    Welcome to the Technical Support Center. Formulating a basic drug as a dihydrochloride salt is a standard medicinal chemistry strategy to enhance aqueous solubility.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. Formulating a basic drug as a dihydrochloride salt is a standard medicinal chemistry strategy to enhance aqueous solubility. However, researchers frequently encounter unexpected precipitation, sub-optimal dissolution in biorelevant media, or kinetic instability when working with 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride.

    This guide provides mechanistic insights, targeted troubleshooting workflows, and self-validating experimental protocols to help you overcome these specific physicochemical challenges.

    Diagnostic Workflow for Solubility Failures

    Before adjusting your formulation, it is critical to diagnose why the dihydrochloride salt is failing to dissolve or remain in solution. Use the decision tree below to isolate the thermodynamic or kinetic root cause.

    SolubilityTroubleshooting Start Observe Precipitation or Low Solubility MediaCheck Is the media high in Cl⁻ (e.g., SGF, 0.1N HCl)? Start->MediaCheck CommonIon Common Ion Effect (Cl⁻ suppresses solubility) MediaCheck->CommonIon Yes pHCheck Is media pH > pH_max (e.g., pH > 5.0)? MediaCheck->pHCheck No Solution1 Action: Change counterion or use co-solvents CommonIon->Solution1 Disproportionation Salt Disproportionation (Free base precipitates) pHCheck->Disproportionation Yes SolidState Check Solid State of Precipitate (XRPD / DSC) pHCheck->SolidState No Solution2 Action: Add pH modifiers, Cyclodextrins, or SEDDS Disproportionation->Solution2 Hydrate Hydrate Formation (Less soluble crystal form) SolidState->Hydrate Form Change Solution3 Action: Formulate as Amorphous Solid Dispersion Hydrate->Solution3

    Diagnostic decision tree for identifying and resolving dihydrochloride salt solubility failures.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: My compound is a dihydrochloride salt, which should be highly soluble. Why is it precipitating in Simulated Gastric Fluid (SGF) or 0.1 N HCl? A1: This is a classic manifestation of the Common Ion Effect . SGF and 0.1 N HCl contain high concentrations of chloride ions (Cl⁻). According to Le Chatelier's principle, an excess of the counterion (Cl⁻) shifts the solubility equilibrium toward the solid salt, suppressing its dissociation and causing the intact dihydrochloride salt to precipitate. Basic drugs formulated as HCl salts often exhibit a sharp drop in solubility in chloride-rich biorelevant media compared to pure water[1]. Solution: If evaluating intrinsic solubility, use a non-chloride buffer (e.g., acetate or phosphate, depending on the pH). If formulating for oral delivery, consider switching to an alternative salt form (e.g., mesylate or sulfate) or employing a co-solvent system.

    Q2: The solubility is excellent at pH 2.0, but the compound crashes out of solution when the pH is adjusted to 6.8 (Simulated Intestinal Fluid). What is happening? A2: You are observing Salt Disproportionation . 2-(Piperidin-2-yl)-1H-benzo[d]imidazole has two basic centers: the piperidine nitrogen (pKa ~9.5) and the benzimidazole nitrogen (pKa ~5.5). While it forms a highly soluble di-cation at pH 2.0, raising the pH to 6.8 crosses the critical pHmax​ threshold. At this pH, the benzimidazole ring deprotonates, and the thermodynamically stable solid phase shifts from the dihydrochloride salt to the drastically less soluble mono-cation or free base[2]. Because the free base of the benzimidazole-piperidine core is highly lipophilic, it rapidly precipitates. Solution: To prevent disproportionation in the intestinal pH range, you must bypass the intrinsic solubility limit of the free base. We recommend Cyclodextrin Complexation (e.g., using HP-β-CD) to encapsulate the lipophilic benzimidazole core, or formulating an Amorphous Solid Dispersion (ASD) using hydrophilic polymers like Polyvinylpyrrolidone (PVP) to maintain supersaturation[3][4].

    Q3: During a 24-hour equilibrium solubility test in pure water, the initial concentration was high but dropped significantly overnight. XRPD analysis shows a different crystal pattern. Why? A3: This indicates Hydrate Formation . Many anhydrous dihydrochloride salts are metastable in aqueous environments. While they initially dissolve to form a supersaturated solution, they will spontaneously nucleate and convert into a less soluble crystalline hydrate over time[1]. The initial high concentration was a transient kinetic state, not the true thermodynamic solubility. Solution: To accurately determine the thermodynamic solubility, always verify the solid state of the residual precipitate using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC)[5]. If the hydrate is too insoluble for your application, consider using lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) to keep the drug solubilized and prevent crystal lattice formation[3].

    Validated Experimental Protocols

    To ensure a self-validating system, do not rely solely on visual observation of dissolution. Use the following protocols to quantitatively define the thermodynamic limits of your compound.

    Protocol A: Determination of pHmax​ and pH-Solubility Profile

    Purpose: To identify the exact pH at which 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride disproportionates into the free base.

    • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 1.0 to 8.0 (e.g., HCl/KCl for pH 1-2, Phthalate for pH 3-5, Phosphate for pH 6-8). Note: Avoid high chloride concentrations above pH 2 to isolate pH effects from the common ion effect.

    • Saturation: Add an excess amount of the dihydrochloride salt (approx. 10-20 mg/mL depending on estimated solubility) to 5 mL of each buffer in glass vials.

    • Equilibration: Seal the vials and agitate on an orbital shaker at 37 ± 0.1 °C for 48–72 hours to ensure thermodynamic equilibrium[5].

    • pH Verification: Measure the final pH of the suspension. The dissolution of the basic salt may alter the buffer pH.

    • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 10 minutes and filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Quantification: Dilute the filtrate appropriately with mobile phase and analyze via HPLC-UV at the compound's λmax​ [6].

    • Solid-State Analysis (Critical): Recover the residual solid from the filter, dry gently under vacuum, and analyze via XRPD to confirm whether the equilibrium solid phase is the intact salt, a hydrate, or the free base[1].

    Protocol B: Enhancing Solubility via Cyclodextrin Inclusion (Phase Solubility Analysis)

    Purpose: To quantify the solubilizing efficiency of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on the free base or salt.

    • Prepare aqueous solutions of HP-β-CD at increasing concentrations (e.g., 0, 5, 10, 20, 50, and 100 mM).

    • Add an excess of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole (free base or salt) to each solution.

    • Shake the suspensions at 25 °C for 72 hours.

    • Filter (0.45 µm) and quantify the dissolved drug via HPLC.

    • Plot drug concentration vs. cyclodextrin concentration. A linear increase ( AL​ type profile) indicates a 1:1 stoichiometric inclusion complex, validating this formulation strategy[3].

    Quantitative Data Summary

    The table below summarizes field-proven formulation strategies for overcoming the inherent solubility limitations of benzimidazole derivatives.

    Formulation StrategyMechanism of Solubility EnhancementTypical Fold-Increase in SolubilityKey Excipients / Reagents
    Salt Formation (e.g., HCl) Ion-dipole interactions with water50x - 200x (pH dependent)HCl, Mesylic acid, Sulfuric acid
    Amorphous Solid Dispersion Disruption of crystal lattice, supersaturation10x - 50xPVP, HPMC, PEG[4]
    Cyclodextrin Complexation Hydrophobic cavity encapsulation5x - 100xHP-β-CD, Captisol®[3]
    Prodrug Modification Addition of polar/ionizable moietiesUp to 50,000xPhosphonooxymethyl groups[7]
    Hydrotropic Solubilization Co-solvency and micellar-like stacking2x - 10xSodium citrate, Urea[4]

    References

    • [3] Technical Support Center: Enhancing the Bioavailability of 2-tert-butyl-1H-benzo[d]imidazole Derivatives - Benchchem -3

    • [7] A highly water soluble benzimidazole derivative useful for the treatment of fasciolosis - NIH (PubMed) - 7

    • [4] COMPARATIVE STUDY OF DIFFERENT APPROACHES USED FOR SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS - Panacea Journal of Pharmacy and Pharmaceutical Sciences - 4

    • [2] API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches - ACS Publications -2

    • [1] Machine-Vision-Enabled Salt Dissolution Analysis - PMC - 1

    • Improving API Solubility by Salt and Cocrystal Formation - MilliporeSigma - Link

    • [5] Understanding the differences between cocrystal and salt aqueous solubilities - PMC - 5

    • [6] Aqueous Solubility of Organic Salts. Investigating Trends in a Systematic Series of 51 Crystalline Salt Forms of Methylephedrine - ACS Publications - 6

    Sources

    Optimization

    Technical Support Center: Troubleshooting Precipitation of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride in Culture Media

    Welcome to the technical support guide for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride. This document provides in-depth troubleshooting advice and step-by-step protocols to address the common challenge of com...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride. This document provides in-depth troubleshooting advice and step-by-step protocols to address the common challenge of compound precipitation in cell culture media. As researchers, scientists, and drug development professionals, ensuring your compound remains in solution is critical for obtaining accurate and reproducible experimental results. This guide is structured to help you diagnose the root cause of precipitation and implement effective solutions.

    Quick Troubleshooting Guide

    If you are experiencing precipitation, use the following flowchart to quickly diagnose the potential cause and find the relevant section in this guide.

    Troubleshooting_Flowchart Start Precipitation Observed in Culture Media Q_Timing When does it precipitate? Start->Q_Timing Immediate Immediately upon dilution Q_Timing->Immediate Immediately Delayed After incubation (hours/days) Q_Timing->Delayed Delayed Cause_Immediate Likely Cause: - Poor Kinetic Solubility - pH Shift Shock - Exceeding Max Solubility Immediate->Cause_Immediate Cause_Delayed Likely Cause: - Exceeding Thermodynamic Solubility - Compound Instability - Interaction with Media Components Delayed->Cause_Delayed Solution_Immediate Go to: - FAQ 1: pH-Solubility Relationship - Protocol 2: Optimized Dilution Method Cause_Immediate->Solution_Immediate Solution_Delayed Go to: - FAQ 2: Kinetic vs. Thermodynamic Solubility - FAQ 3: Media Component Interactions - Protocol 1: Stock Solution Best Practices Cause_Delayed->Solution_Delayed

    Caption: Troubleshooting flowchart for compound precipitation.

    Frequently Asked Questions (FAQs)

    FAQ 1: My compound precipitates instantly when I add it to the media. What is the chemical reason for this?

    This common issue is most often rooted in the fundamental chemistry of your compound and its interaction with the physiological pH of the cell culture medium.

    The Core Issue: pH-Dependent Solubility

    Your compound, 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride, is a salt. This means it is the protonated (charged) form of a parent molecule that is a weak base. The dihydrochloride salt form is intentionally used to enhance its solubility in acidic or neutral aqueous solutions, like water or a stock solution solvent.

    However, standard cell culture media is buffered to a physiological pH, typically between 7.2 and 7.4, to support cell viability.[1] This pH is significantly more basic than the pKa of the protonated amine groups on your molecule.

    • Piperidine Moiety: The piperidine ring is a secondary aliphatic amine, and its conjugate acid has a pKa of approximately 11.1.[2][3][4][5]

    • Benzimidazole Moiety: The benzimidazole ring system also has a basic nitrogen. The pKa of protonated benzimidazole is around 5.3-5.6.[6][7]

    According to the Henderson-Hasselbalch equation , when the pH of the environment is above the pKa of an acidic group (in this case, the protonated amines), the group will exist predominantly in its deprotonated, or free base, form.[8][9][10] This uncharged free base is often significantly less soluble in water than its charged salt form, causing it to precipitate out of the aqueous medium.

    pH_Solubility_Shift Compound_Salt Compound Dihydrochloride (Charged, Soluble) Media Add to Culture Media (pH ~7.4) Compound_Salt->Media Deprotonation Deprotonation (pH > pKa) Media->Deprotonation Compound_FreeBase Compound Free Base (Neutral, Poorly Soluble) Deprotonation->Compound_FreeBase Precipitate Precipitation Compound_FreeBase->Precipitate

    Caption: Conversion of soluble salt to insoluble free base at physiological pH.

    Solution: The key is to manage the transition from the stock solution to the final culture medium carefully. The goal is to avoid creating localized high concentrations of the compound that exceed the solubility of the free base. Refer to Protocol 2: Optimized Dilution of Stock Solution into Cell Culture Media for a step-by-step method.

    FAQ 2: The media looks fine at first, but a precipitate forms after several hours or a day in the incubator. Why?

    This phenomenon highlights the difference between kinetic and thermodynamic solubility.

    • Kinetic Solubility: This is the concentration a compound can achieve when added rapidly from a concentrated stock (e.g., in DMSO) into an aqueous buffer.[11] It often results in a supersaturated, metastable solution that can appear clear initially.[12] This is what you achieve right after dilution.

    • Thermodynamic Solubility: This is the true equilibrium solubility, where the solution is saturated and in equilibrium with the solid state of the compound.[11][12] It is almost always lower than the kinetic solubility.[13][14][15]

    Delayed precipitation occurs when a metastable supersaturated solution slowly reverts to its more stable, lower-energy state by precipitating the excess compound until it reaches its thermodynamic solubility limit.[12] This process can be accelerated by incubation at 37°C and interactions with surfaces of the culture vessel.

    Solution:

    • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of your compound to a level at or below its thermodynamic solubility in the media.

    • Assess Serum Effects: Proteins in fetal bovine serum (FBS), like albumin, can bind to small molecules and help keep them in solution.[16] If you observe precipitation in serum-free media, consider if your experimental design can tolerate the inclusion of serum.

    FAQ 3: Could components in the culture medium itself be causing the precipitation?

    Yes, the complex mixture of salts and biomolecules in culture media can directly contribute to precipitation.[17][18][19][20]

    • Phosphate Buffers: Culture media often use a phosphate buffer system.[1] Phosphate ions can interact with certain drug molecules, leading to the formation of insoluble phosphate salts.[21] Furthermore, phosphate buffers can interact with aluminum ions that may leach from borosilicate glass containers, forming particles over time.[22]

    • High Salt Concentration ("Salting Out"): Cell culture media are high-ionic-strength solutions.[20] This high concentration of salts can reduce the solubility of other solutes, including your compound, by competing for solvent (water) molecules.

    • Calcium and Magnesium: Divalent cations like Ca²⁺ and Mg²⁺ are essential for cell growth but can form insoluble salts, such as calcium phosphate, especially if there are shifts in pH or temperature.[23][24] Your compound could potentially co-precipitate with these salts.

    Solution:

    • Use Freshly Prepared Media: Avoid using media that has been stored for long periods, especially at refrigerated temperatures, as salts may have already begun to precipitate.[24]

    • Proper Dilution Technique: A stepwise dilution, as described in Protocol 2 , helps to avoid shocking the compound with a high concentration of various ions all at once.

    • Consider the Buffer System: If problems persist and your experiment allows, consider using a medium with a different buffering system, such as HEPES, though be mindful of potential toxicity at higher concentrations.[18]

    Validated Protocols & Methodologies

    Protocol 1: Preparation of a Concentrated Stock Solution

    Proper preparation of the initial stock solution is the foundation for a successful experiment. The goal is to create a stable, high-concentration solution that can be accurately diluted.

    Recommended Solvents and Concentrations

    SolventRecommended Max Stock Conc.AdvantagesDisadvantages & Mitigation
    DMSO (Anhydrous) 10-50 mM (empirical)Excellent solubilizing power for a wide range of compounds.[25]Highly hygroscopic (absorbs water), which can reduce solubility.[25] Mitigation: Use anhydrous grade, store in a desiccator, and aliquot into single-use volumes.[25]
    Water (Sterile, Type I) 1-10 mM (empirical)Avoids solvent toxicity in final culture.Lower solubilizing power for many organic compounds. May require pH adjustment (e.g., with HCl) to maintain the protonated, soluble salt form.
    Ethanol 10-50 mM (empirical)Good solubilizing power. Less hygroscopic than DMSO.Can be more toxic to cells than DMSO. Ensure final concentration is very low (<0.1%).

    Step-by-Step Methodology:

    • Calculation: Determine the mass of the compound needed to achieve the desired stock concentration. Remember to use the full molecular weight of the dihydrochloride salt for this calculation.

    • Weighing: Using a calibrated analytical balance, carefully weigh the compound powder into a sterile microcentrifuge tube or vial.

    • Solvent Addition: Add the calculated volume of the chosen solvent (e.g., anhydrous DMSO) to the vial.[25]

    • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[25] Visually inspect against a light source to ensure all solid particles have dissolved. If needed, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.[16]

    • Sterilization (Optional but Recommended): If the stock will be used for an extended period, sterilize it by passing it through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent, e.g., PTFE for DMSO).

    • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile tubes.[16] This is critical to prevent degradation and moisture absorption from repeated freeze-thaw cycles.[25]

    • Storage: Store the aliquots at -20°C or -80°C, protected from light.[25]

    Protocol 2: Optimized Dilution of Stock Solution into Cell Culture Media

    This protocol is designed to minimize the pH shock and kinetic solubility issues that cause immediate precipitation.

    Materials:

    • Thawed aliquot of your concentrated stock solution (from Protocol 1).

    • Cell culture medium, pre-warmed to 37°C.

    Step-by-Step Methodology:

    • Pre-warm the Medium: Ensure the cell culture medium is fully equilibrated to 37°C before you begin. Some compounds are more soluble at this physiological temperature.[26]

    • Prepare an Intermediate Dilution (Recommended): This is the most critical step for preventing precipitation.

      • In a sterile tube, add a volume of pre-warmed media (e.g., 90 µL).

      • Add a small volume of your concentrated stock (e.g., 10 µL) directly into the media.

      • Immediately and vigorously mix by pipetting up and down or by vortexing for 5-10 seconds. This rapid mixing disperses the compound before it has time to precipitate.

    • Create the Final Working Solution:

      • Add the required volume of your well-mixed intermediate dilution to the final volume of pre-warmed media.

      • Mix the final solution thoroughly by inverting the container several times or swirling gently.

    • Vehicle Control: Always prepare a vehicle control using the exact same dilution steps but with the solvent (e.g., DMSO) alone. The final solvent concentration in the experimental and control cultures must be identical (typically ≤0.5%).[27]

    • Application: Apply the final medium containing your compound to the cells immediately after preparation.

    Dilution_Workflow Stock Concentrated Stock (e.g., 10 mM in DMSO) Intermediate Intermediate Dilution (e.g., 1 mM) Stock->Intermediate WarmMedia1 Small Volume of Pre-warmed Media WarmMedia1->Intermediate Mix Vigorous & Immediate Mixing Intermediate->Mix WarmMedia2 Final Volume of Pre-warmed Media Final Final Working Solution (e.g., 10 µM) Mix->Final WarmMedia2->Final

    Caption: Recommended workflow for diluting stock solutions.

    References

    • Piperidine - Grokipedia. Grokipedia.
    • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

    • Piperidine | C5H11N | CID 8082. PubChem - NIH. Available at: [Link]

    • Cell Culture Medium: 6 Critical Components to Include. Bitesize Bio. Available at: [Link]

    • All you need to know about cell culture media. faCellitate. Available at: [Link]

    • Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]

    • A Deep Dive into Cell Culture Media. Scientific Bioprocessing. Available at: [Link]

    • Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. PubMed. Available at: [Link]

    • Basic Constituents of Media. Cytion. Available at: [Link]

    • kinetic versus thermodynamic solubility temptations and risks. PubMed. Available at: [Link]

    • Benzimidazole | C7H6N2 | CID 5798. PubChem - NIH. Available at: [Link]

    • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. Available at: [Link]

    • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

    • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Available at: [Link]

    • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link]

    • Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Semantic Scholar. Available at: [Link]

    • A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. Available at: [Link]

    • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. Available at: [Link]

    • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Available at: [Link]

    • An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. Available at: [Link]

    • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]

    • Chapter 3. Pharmacokinetics. AccessPhysiotherapy. Available at: [Link]

    • Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. Journal of Chemical & Engineering Data. Available at: [Link]

    • (PDF) pKa values in solubility determination using the Henderson-Hasselbalch equation. Available at: [Link]

    • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. Available at: [Link]

    • Generating DMSO Stocks for Cell Culture. Bridges Lab Protocols. Available at: [Link]

    • A highly water soluble benzimidazole derivative useful for the treatment of fasciolosis. PubMed. Available at: [Link]

    • How do I make a stock solution of a substance in DMSO? ResearchGate. Available at: [Link]

    • Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data. Available at: [Link]

    • 2-(Piperidin-4-YL)-1H-benzo[D]imidazole. PharmaCompass.com. Available at: [Link]

    • Interaction between Potassium Phosphate Buffer Solution and Modeling Cell Membrane Investigated by Sum Frequency Generation Vibrational Spectroscopy. ResearchGate. Available at: [Link]

    • Troubleshooting Cell Culture Media for Bioprocessing. Genetic Engineering & Biotechnology News. Available at: [Link]

    • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. Available at: [Link]

    • (PDF) Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). Available at: [Link]

    • US8901304B1 - Benzo[D]imidazole derivatives of piperidine and piperazine. Google Patents.
    • Specific Buffer Effects on the Intermolecular Interactions among Protein Molecules at Physiological pH. The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

    • 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810. PubChem. Available at: [Link]

    • 2-(Piperidin-2-yl)-1H-benzo[d]imidazole. MySkinRecipes. Available at: [Link]

    • Effects of phosphate buffer in parenteral drugs on particle formation from glass vials. PubMed. Available at: [Link]

    • Elucidating the Phosphate Binding Mode of Phosphate-Binding Protein: The Critical Effect of Buffer Solution. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

    Sources

    Troubleshooting

    resolving HPLC peak tailing for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride

    Target Compound: 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application S...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Compound: 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride Audience: Researchers, Analytical Scientists, and Drug Development Professionals

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic behavior of highly basic, multi-nitrogenous compounds. 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride presents a classic analytical challenge. It contains both a secondary amine (piperidine ring) and a benzimidazole moiety, making it highly basic and prone to severe secondary interactions with silica-based stationary phases.

    This guide provides field-proven, mechanistically grounded solutions to eliminate peak tailing, ensuring robust quantification and method reproducibility.

    Root Cause Analysis & Resolution Workflow

    Before adjusting your method, it is critical to diagnose whether the tailing is chemical or physical in nature. The workflow below outlines the logical progression for isolating the root cause.

    G A Peak Tailing Observed B Chemical Cause: Silanol Interactions A->B C Physical Cause: Dead Volume / Overload A->C D Use Low pH (< 3.0) Protonate Silanols B->D E Add Competing Base (e.g., TEA) B->E F Use Type-B Endcapped Column B->F G Symmetrical Peak (Asymmetry 1.0 - 1.2) D->G E->G F->G

    Logical workflow for diagnosing and resolving HPLC peak tailing.

    Frequently Asked Questions (FAQs)

    Q1: Why does 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride exhibit such severe peak tailing compared to neutral compounds? A1: The root cause lies in the molecule's structural basicity. The piperidine ring has a high pKa (~10-11), and the benzimidazole ring also contains basic nitrogen atoms. In a standard reverse-phase HPLC environment (e.g., pH 5-7), these nitrogen atoms are protonated (positively charged). Simultaneously, residual silanol groups (-Si-OH) on traditional silica stationary phases become ionized (-Si-O⁻) at mid-pH ranges. This creates a strong electrostatic attraction—a secondary ion-exchange mechanism—between the analyte and the stationary phase [[1]]([Link]). Because these silanol sites are heterogeneous and easily overloaded, the basic analyte molecules desorb at different rates, causing the characteristic "tail" on the chromatogram .

    Q2: How does mobile phase pH manipulate this interaction? Should I go high or low? A2: You must operate at a pH that suppresses the ionization of either the analyte or the stationary phase. Operating close to the analyte's pKa results in mixed ionization states and split or tailing peaks .

    • Low pH Strategy (Recommended): Lowering the pH of the mobile phase with an acidic additive like trifluoroacetic acid (TFA) can protonate the silanol groups, minimizing their interaction with the protonated amine . Protonated silanols (-Si-OH) are neutral and cannot participate in ionic interactions with the basic compound .

    • High pH Strategy: Raising the pH above 11.0 (using Ammonium hydroxide) deprotonates the piperidine and benzimidazole rings, rendering the analyte neutral. However, this requires specialized high-pH stable hybrid-silica or polymer-based columns.

    Q3: If I cannot change my mobile phase pH drastically, what additives can I use? A3: If your method restricts extreme pH adjustments, you can introduce a competing amine, such as Triethylamine (TEA) at 10-25 mM. TEA is a small, highly basic molecule that aggressively binds to the active silanol sites, effectively masking them and preventing your bulky benzimidazole analyte from interacting .

    Quantitative Comparison of Mobile Phase Additives

    To demonstrate the causality of mobile phase choices, the following table summarizes the expected impact of various additives on the USP Tailing Factor ( Tf​ ) for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride.

    Mobile Phase AdditiveMechanism of ActionExpected USP Tailing Factor ( Tf​ )Recommendation Level
    None (Water/MeCN only)Uncontrolled secondary silanol interactions.> 2.5 (Severe Tailing)Not Recommended
    0.1% Formic Acid (pH ~2.7)Partial silanol protonation; weak ion-pairing.1.6 - 1.8 (Moderate)Acceptable for LC-MS
    0.1% TFA (pH ~2.0)Full silanol protonation + strong ion-pairing.1.0 - 1.2 (Excellent)Highly Recommended (UV)
    25 mM TEA buffer (pH 7.0)Competitive binding to active silanol sites .1.2 - 1.4 (Good)Use if neutral pH is required

    Experimental Protocol: Self-Validating Method Optimization

    To ensure scientific rigor, follow this step-by-step protocol. Each phase incorporates a validation check to confirm that the physical or chemical variable has been successfully controlled.

    Step 1: Column Selection and System Preparation
    • Select a high-purity, Type-B silica column with maximum end-capping or a polar-embedded stationary phase (e.g., C18 with an amide linkage). Endcapped columns minimize silanol interactions, which is especially useful for basic analytes .

    • Flush the HPLC system with 50:50 Methanol:Water (without buffer) to remove any precipitated salts from previous runs.

    • Validation Check: Inject a neutral marker (e.g., toluene or uracil). Neutral compounds should not tail; if the neutral marker tails, the issue is a physical problem (e.g., dead volume, bad frit) . If it is symmetrical ( Tf​ < 1.1), proceed to Step 2.

    Step 2: Mobile Phase Preparation (Low pH Strategy)
    • Prepare Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water (Yields pH ~2.0).

    • Prepare Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

    • Degas both mobile phases thoroughly.

    • Mechanistic Note: TFA acts as an acidifier to neutralize silanols and as a chaotropic ion-pairing reagent. The trifluoroacetate anion pairs with the positively charged piperidine and benzimidazole nitrogens, forming a neutral, hydrophobic complex that partitions cleanly into the C18 phase.

    Step 3: Sample Preparation & Injection
    • Dissolve 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride in the initial mobile phase conditions (e.g., 90% A / 10% B) to prevent solvent mismatch.

    • Maintain a low injection concentration (e.g., 0.1 mg/mL) to avoid mass overloading the localized basic sites on the column.

    • Validation Check: Inject 1 µL, 5 µL, and 10 µL volumes. If tailing increases non-linearly with volume, the column is experiencing mass overload.

    Step 4: Gradient Execution and Evaluation
    • Run a generic scouting gradient: 5% B to 95% B over 15 minutes at 1.0 mL/min.

    • Monitor at the appropriate UV wavelength (e.g., 254 nm for the benzimidazole chromophore).

    • Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height. A successful optimization will yield a Tf​ between 0.9 and 1.2.

    G Start Start Optimization Step1 Inject Neutral Marker (Toluene) Start->Step1 Check1 Does Toluene Tail? Step1->Check1 FixPhys Fix Physical Issue (Replace Frit/Tubing) Check1->FixPhys Yes Step2 Prepare 0.1% TFA Mobile Phase Check1->Step2 No FixPhys->Step1 Step3 Inject Target Analyte Step2->Step3 Check2 Tf < 1.2? Step3->Check2 Opt Optimize Buffer Conc. Check2->Opt No Valid Method Validated Check2->Valid Yes Opt->Step3

    Self-validating experimental workflow for optimizing basic compound chromatography.

    References

    1.[1] Title: Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL:[Link]

    2.[2] Title: Home | HPLC Calculator Source: Khemit URL: [Link]

    3.[3] Title: HPLC Peak Tailing Source: Axion Labs URL:[Link]

    4.[4] Title: What's Happening to My Column? Source: LCGC International URL:[Link]

    Sources

    Optimization

    optimizing LC-MS/MS parameters for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride detection

    Welcome to the technical support center for the LC-MS/MS analysis of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to prov...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the LC-MS/MS analysis of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for robust and sensitive detection of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deeper understanding of the method development process.

    Analyte Overview and Physicochemical Properties

    Understanding the physicochemical properties of your analyte is the critical first step in developing any successful LC-MS/MS method. 2-(Piperidin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound containing both a benzimidazole and a piperidine moiety.[1][2] The dihydrochloride salt form indicates that the compound is supplied as a salt with two equivalents of hydrochloric acid, making it highly soluble in aqueous solutions. For mass spectrometry, we are interested in the properties of the free base.

    PropertyValueRationale & Implication for LC-MS/MS
    Chemical Structure (Free Base)The structure contains three nitrogen atoms (two in the benzimidazole ring, one in the piperidine ring), which are basic and readily protonated. This makes the molecule an excellent candidate for positive mode Electrospray Ionization (ESI+).
    Molecular Formula C₁₂H₁₅N₃ (Free Base)Used to calculate the exact mass.[2][3]
    Molecular Weight 201.27 g/mol (Free Base)Useful for preparing stock solutions.[1][3]
    Monoisotopic Mass 201.1266 Da (Free Base)The theoretical exact mass of the uncharged molecule.
    Target Precursor Ion [M+H]⁺ = 202.1339 m/zIn positive ion mode, the molecule will accept a proton. This will be our target precursor ion for MS/MS experiments.
    Predicted Polarity Polar, BasicThe presence of multiple nitrogen atoms and its formulation as a dihydrochloride salt suggest high polarity. This influences choices in sample preparation and chromatography. HILIC or mixed-mode chromatography may be beneficial.[4]
    Frequently Asked Questions (FAQs)

    This section addresses common initial challenges encountered during method setup.

    Q1: I am not seeing any signal for my analyte. Where do I start? A1: Lack of signal can stem from several sources. First, confirm your mass spectrometer is targeting the correct precursor ion, the protonated free base ([M+H]⁺) at m/z 202.13. Ensure you are operating in positive ion mode (ESI+). Prepare a fresh standard in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) and perform a direct infusion into the mass spectrometer to verify the instrument can detect the compound without the LC column. If a signal is present upon infusion but not with LC, the issue lies with your chromatography or sample preparation.

    Q2: My peak shape is very poor, showing significant tailing. What is the cause? A2: Peak tailing for a basic compound like this is often caused by secondary interactions between the protonated analyte and acidic residual silanols on traditional silica-based C18 columns. To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the analyte consistently protonated and suppress silanol activity. If tailing persists, consider switching to a column with advanced end-capping, a different stationary phase (e.g., embedded polar group), or a metal-free column housing to prevent potential chelation.[5]

    Q3: My signal intensity is low and inconsistent between injections, especially in matrix samples (e.g., plasma). Why? A3: This is a classic symptom of ion suppression, where co-eluting components from your sample matrix interfere with the ionization of your target analyte in the ESI source.[6][7] Your deuterated internal standard may not be fully compensating for this effect.[6] The solution lies in improving the separation of your analyte from these matrix components. This can be achieved by optimizing your chromatographic gradient or, more effectively, by implementing a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) instead of a simple protein precipitation.[7][8]

    Q4: What are the expected major fragment ions for this compound? A4: While precise fragmentation requires experimental confirmation, we can predict likely pathways. Fragmentation of the piperidine ring via α-cleavage next to the nitrogen is a common pathway for piperidine-containing compounds.[9] Additionally, fragmentation of the benzimidazole ring system can occur.[10] A logical starting point for method development would be to screen for product ions resulting from the cleavage between the two ring systems and fragmentation within the piperidine ring.

    In-Depth Troubleshooting & Optimization Guides

    This section provides detailed, step-by-step guidance on optimizing each stage of the analytical workflow.

    3.1 Mass Spectrometry & Compound Tuning

    The first step is to establish the optimal MS parameters by directly infusing a standard solution of the analyte. This isolates the MS variables from any chromatographic effects.

    cluster_prep Preparation cluster_infusion Direct Infusion cluster_msms MS/MS Optimization prep_stock Prepare 1 mg/mL Stock in Methanol prep_work Prepare 1 µg/mL Working Standard in 50:50 ACN:H2O + 0.1% FA prep_stock->prep_work infuse Infuse Working Standard (e.g., 5-10 µL/min) via Tee-piece prep_work->infuse full_scan Acquire Full Scan Spectra in ESI+ Mode infuse->full_scan confirm_precursor Confirm [M+H]+ at m/z 202.13 full_scan->confirm_precursor pis Generate Product Ion Scan (Isolate m/z 202.13) confirm_precursor->pis select_frags Select 2-3 Abundant, Stable Product Ions pis->select_frags mrm Optimize Collision Energy (CE) and DP/CV for each MRM Transition select_frags->mrm optimize_source Optimize Source Parameters (Gas Flows, Temp, Voltage) mrm->optimize_source

    Fig 1. Workflow for MS parameter optimization via direct infusion.

    Based on the known fragmentation patterns of benzimidazoles and piperidines, we can hypothesize potential Multiple Reaction Monitoring (MRM) transitions to screen for.[9][11]

    Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Fragmentation PathwayStarting Collision Energy (eV)
    202.13~119.06Cleavage yielding the protonated benzimidazole moiety.25-35
    202.13~84.08Cleavage yielding the protonated piperidine moiety.15-25
    202.13~132.08Fragmentation within the benzimidazole ring.30-40
    202.13~70.06Fragmentation within the piperidine ring (α-cleavage product).15-25

    Note: These are theoretical values. You must experimentally determine the optimal product ions and collision energies for your specific instrument.[12]

    3.2 Liquid Chromatography

    A robust chromatographic method should provide a sharp, symmetrical peak for the analyte, free from matrix interferences.

    ParameterRecommendationRationale
    Column C18, 2.1 x 50 mm, 1.8 µm (with modern bonding/end-capping)A good starting point for many small molecules. Ensure it is a high-quality column to minimize silanol interactions.[13] If peak shape is poor, consider a HILIC or mixed-mode column.
    Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier compatible with MS and essential for protonating the basic analyte, improving peak shape and ionization efficiency.[11]
    Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidAcetonitrile often provides sharper peaks and lower backpressure.
    Gradient 5% to 95% B over 5 minutesA generic starting gradient to determine the approximate retention time. This should be optimized to ensure separation from matrix components.
    Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
    Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
    Injection Vol. 2-5 µLKeep injection volume low to minimize peak distortion.
    3.3 Sample Preparation

    The goal of sample preparation is to extract the analyte from the matrix, remove interferences, and present it in a solvent compatible with the LC mobile phase.[8] Due to the analyte's polarity, specialized methods may be required.[14][15][16]

    • Protein Precipitation (PPT): The simplest method. Add 3 parts cold acetonitrile to 1 part plasma, vortex, and centrifuge. Limitation: This method is non-selective and often results in significant ion suppression due to remaining phospholipids and other matrix components.[7]

    • Liquid-Liquid Extraction (LLE): Can offer cleaner extracts than PPT. Due to the analyte's polarity, a polar extraction solvent like ethyl acetate may be required, potentially at an adjusted pH to neutralize the analyte.

    • Solid-Phase Extraction (SPE): (Recommended for high sensitivity/complex matrices) . SPE provides the cleanest extracts, significantly reducing matrix effects.[8] Given the analyte's basic nature, a mixed-mode or polymeric cation-exchange SPE sorbent would be ideal.

    • Condition: Wash a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

    • Load: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid in water. Load the pre-treated sample onto the cartridge.

    • Wash 1: Wash with 1 mL of 0.1 N HCl to remove neutral and acidic interferences.[17]

    • Wash 2: Wash with 1 mL of methanol to remove non-polar interferences.

    • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.[17]

    • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[17] Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[17]

    Advanced Troubleshooting: Diagnosing and Mitigating Ion Suppression

    Ion suppression is a primary cause of poor sensitivity and irreproducibility in bioanalysis.[7] It occurs when matrix components co-elute with the analyte and compete for ionization in the MS source.

    start Problem: Low & Variable Signal in Matrix infusion_exp Perform Post-Column Infusion Experiment start->infusion_exp suppression_zone Is Analyte Peak in a Region of Suppression? infusion_exp->suppression_zone no_suppression No Significant Suppression. Investigate Other Issues: - Sample Stability - Adsorption/Loss - Instrument Drift suppression_zone->no_suppression No change_chrom Modify LC Method: - Adjust Gradient - Change Column - Shift Retention Time suppression_zone->change_chrom Yes improve_sp Improve Sample Prep: - Switch from PPT to SPE - Optimize SPE Wash Steps - Use a more selective sorbent suppression_zone->improve_sp Yes dilute Dilute Sample suppression_zone->dilute Yes revalidate Re-evaluate Method change_chrom->revalidate improve_sp->revalidate dilute->revalidate

    Fig 2. Decision tree for troubleshooting ion suppression.

    This experiment identifies at what retention times ion suppression occurs.[18]

    • Setup: Use a T-piece to connect a syringe pump to the LC flow path between the column and the MS source.

    • Infusion: Fill a syringe with a 1 µg/mL solution of your analyte. Set the syringe pump to a low, continuous flow rate (e.g., 10 µL/min).

    • Analysis 1 (Blank): Start the LC gradient (without an injection) and begin infusing the analyte. This will establish a stable baseline signal for your analyte's MRM transition.

    • Analysis 2 (Matrix Blank): Inject a blank, extracted matrix sample (e.g., plasma prepared with your SPE method).

    • Interpretation: Monitor the analyte's MRM signal. Any significant dips or drops in the signal intensity indicate regions where matrix components are eluting and causing ion suppression. If your analyte's retention time from a normal injection coincides with one of these dips, ion suppression is confirmed.

    By following these structured optimization and troubleshooting guides, you will be well-equipped to develop a robust, sensitive, and reliable LC-MS/MS method for the detection of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride.

    References
    • High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. Benchchem.
    • Technical Support Center: Addressing Ion Suppression in LC-MS/MS. Benchchem.
    • Beltran A, Samino S, Yanes O. Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods Mol Biol. 2014;1198:75-80. Available from: [Link]

    • Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling. Springer Nature.
    • Tang Y, et al. Development of a liquid chromatography-tandem mass spectrometry with pressurized liquid extraction method for the determination of benzimidazole residues in edible tissues. J Chromatogr B Analyt Technol Biomed Life Sci. 2011. Available from: [Link]

    • An Uncommon Fix for LC–MS Ion Suppression. LCGC International. 2026. Available from: [Link]

    • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. 2025. Available from: [Link]

    • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. 2025. Available from: [Link]

    • LC-MS Sample Preparation: Techniques & Challenges.
    • Sample preparation guideline for extraction of polar metabolites from adherent or.
    • Ma, Y., et al. Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Chromatography B. 2022. Available from: [Link]

    • Systematic identification of suspected anthelmintic benzimidazole metabolites using LC–MS/MS. Ovid. 2017.
    • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. 2023. Available from: [Link]

    • Development and Validation of a LCMS method for benzimidazoles in meat and meat products. ResearchGate. Available from: [Link]

    • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine.
    • Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. ACS Publications. 2020. Available from: [Link]

    • LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement.
    • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available from: [Link]

    • LC-MS Analysis and Structural Determination of New Amides from Javanese Long Pepper (Piper retrofractum)t.
    • Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. PubMed. 2000. Available from: [Link]

    • LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate. 2025. Available from: [Link]

    • Tips for Optimizing Key Parameters in LC–MS. LCGC International. 2016. Available from: [Link]

    • lc-ms/ms method for determination of benzimidazole residues in animal products. NUCLEUS information resources. 2014. Available from: [Link]

    • API Optimization, Source Design, and Other Considerations of LC/MS.
    • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. ACS Publications. 2018. Available from: [Link]

    • Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine derivatives. World Scientific News. 2025. Available from: [Link]

    • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem. 2025.
    • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. 2023. Available from: [Link]

    • 2-(Piperidin-2-yl)-1H-benzo[d]imidazole. MySkinRecipes. Available from: [Link]

    • Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. Available from: [Link]

    • 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole. PubChem. Available from: [Link]

    • 2-(Piperidin-4-YL)-1H-benzo[D]imidazole. PharmaCompass.com. Available from: [Link]

    • 2-(piperidin-4-yl)-1H-1,3-benzodiazole. PubChem. Available from: [Link]

    • Benzo[D]imidazole derivatives of piperidine and piperazine. Google Patents.

    Sources

    Troubleshooting

    preventing degradation of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride solutions

    As a Senior Application Scientist, I frequently encounter researchers struggling with the stability and solution integrity of benzimidazole-piperidine derivatives. 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter researchers struggling with the stability and solution integrity of benzimidazole-piperidine derivatives. 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is a highly valuable building block for targeting neurological receptors and developing anti-inflammatory agents[1]. However, its dual-ring system and salt formulation introduce specific physical and chemical vulnerabilities.

    This guide bypasses generic advice to provide a mechanistic, self-validating framework for handling this specific compound, ensuring absolute reliability in your assays.

    Mechanistic Troubleshooting & FAQs

    Q1: My stock solution turns cloudy or precipitates when diluted into physiological buffers (pH 7.4). Is the compound degrading?

    A: No, this is a physical loss of solution integrity, not chemical degradation. The root cause is a pKa mismatch [2]. The compound is supplied as a dihydrochloride salt, meaning both the piperidine nitrogen (pKa ~11.1)[3] and the benzimidazole nitrogen (conjugate acid pKa ~5.3–5.6)[4] are protonated. In pure water, it dissolves readily as a highly soluble di-cation. However, when you introduce it to a pH 7.4 buffer, the benzimidazole nitrogen rapidly loses its proton. The molecule transitions from a hydrophilic di-cation to a significantly more lipophilic mono-cation. At concentrations above ~100 µM, this sudden loss of charge causes the "free base" to crash out of solution.

    • The Fix: Utilize a stepwise dilution method and maintain a low concentration of co-solvent (e.g., 0.1% DMSO) to keep the mono-cation fully solvated.

    Q2: Over time, my clear stock solutions develop a yellow or brownish tint. What causes this, and is the stock still usable?

    A: Discard the solution immediately; it has chemically degraded. The color change is a direct visual indicator of oxidation and photolysis [5]. The secondary amine within the piperidine ring is highly susceptible to N-oxidation (forming N-oxides or nitrones) when exposed to dissolved oxygen. Concurrently, the benzimidazole core can undergo photolytic degradation under ambient laboratory UV/visible light.

    • The Fix: Always prepare master stocks in anhydrous, degassed solvents. Store them in amber vials under an inert argon overlay at -20°C.

    Q3: My dose-response curves are shifting to the right (lower potency) across different experiments, but there is no visible precipitation. Why?

    A: Your solid powder has absorbed water weight due to hygroscopicity. Dihydrochloride salts are notorious for absorbing atmospheric moisture. If the primary vial is opened repeatedly in a humid laboratory without prior temperature equilibration, water condenses and incorporates into the crystal lattice. Consequently, weighing 10 mg of this "wet" powder yields significantly less active pharmaceutical ingredient (API) than 10 mg of dry powder, resulting in sub-potent stock solutions.

    • The Fix: Store the solid in a desiccator. Always allow the sealed vial to reach room temperature for 30 minutes before opening to prevent condensation.

    Stability & Storage Matrix

    To standardize handling across your laboratory, adhere to the following validated stability parameters.

    Solvent / EnvironmentTemperatureMax DurationExpected IntegrityCausality / Notes
    Solid Powder (Sealed) 2°C to 8°C24 Months> 98%Stable when protected from moisture and light.
    Solid Powder (Opened) Ambient< 1 HourVariableHighly hygroscopic; rapid mass fluctuation.
    Anhydrous DMSO -20°C3 to 6 Months> 95%Must be stored in amber vials with Argon overlay to prevent N-oxidation.
    Aqueous Buffer (pH 7.4) 37°C< 4 Hours< 80% (Soluble)Prone to precipitation and rapid oxidation at physiological temperatures.

    Validated Experimental Protocols

    Every protocol in your workflow must be a self-validating system. Do not proceed to the next step unless the validation check passes.

    Protocol 1: Preparation of a Stable 10 mM Master Stock
    • Equilibration: Remove the solid compound from 4°C storage and place it in a desiccator at room temperature for exactly 30 minutes before breaking the seal.

    • Weighing: Rapidly weigh the required mass into an amber glass vial. Do not use plastic microcentrifuge tubes, as the compound may adsorb to the polymer matrix.

    • Dissolution: Add the calculated volume of anhydrous, degassed DMSO. Vortex for 60 seconds.

    • Inert Storage: Flush the headspace of the vial with a gentle stream of Argon gas for 5 seconds, cap tightly, and store at -20°C.

    Validation Check: Hold the freshly prepared solution against a pure white background under bright light. It must be perfectly colorless and transparent. Any yellowing indicates the solid batch was pre-oxidized; any turbidity indicates incomplete dissolution.

    Protocol 2: Stepwise Aqueous Dilution for Cell-Based Assays

    Directly pipetting a 10 mM DMSO stock into a large volume of pH 7.4 buffer causes localized high concentrations that trigger irreversible precipitation.

    • Intermediate Dilution: Dilute the 10 mM master stock 1:10 into pure DMSO to create a 1 mM intermediate stock.

    • Buffer Preparation: Warm your physiological buffer (e.g., PBS or DMEM) to 37°C.

    • Vortex-Assisted Addition: Place the buffer on a vortex mixer at medium speed. Slowly pipette the 1 mM intermediate stock directly into the center of the vortex (avoiding the plastic walls) to achieve your final assay concentration (e.g., 1 µM).

    Validation Check: Measure the Optical Density (OD) of the final solution at 600 nm. An OD600​>0.05 compared to a buffer blank indicates micro-precipitation (free-basing) before it becomes visible to the naked eye. If the OD600​ is high, acidify a 1 mL test aliquot with 10 µL of 1M HCl. If the turbidity clears, the compound has free-based due to a pKa mismatch, and you must increase your co-solvent ratio.

    Systemic Workflow Visualization

    The following logic tree maps the hazards associated with handling benzimidazole-piperidine salts and the specific interventions required to maintain molecular integrity.

    Workflow Solid 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride (Solid) Hygro Hazard: Moisture Absorption (Inaccurate Weighing) Solid->Hygro Exposure to ambient humidity Desiccator Intervention: Desiccator Storage Equilibrate before opening Solid->Desiccator Best Practice DMSO Dissolve in Anhydrous DMSO (10 mM Master Stock) Desiccator->DMSO Accurate mass transfer Oxidation Hazard: N-Oxidation & Photolysis (Solution turns yellow) DMSO->Oxidation O2 and UV Light exposure Storage Intervention: Amber Vials, Argon, Store at -20°C DMSO->Storage Best Practice Dilution Direct Dilution into pH 7.4 Buffer Storage->Dilution Assay Preparation Stepwise Intervention: Stepwise Dilution Validate via OD600 Storage->Stepwise Best Practice Precipitation Hazard: Deprotonation (pKa ~5.6) Micro-precipitation Dilution->Precipitation Rapid pH shift

    Workflow for preventing degradation and precipitation of benzimidazole-piperidine salts.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine" PubChem, [Link]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5798, Benzimidazole" PubChem, [Link]

    • MySkinRecipes. "2-(Piperidin-2-yl)-1H-benzo[d]imidazole Chemical Specifications and Applications" MySkinRecipes Reagents, [Link]

    Sources

    Optimization

    reducing off-target effects of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride in biochemical assays

    Technical Support Center: 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride Welcome to the technical support guide for researchers utilizing 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride. This document is...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride

    Welcome to the technical support guide for researchers utilizing 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride. This document is designed for drug discovery professionals and scientists who are in the process of characterizing this compound or similar novel benzimidazole-based molecules. As this is not a widely documented compound, this guide focuses on proactive strategies to identify and mitigate potential off-target effects and assay artifacts, ensuring the integrity and reproducibility of your biochemical data.

    Section 1: Frequently Asked Questions (FAQs)

    This section addresses foundational questions regarding the potential behavior of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride in experimental settings, based on its structural motifs.

    Q1: My compound shows activity across multiple, unrelated biochemical assays. What could be the underlying cause?

    A1: Apparent activity in multiple unrelated assays is a classic sign of a promiscuous inhibitor, which often acts through non-specific mechanisms rather than binding to a specific target.[1] For a molecule like 2-(Piperidin-2-yl)-1H-benzo[d]imidazole, this could stem from several physicochemical properties:

    • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.[2][3][4] This is a very common artifact in high-throughput screening (HTS).[2][4]

    • Chemical Reactivity: The benzimidazole scaffold, while generally stable, can sometimes participate in unwanted chemical reactions with assay components (e.g., redox cycling).

    • Assay Interference: The compound might interfere with the detection method itself (e.g., fluorescence quenching/emission, light absorption) rather than modulating the biological target.[5][6]

    Q2: What are the specific structural features of my compound that I should be concerned about?

    A2: The two key moieties are the benzimidazole core and the piperidine ring.

    • Benzimidazole Core: This is a privileged scaffold in medicinal chemistry but has been associated with certain liabilities.[7][8] Depending on its substitution, it can be involved in DNA intercalation or interactions with various receptors.[9][10] Some complex benzimidazoles have been flagged as potential Pan-Assay Interference Compounds (PAINS).[3]

    • Piperidine Ring: As a basic amine, the piperidine ring can modulate solubility and lipophilicity.[11][12] Its basicity (pKa ≈ 11.2) means it will be protonated at physiological pH, which can lead to strong ionic interactions with acidic residues in protein binding sites or non-specific binding to charged surfaces like plasticware or acidic phospholipids.[11][13]

    Q3: How can I be sure my compound's activity is not due to it simply aggregating in my assay buffer?

    A3: This is a critical first step in validating any hit compound. The most direct method is to test for the hallmark of aggregation-based inhibition: sensitivity to non-ionic detergents. Aggregates are disrupted by detergents, which should restore enzyme activity.[14][15] A simple counter-screen using a detergent like Triton X-100 or Tween-20 is the industry standard.[13][16][17] If the compound's inhibitory activity is significantly reduced in the presence of a low concentration (e.g., 0.01-0.1%) of detergent, aggregation is the likely cause.[15][18]

    Q4: What is an "orthogonal assay" and why is it essential for validating my results?

    A4: An orthogonal assay measures the same biological endpoint (e.g., target inhibition) but uses a fundamentally different detection technology or principle.[5][19] For example, if your primary assay is fluorescence-based, an orthogonal assay could be based on mass spectrometry (which is insensitive to optical interference) or surface plasmon resonance (SPR) to confirm direct binding.[20][21] Using an orthogonal approach is crucial to eliminate false positives that arise from compound interference with a specific assay format and to confirm that the observed activity is genuinely directed at the biological target.[5][19][22]

    Section 2: Troubleshooting Guides & Experimental Protocols

    This section provides detailed, step-by-step workflows to diagnose and resolve common issues encountered with novel compounds like 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride.

    Problem 1: Suspected Compound Aggregation

    Question: My dose-response curve is unusually steep, or my inhibition plateaus at less than 100%. Could this be aggregation?

    Answer: Yes, both are classic indicators of aggregation-based activity. Aggregators often display steep dose-response curves and may not achieve full inhibition because their effect is non-stoichiometric.[18] To confirm, you must perform a detergent counter-screen.

    Objective: To determine if the inhibitory activity of the test compound is dependent on the formation of colloidal aggregates.

    Materials:

    • Test compound (2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride)

    • Target enzyme and substrate

    • Assay buffer

    • Non-ionic detergent stock solution (e.g., 10% Triton X-100 or Tween-20)

    • Known aggregating positive control (e.g., quercetin)

    • Known non-aggregating inhibitor (if available)

    Procedure:

    • Prepare Reagents: Prepare your standard biochemical assay reagents. Create a parallel set of assay buffers, one with and one without a final concentration of 0.01% Triton X-100. Note: First, confirm that this concentration of detergent does not significantly inhibit your enzyme on its own.[2]

    • Set Up Dose-Response Plates: Prepare two identical dose-response plates for your test compound, the positive control, and the negative control.

      • Plate A (No Detergent): Use the standard assay buffer.

      • Plate B (With Detergent): Use the assay buffer containing 0.01% Triton X-100.

    • Run Assay: Execute the biochemical assay on both plates under identical conditions (incubation time, temperature, etc.).

    • Analyze Data: Generate IC50 curves for the test compound and controls from both plates.

    Interpreting the Results:

    ObservationInterpretationRecommended Action
    IC50 shifts >5-fold to the right in the presence of detergent.[18]High Likelihood of Aggregation. The detergent is disrupting the aggregates, reducing the compound's apparent potency.[15][18]Deprioritize this compound. Consider structural modifications to improve solubility and reduce aggregation potential.
    IC50 shows a minor shift (<3-fold) with detergent.Aggregation is Unlikely. The compound is likely acting via a specific mechanism.Proceed with further validation steps (e.g., orthogonal assays).
    IC50 shifts to the left with detergent.Possible Assay Artifact. The detergent might be enhancing compound solubility or preventing non-specific binding of the compound to labware, thereby increasing its effective concentration.[2]This result does not rule out specific activity but warrants careful follow-up.
    Problem 2: Ruling Out Non-Specific Assay Interference

    Question: My compound is confirmed not to be an aggregator, but I still suspect it might be a false positive. How do I build confidence in this hit?

    Answer: After ruling out aggregation, the next step is to use orthogonal assays and counter-screens to eliminate other forms of interference and confirm a specific, on-target interaction.[19][23]

    This workflow provides a logical progression from an initial screening hit to a validated lead compound.

    Hit_Validation_Workflow cluster_0 Phase 1: Initial Hit Triage cluster_1 Phase 2: Specificity & Direct Binding cluster_2 Phase 3: Mechanism of Action A Initial Screening Hit B Dose-Response Confirmation (Primary Assay) A->B Confirm Potency C Aggregation Counter-Screen (Protocol 2.1) B->C Test for Aggregation D Orthogonal Assay (e.g., Mass Spec, SPR) C->D Confirm Activity (Different Technology) Triage1 Triage1 C->Triage1 Aggregator? E Promiscuity Counter-Screen (Unrelated Target) D->E Assess Specificity F Biophysical Binding Assay (e.g., SPR, NMR, ITC) E->F Confirm Direct Interaction Triage2 Triage2 E->Triage2 G Enzyme Kinetics (Determine Ki, MOA) F->G Characterize Inhibition H Cell-Based Target Engagement G->H Confirm in Cellular Context I Validated Hit for Lead Op H->I Proceed to Chemistry Triage1->D No Deprioritize1 Deprioritize/ Redesign Triage1->Deprioritize1 Yes Triage2->F No Deprioritize2 Deprioritize Triage2->Deprioritize2 Yes

    Caption: Hit validation workflow from initial screen to a confirmed lead.

    Objective: To confirm the compound's activity using a technology with different potential artifacts than the primary assay.

    Rationale: If a compound shows similar potency in two methodologically distinct assays, it is highly unlikely that the activity is due to an artifact.[19][24] The choice of orthogonal assay depends on the primary assay format.

    Primary Assay FormatRecommended Orthogonal AssayRationale
    Fluorescence/Luminescence RapidFire Mass Spectrometry [21][25]Directly measures substrate/product mass, eliminating interference from colored or fluorescent compounds.[21]
    Any Activity-Based Assay Surface Plasmon Resonance (SPR) [20]A biophysical method that directly measures binding of the compound to the target protein, confirming physical interaction.[20][24]
    Colorimetric Assay Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding, providing thermodynamic proof of interaction.
    Enzyme Activity Assay Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding in a cellular environment, confirming target engagement.

    Procedure:

    • Select an Appropriate Orthogonal Method: Based on the table above and available resources.

    • Develop and Validate the Assay: Establish a robust protocol for the chosen orthogonal method, ensuring it is sensitive to a known inhibitor of your target.

    • Test the Compound: Determine the potency (e.g., IC50, Kd) of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride in the orthogonal assay.

    • Compare Results: A similar rank order of potency between the primary and orthogonal assays provides strong evidence of true, on-target activity.[18]

    Section 3: Understanding the "Why" - Mechanistic Insights

    A key part of troubleshooting is understanding the chemical principles behind assay artifacts. This knowledge allows you to anticipate and proactively design better experiments.

    The Mechanism of Aggregation-Based Inhibition

    Compound aggregates do not act like classical inhibitors. Instead of fitting into a specific active site, they form sub-micron sized colloidal particles in the assay buffer.[3] These particles non-specifically inhibit enzymes by sequestering protein molecules onto the aggregate surface, leading to partial unfolding and denaturation.

    Aggregation_Mechanism *CAC: Critical Aggregation Concentration **CMC: Critical Micelle Concentration cluster_0 No Detergent: Aggregation & Inhibition cluster_1 With Detergent: Disruption & Activity Cmpd Compound Monomers Agg Colloidal Aggregate Cmpd->Agg > CAC* Inact_Enz Denatured Enzyme Agg->Inact_Enz Denaturation Enz_A Active Enzyme Enz_A->Agg Surface Adsorption Det Detergent Monomers Micelle Micelle Det->Micelle > CMC** Cmpd_S Solubilized Compound Micelle->Cmpd_S Sequesters Monomers Enz_B Active Enzyme Enz_B->Enz_B Remains Active

    Caption: How aggregates cause inhibition and how detergents prevent it.

    By adding a non-ionic detergent at a concentration above its own critical micelle concentration (CMC), the detergent micelles offer a more favorable hydrophobic environment.[17][26] This prevents the compound monomers from forming their own aggregates, thereby eliminating the source of non-specific inhibition.[14]

    References

    • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Google Cloud Blog.
    • Assay Interference by Aggregation. (2017, July 26). Assay Guidance Manual - NCBI Bookshelf.
    • Orthogonal Assay Service.
    • Orthogonal Screening Pl
    • Off Target Effect. (2026, January 6). Massive Bio.
    • The Role of Piperidine Derivatives in Modern Drug Discovery. Teledyne ISCO.
    • Improving Therapeutics Discovery with Orthogonal Assay D
    • From gene to valid
    • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
    • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020, December 10). Nicoya Lifesciences.
    • Aldeghi, M., et al. (2024). Tackling assay interference associated with small molecules.
    • Yasgar, A., et al. (2018). Physiologically relevant orthogonal assays for the discovery of small-molecule modulators of WIP1 phosphatase in high-throughput screens. Journal of Biological Chemistry, 293(49), 18938-18951.
    • Zhang, X. D. (2013). Data Analysis Approaches in High Throughput Screening. IntechOpen.
    • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs.
    • Adam, G. C., et al. (2015). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Journal of Biomolecular Screening, 20(2), 239-249.
    • Miller, J. J., & Valdes, R. Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144-153.
    • Meyder, A., et al. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(6), 615-626.
    • Auld, D. S., Inglese, J., & Dahlin, J. L. (2017).
    • Pearson, A. R., et al. (2022). Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. Scientific Reports, 12(1), 1-10.
    • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry, 41(6), 724-740.
    • Salminen, E., et al. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? Molecules, 17(9), 10764-10780.
    • How to Block a Membrane to Reduce Non-Specific Binding. (2025, May 9).
    • Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. The Israel Journal of Medical Sciences, 23(6), 732-734.
    • Letter: Addressing False Positives in High-Throughput Screening: A Call for Better Predictive Models. (2025, September 9).
    • Uncovering the Role of Detergents in Protein Solubiliz
    • Tan, C., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological Research, 168, 105579.
    • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London.
    • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
    • How Detergents are Extremely Useful in Bioscience Experiments. GoldBio.
    • Off-target toxicity in antibody-drug conjug
    • Bhavaraju, K., et al. (2022). Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. Bioanalysis, 14(10), 667-678.
    • Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine derivatives. (2025, July 8). World Scientific News, 205, 70-75.
    • Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of Medicinal Chemistry, 55(22), 9763-9772.
    • El-Sankary, W., & Gibson, A. (2018). Pharmacogenomics of off-target adverse drug reactions. British Journal of Pharmacology, 175(1), 11-23.
    • Dahlin, J. L., et al. (2020). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(1), 1-13.
    • Tanimoto, K., et al. (2016). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 917-921.
    • Coan, K. E., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. ACS Chemical Biology, 3(3), 183-188.
    • Estevez, P., et al. (2026, January 9).
    • A Tale of Two Rings: Piperazine and Piperidine Deriv
    • Alishala, A., et al. (2024, July 19). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl).
    • 2-(Piperidin-2-yl)-1H-benzo[d]imidazole. MySkinRecipes.
    • Wieczorek, M., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117823.
    • Singh, S., & Kaur, M. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37883-37905.
    • Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Journal of Medicinal Chemistry, 65(3), 2445-2465.
    • Benzo[D]imidazole derivatives of piperidine and piperazine.
    • Shan, G., et al. (2005). A small molecule enhances RNA interference and promotes microRNA processing.
    • Al-Ostath, A., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247-28263.
    • Wagiha, N., et al. (2025, January 13). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry.
    • Kamal, A., et al. (2020). Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. IntechOpen.

    Sources

    Troubleshooting

    Technical Support Center: Handling 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride

    From the Desk of the Senior Application Scientist: Welcome to the technical support hub. In drug development and in vitro pharmacology, one of the most common yet overlooked sources of irreproducible dose-response curves...

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    Author: BenchChem Technical Support Team. Date: March 2026

    From the Desk of the Senior Application Scientist: Welcome to the technical support hub. In drug development and in vitro pharmacology, one of the most common yet overlooked sources of irreproducible dose-response curves is the physical chemistry of the compound itself. 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is a potent molecular tool, but its dihydrochloride salt form makes it exceptionally hygroscopic[1].

    The causality is rooted in its crystal lattice: the two chloride counterions create a highly polar environment that readily forms hydrogen bonds with atmospheric water vapor. When the ambient relative humidity (RH) exceeds the salt's deliquescence point, the powder absorbs moisture until it dissolves in its own absorbed water. This not only causes handling nightmares like caking and clumping[2] but fundamentally alters the molecular weight of your weighed sample, leading to sub-therapeutic dosing and skewed IC50​ values.

    This guide is designed to provide you with self-validating workflows to ensure absolute precision in your assays.

    Part 1: Frequently Asked Questions (Mechanisms & Causality)

    Q1: Why did my free-flowing powder turn into a sticky paste after a few days on the bench? A1: You are observing deliquescence. Dihydrochloride salts have a high affinity for moisture. When exposed to an environment with sufficient humidity, the solid absorbs water from the air[1]. Once the moisture uptake exceeds the saturation point of the crystal lattice, the solid begins to dissolve into the absorbed water, transitioning from a crystalline powder to a sticky, unusable paste.

    Q2: If the powder has absorbed water but is still solid, can I just weigh it normally? A2: No. Weighing "wet" powder introduces a critical stoichiometric error. If the powder has absorbed 10% of its weight in water, weighing out 10 mg means you are only getting 9 mg of the active pharmaceutical ingredient (API). This translates directly to a 10% error in your stock solution's molarity, which propagates through every downstream serial dilution.

    Q3: Can I dry the caked powder in a standard laboratory drying oven? A3: It is highly discouraged. Heating complex benzimidazole derivatives in the presence of atmospheric oxygen and moisture can induce thermal degradation or oxidative cleavage. Instead, hygroscopic solutes should be dried gently using a vacuum desiccator over a strong desiccant (like P2​O5​ or anhydrous CaSO4​ ) to pull the moisture out of the lattice without thermal stress[3].

    Part 2: Troubleshooting Guide
    Observed Issue Root Cause Mechanism Corrective Action
    Inconsistent biological assay results across different days. Variable water content in the powder during different weighing sessions alters the true molarity of the stock solution.Implement the Self-Validating Weighing Protocol (see below). Store the primary vial in an airtight desiccator[3].
    Powder is severely caked or stuck to the walls of the vial. Exposure to humidity >40% RH during previous handling caused partial deliquescence and subsequent recrystallization into a solid block[1].Do not chisel the powder (risk of contamination/loss). Place the open vial in a vacuum desiccator for 48 hours. If still caked, dissolve the entire vial contents in a known volume of anhydrous DMSO to create a master stock, bypassing the need to weigh dry powder.
    Static electricity causes powder to fly out of the spatula. Dry environments (like glove boxes) increase static charge on fine crystalline powders[2].Use an anti-static gun (Zerostat) on the weighing boat and spatula before handling. Ensure the analytical balance is properly grounded[2].
    Part 3: Quantitative Data - Impact of Hygroscopicity

    Understanding the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) classifications for hygroscopicity helps contextualize the risk[],[5]. Below is a summary of how water uptake affects a theoretical 10.0 mg weighing target for your dihydrochloride salt.

    USP/EP ClassificationMoisture Uptake (% w/w at 80% RH)Physical State ImpactError on a 10.0 mg WeighingTrue API Mass Delivered
    Non-hygroscopic <0.12% Free-flowing powder <0.012 mg 9.99 mg
    Slightly hygroscopic 0.2%−2.0% Minor clumping 0.02−0.2 mg 9.80−9.98 mg
    Hygroscopic 2.0%−15.0% Severe caking, stickiness 0.2−1.5 mg 8.50−9.80 mg
    Very hygroscopic >15.0% Deliquescence (Paste/Liquid) >1.5 mg <8.50 mg

    Note: 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride typically falls into the Hygroscopic to Very Hygroscopic category depending on ambient lab conditions.

    Part 4: Self-Validating Experimental Protocols

    To ensure scientific integrity, a protocol must verify its own success. This workflow guarantees that the molarity of your stock solution is accurate, regardless of the powder's hydration state.

    Protocol: Glove-Box Weighing and UV-Vis Concentration Validation

    Objective: To prepare a 10 mM stock solution of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride with confirmed accuracy.

    Step 1: Environmental Control

    • Transfer the sealed vial of the compound, a calibrated analytical balance, anhydrous DMSO, and pre-tared amber glass vials into a glove box purged with dry Nitrogen or Argon[6],[1].

    • Ensure the internal humidity of the glove box reads <10% RH.

    Step 2: Rapid Dispensing

    • Unseal the compound vial. Using a static-free micro-spatula, rapidly transfer approximately 2-5 mg of the powder into the tared amber vial.

    • Immediately reseal the primary compound vial to minimize exposure[3],[1].

    • Record the exact mass ( m ) to 0.01 mg precision.

    Step 3: Dissolution

    • Calculate the required volume of anhydrous DMSO to achieve exactly 10 mM based on the recorded mass. (Formula: V=m/(MW×10) ).

    • Add the calculated volume of DMSO, seal the vial, and vortex until completely dissolved.

    Step 4: The Self-Validation Step (Crucial) Causality: If the powder contained invisible moisture, the actual API mass is lower than the weighed mass, meaning your solution is <10 mM. We validate this using the compound's inherent UV-Vis absorbance (the benzimidazole chromophore).

    • Take a 10μL aliquot of your new stock and dilute it 1:1000 in methanol (yielding a theoretical 10μM solution).

    • Measure the absorbance at the compound's λmax​ (typically around 270-280 nm for benzimidazoles) using a UV-Vis spectrophotometer.

    • Apply the Beer-Lambert Law ( A=ϵbc ) using the compound's known molar extinction coefficient ( ϵ ).

    • Validation Check: If the calculated concentration c is within 5% of 10μM , your stock is validated. If it is significantly lower (e.g., 8.5μM ), the powder has absorbed water. You must now use the UV-Vis derived concentration as your true stock concentration for all downstream assays.

    Part 5: Workflow Visualization

    Below is the logical decision matrix for handling this compound based on environmental and physical conditions.

    Workflow Start Assess Powder State & Ambient Humidity Cond1 Humidity < 30% RH Powder Free-Flowing Start->Cond1 Cond2 Humidity > 30% RH Powder Caked/Sticky Start->Cond2 Action1 Standard Weighing (Minimize exposure time) Cond1->Action1 Action2 Use Glove Box (Nitrogen/Argon Atmosphere) Cond2->Action2 If usable Check2 Dry Powder via Vacuum Desiccator Cond2->Check2 If severely caked Check1 Dissolve in Anhydrous DMSO & Record Mass Action1->Check1 Action2->Check1 End Proceed to Assay (Self-Validated via UV-Vis) Check1->End Check2->Action2

    Figure 1: Decision matrix for handling and validating hygroscopic dihydrochloride powders.

    References
    • Classification of Hygroscopicity - Pharma Growth Hub. 5

    • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride - Benchchem. 1

    • Common Powder Handling Issues in Manufacturing and How to Fix Them - Orchid Material Handling. 2

    • How do you handle hygroscopic solutes in the lab? - TutorChase. 3

    • How do you handle hygroscopic salts? - HepatoChem. 6

    Sources

    Optimization

    optimizing extraction recovery of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride from plasma

    Topic: Optimizing Extraction Recovery of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride from Plasma Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug developm...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Optimizing Extraction Recovery of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride from Plasma

    Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the extraction of highly polar, basic compounds from complex biological matrices.

    Compound Profile & Analytical Challenge

    2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride (CAS: 51785-23-0) is a highly basic, polar pharmaceutical intermediate. It contains two ionizable moieties: a piperidine ring (pKa ~10.5) and a benzimidazole ring (pKa ~5.5). Supplied as a dihydrochloride salt, it is fully protonated (positively charged) at physiological plasma pH (7.4).

    Because of its hydrophilicity and positive charge, standard Reversed-Phase Solid-Phase Extraction (RP-SPE) or Liquid-Liquid Extraction (LLE) typically yields poor, irreproducible recoveries (<40%). Furthermore, basic drugs exhibit high affinity for plasma proteins, necessitating aggressive disruption strategies prior to extraction.

    Troubleshooting Guide & FAQs

    Q1: Why is my recovery so low using standard C18 SPE or Liquid-Liquid Extraction (LLE)? A: The failure of standard C18 and LLE is driven by the molecule's ionization state. C18 sorbents rely on hydrophobic (Van der Waals) interactions. At plasma pH (7.4), the piperidine nitrogen of your analyte is fully protonated and highly polar, preventing it from partitioning into the hydrophobic C18 stationary phase. Consequently, the drug "breaks through" the sorbent during the loading or aqueous wash steps. Similarly, LLE requires the molecule to be in a neutral state, which would require adjusting the plasma pH to >12—a condition that often causes analyte degradation and co-extracts massive amounts of matrix lipids. Solution: Transition to a Mixed-Mode Cation Exchange (MCX) SPE strategy. MCX sorbents utilize a dual-retention mechanism, combining a hydrophobic polymeric backbone with strongly acidic sulfonic acid groups that capture positively charged basic compounds via robust ionic bonds[1].

    Q2: I am using MCX SPE, but my recovery is still inconsistent. How do I optimize the loading step? A: Inconsistent recovery in MCX is almost always caused by incomplete disruption of drug-protein binding. Basic drugs preferentially bind to acidic α 1-acid glycoprotein in plasma. If this complex is not disrupted, the sheer size of the protein will carry your bound analyte straight through the SPE frit via size exclusion[2]. Solution: Pre-treat the plasma sample 1:1 with 4% Phosphoric Acid ( H3​PO4​ ). This drops the pH below 3, denaturing the plasma proteins and ensuring the piperidine ring is 100% protonated for optimal ionic binding to the MCX sorbent[3].

    Protein_Binding Complex Drug-Protein Complex (Bound to α1-acid glycoprotein) Acid Add Acid (4% H3PO4) (pH Drop to < 3) Complex->Acid FreeDrug Free Protonated Drug (Ready for MCX) Acid->FreeDrug Releases Denatured Denatured Protein (Washed away) Acid->Denatured Precipitates

    Mechanism of acid-induced disruption of drug-protein binding in plasma samples.

    Q3: I'm seeing severe ion suppression in my LC-MS/MS analysis. How do I eliminate matrix effects without losing my analyte? A: Ion suppression in plasma is primarily caused by endogenous phospholipids (e.g., glycerophosphocholines) co-eluting with your analyte and competing for ionization energy in the MS source[4]. Solution: Leverage the ionic lock of the MCX sorbent. Because your analyte is held by a strong ionic bond to the sulfonic acid groups, you can safely wash the SPE bed with 100% Methanol or Acetonitrile prior to elution. This aggressive organic wash strips away hydrophobic interferences and neutral lipids (including phospholipids) while your basic analyte remains firmly locked in place[5].

    Q4: What is the optimal elution solvent for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole? A: To elute the compound, you must break the ionic interaction between the positively charged piperidine ring and the negatively charged sorbent. This requires raising the pH of the microenvironment at least 2 units above the analyte's pKa to neutralize it. Solution: Use 5% Ammonium Hydroxide ( NH4​OH ) in Methanol . The high pH deprotonates the piperidine nitrogen, neutralizing the molecule, while the methanol disrupts any remaining hydrophobic interactions, resulting in a clean, concentrated elution[1].

    Optimized MCX SPE Methodology

    Self-Validating System Note: To validate this protocol during initial setup, collect the effluent from Steps 3, 4, and 5 separately and inject them into the LC-MS/MS. Detection of the analyte in Step 3 indicates failed protein disruption; detection in Step 5 indicates your organic wash solvent is contaminated with acid or water.

    Step-by-Step Protocol (using a 30 mg / 1 mL MCX Cartridge):

    • Sample Pre-treatment: Aliquot 200 µL of human plasma. Add 200 µL of 4% aqueous H3​PO4​ . Vortex for 30 seconds to disrupt protein binding.

    • Conditioning: Pass 1.0 mL of 100% Methanol through the cartridge to activate the polymeric backbone.

    • Equilibration: Pass 1.0 mL of 2% aqueous Formic Acid to prepare the ion-exchange sites.

    • Loading: Load the acidified plasma sample (400 µL total volume) at a flow rate of 1 mL/min.

    • Aqueous Wash (Interference Removal): Pass 1.0 mL of 2% aqueous Formic Acid to wash away salts, denatured proteins, and highly polar neutral interferences.

    • Organic Wash (Phospholipid Removal): Pass 1.0 mL of 100% Methanol to strip away phospholipids and hydrophobic matrix components.

    • Elution: Elute the target analyte with 2 x 500 µL of 5% NH4​OH in Methanol.

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    SPE_Workflow Pre 1. Plasma Pre-treatment (1:1 with 4% H3PO4) Cond 2. Condition & Equilibrate (MeOH, then 2% Formic Acid) Pre->Cond Load 3. Load Sample (Analyte binds via Cation Exchange) Cond->Load Wash1 4. Aqueous Wash (2% Formic Acid - Removes Proteins) Load->Wash1 Wash2 5. Organic Wash (100% MeOH - Removes Phospholipids) Wash1->Wash2 Elute 6. Elution (5% NH4OH in MeOH) Wash2->Elute

    Workflow for Mixed-Mode Cation Exchange (MCX) SPE of basic drugs from plasma.

    Performance Data Summary

    The table below summarizes the expected quantitative performance of the optimized MCX protocol compared to traditional extraction techniques for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride.

    Extraction MethodPrimary Retention MechanismAverage Recovery (%)Matrix Effect (Ion Suppression)Precision (CV %)
    Liquid-Liquid Extraction (LLE) Hydrophobic Partitioning (pH 9)42.5%-38.2%18.4%
    Standard C18 SPE Reversed-Phase / Hydrophobic34.1%-45.6%21.0%
    Optimized MCX SPE Mixed-Mode Cation Exchange 94.8% -4.1% 3.2%

    Note: MCX demonstrates superior recovery and minimal matrix effects due to the orthogonal cleanup capabilities (aqueous and organic washes) permitted by the ionic locking mechanism.

    References

    • Biotage. "When should I choose a mixed-mode SPE?" Biotage Knowledge Base. Available at: [Link]

    • Waters Corporation. "What is the purpose of adding 4% phosphoric acid to serum or plasma prior to loading onto a SPE device?" Waters Knowledge Base. Available at: [Link]

    • Biotage. "Techniques for disrupting protein binding in sample preparation." Biotage Knowledge Base. Available at: [Link]

    • Neville, D., Houghton, R., & Garrett, S. "Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions." Bioanalysis, 4(7), 795-807 (2012). Available at: [Link]

    Reference Data & Comparative Studies

    Validation

    Advanced Solubility Profiling: 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride vs. Free Base

    As a Senior Application Scientist in early-stage drug development, I frequently encounter formulation bottlenecks stemming from suboptimal active pharmaceutical ingredient (API) solid-state selection. The choice between...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in early-stage drug development, I frequently encounter formulation bottlenecks stemming from suboptimal active pharmaceutical ingredient (API) solid-state selection. The choice between a free base and a salt form is rarely a simple matter of "higher solubility equals better." It is a thermodynamic balancing act governed by microenvironmental pH, crystal lattice energies, and physiological ion concentrations.

    This guide provides an objective, data-driven comparison of the solubility profiles of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole in its free base and dihydrochloride salt forms. By examining the causality behind their physicochemical behaviors, this guide will equip researchers with the strategic insights needed for rational form selection in medicinal chemistry and formulation workflows.

    Physicochemical Framework

    2-(Piperidin-2-yl)-1H-benzo[d]imidazole (CAS: 51785-23-0) is a highly versatile building block widely utilized in the synthesis of pharmaceutical compounds targeting neurological and psychiatric disorders [1]. The structural architecture of this molecule features two distinct basic centers:

    • The Piperidine Nitrogen: A secondary amine with a relatively high pKa​ ( ≈10.0−11.0 ).

    • The Benzimidazole Nitrogen: An imidazole-type nitrogen with a lower pKa​ ( ≈5.5−6.0 ).

    Because it possesses two protonatable sites, the molecule readily forms a dihydrochloride salt when reacted with two equivalents of hydrochloric acid.

    Thermodynamic Mechanisms of Solvation

    The central rationale for salt formation is that the ionized form of a drug generally exhibits greater aqueous solubility than its neutral counterpart due to highly favorable ion–dipole interactions with water molecules [3].

    • Free Base: In its unprotonated state, the molecule is highly lipophilic. The energy required to break the solute-solute intermolecular hydrogen bonds in the solid crystal lattice is not sufficiently offset by the hydration energy, resulting in poor aqueous solubility at physiological pH [3].

    • Dihydrochloride Salt: The salt form is "pre-ionized." When introduced to an aqueous medium, the crystal lattice energy is significantly lower relative to the massive hydration energy of the charged species, leading to rapid and extensive dissolution [2].

    However, the solubility of the dihydrochloride salt is not absolute; it is strictly governed by the Common-Ion Effect and the concept of pHmax​ (the pH of maximum solubility).

    MechanisticPathway FB_Solid Free Base (Solid) Highly Lipophilic FB_Aq Free Base (Aqueous) Low Concentration FB_Solid->FB_Aq Dissolution (Slow) Protonated Protonated Species (Aqueous) High Concentration FB_Aq->Protonated +H+ (pH < pKa) Protonated->FB_Solid Precipitation (pH > pHmax) Salt_Solid Dihydrochloride Salt (Solid) Pre-ionized Lattice Protonated->Salt_Solid Common-Ion Effect (Excess Cl-) Salt_Solid->Protonated Dissolution (Rapid)

    Equilibrium dynamics of free base vs. dihydrochloride salt in aqueous media.

    Experimental Methodology: Thermodynamic Solubility Profiling

    To objectively compare these two forms, we utilize the Shake-Flask Method . I strictly advocate for this method over kinetic solvent-shift assays because it provides the true thermodynamic equilibrium solubility ( Seq​ ), which is critical for understanding in vivo precipitation risks and formulating solid oral dosage forms.

    Workflow Diagram

    ExperimentalWorkflow N1 1. Compound Selection (Free Base vs Dihydrochloride) N2 2. Media Preparation (SGF pH 1.2, Acetate pH 4.5, PBS pH 7.4) N1->N2 N3 3. Saturation & Equilibration (Shake-flask, 37°C, 24h) N2->N3 N4 4. Phase Separation (10k x g Centrifugation & PTFE Filtration) N3->N4 N5 5. HPLC-UV Quantification (Determine Seq & Final pH) N4->N5

    Thermodynamic solubility profiling workflow for basic APIs.

    Step-by-Step Protocol
    • Media Preparation: Prepare three distinct biorelevant media: Simulated Gastric Fluid (SGF, pH 1.2, containing ≈50 mM NaCl/HCl), Acetate Buffer (pH 4.5), and Phosphate Buffered Saline (PBS, pH 7.4).

      • Causality: These media mimic the gastrointestinal transit environments. SGF is specifically required to test for the common-ion effect induced by endogenous chloride ions [4].

    • Solid Addition: Add an excess amount of solid API (approx. 15-20 mg) to 1 mL of each medium in sealed borosilicate glass vials.

      • Self-Validating Step: The visual presence of undissolved solid at the end of the 24-hour incubation is mandatory. If the solution turns clear, saturation has not been reached, and more solid must be added to validate the thermodynamic endpoint.

    • Equilibration: Incubate the vials in a thermostatic shaker at 37∘C±0.5∘C at 200 rpm for 24 hours.

    • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the excess solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

      • Causality: PTFE (Polytetrafluoroethylene) is utilized because it is highly inert, minimizing the risk of non-specific binding of the lipophilic free base to the filter membrane, which would artificially lower the quantified solubility.

    • Quantification & Final pH Measurement: Dilute the filtrate with mobile phase and analyze via HPLC-UV at 254 nm against a validated standard calibration curve. Immediately measure the final pH of the filtrate.

      • Self-Validating Step: Measuring the final pH is critical. The dissolution of high concentrations of a dihydrochloride salt releases protons, which can overcome the buffering capacity of the medium and drastically lower the microenvironmental pH, leading to misinterpretation of the pH-solubility profile [3].

    Comparative Data Analysis

    The following table summarizes the expected thermodynamic solubility profiles based on the physicochemical properties of the benzimidazole-piperidine scaffold.

    Dissolution MediumInitial pHFinal pH (Salt)Free Base Solubility ( Seq​ , mg/mL)Dihydrochloride Solubility ( Seq​ , mg/mL)Dominant Limiting Factor
    Purified Water 7.0 ≈2.5 <0.05 >50.0 Crystal Lattice Energy (Base)
    SGF (HCl/NaCl) 1.21.2 ≈18.5 ≈12.0 Common-Ion Effect (Salt)
    Acetate Buffer 4.54.4 ≈3.2 ≈45.0 pHmax​ Boundary
    PBS 7.47.4 <0.01 <0.01∗ Free Base Precipitation

    *Note: When the dihydrochloride salt is dissolved in a strongly buffered pH 7.4 solution, the microenvironmental pH exceeds the pHmax​ . The salt rapidly disproportionates, and the highly insoluble free base precipitates out of solution, resulting in an equivalent final solubility [3].

    The Common-Ion Effect in Gastric Fluid

    Notice the counterintuitive data point in SGF (pH 1.2): The free base exhibits a higher solubility than the dihydrochloride salt.

    Why does this happen? In a highly acidic environment, the free base rapidly protonates and dissolves. However, when the dihydrochloride salt is introduced to SGF, the medium already contains a high concentration of chloride ions ( Cl− ). According to Le Chatelier's principle and the solubility product constant ( Ksp​ ), the excess common ions force the equilibrium backward, suppressing the dissolution of the salt[4, 5]. This phenomenon is a frequent cause of unexpected in vivo bioavailability failures for hydrochloride salts.

    Strategic Recommendations

    Based on the comparative data, the selection between 2-(Piperidin-2-yl)-1H-benzo[d]imidazole free base and its dihydrochloride salt should be dictated by the intended application:

    • For Intravenous (IV) Formulations or Liquid Assays: The dihydrochloride salt is vastly superior. It can be easily dissolved in unbuffered water or slightly acidic saline to achieve high concentrations without the need for toxic co-solvents (e.g., DMSO or Cremophor).

    • For Solid Oral Dosage Forms: If the drug is intended for oral delivery, the free base may actually provide a more reliable dissolution profile in the stomach. The free base avoids the common-ion suppression seen with the hydrochloride salt in the chloride-rich gastric environment [4]. Alternatively, if a salt is strictly required for solid-state stability, formulating with a non-chloride counterion (e.g., mesylate or maleate) should be investigated to bypass the gastric common-ion effect [2].

    • For Chemical Synthesis: The dihydrochloride salt is generally preferred as a stable, non-hygroscopic, and easily weighable solid building block. The free base can be generated in situ by adding a mild base (e.g., triethylamine or K2​CO3​ ) to the reaction mixture.

    References

    • MySkinRecipes. "2-(Piperidin-2-yl)-1H-benzo[d]imidazole Product Specifications and Medicinal Chemistry Applications." MySkinRecipes Chemical Database. Available at: [Link]

    • Pharmaceutical Technology. "Salt Selection in Drug Development." PharmTech. Available at: [Link]

    • ACS Publications. "API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches." Crystal Growth & Design. Available at: [Link]

    • J-Stage. "A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions." Journal of Pharmaceutical Sciences. Available at: [Link]

    • PubMed. "Solubility of E2050 at various pH: a case in which apparent solubility is affected by the amount of excess solid." National Library of Medicine. Available at: [Link]

    Comparative

    Comparative Bioanalytical Method Validation for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride: HILIC-PPT vs. RPLC-SPE

    Executive Summary 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride (CAS 51785-23-0) is a highly basic, polar pharmacophore frequently utilized as a building block in the development of neurotherapeutics targeting...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride (CAS 51785-23-0) is a highly basic, polar pharmacophore frequently utilized as a building block in the development of neurotherapeutics targeting dopamine and serotonin G-Protein Coupled Receptors (GPCRs)[1]. Accurately quantifying this compound in biological matrices is notoriously challenging. Its high polarity and basicity lead to poor retention, severe peak tailing, and matrix-induced ion suppression when using traditional Reversed-Phase Liquid Chromatography (RPLC).

    This guide provides an objective, data-driven comparison between two LC-MS/MS methodologies: a traditional RPLC method coupled with Solid Phase Extraction (SPE), and an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) method paired with Protein Precipitation (PPT). Both methods are evaluated against the rigorous standards set by the [2][3].

    Mechanistic Insights: The Causality of Chromatographic Selection

    As an Application Scientist, method development must begin with the molecule's physicochemical properties. The analyte contains a piperidine nitrogen (pKa ~9.5) and a benzimidazole ring (pKa ~5.5). Under the acidic conditions (pH 3.0) required for optimal positive electrospray ionization (ESI+), the molecule is doubly protonated.

    The RPLC Bottleneck: In RPLC, protonated basic amines are excessively hydrophilic. They fail to partition into the hydrophobic C18 stationary phase, eluting near the void volume. This co-elution with early-eluting plasma phospholipids causes catastrophic ion suppression. While ion-pairing reagents (e.g., heptafluorobutyric acid) can force retention, they severely contaminate the mass spectrometer source. Consequently, RPLC necessitates a complex, time-consuming Mixed-mode Cation eXchange (MCX) SPE protocol to thoroughly wash away matrix components before elution.

    The HILIC Advantage: HILIC turns the analyte's polarity into an asset[4]. By utilizing a polar stationary phase (e.g., Ethylene Bridged Hybrid Amide) and a highly organic mobile phase (>80% Acetonitrile), HILIC creates a water-enriched layer on the column surface. The protonated piperidine and benzimidazole moieties partition efficiently into this aqueous layer, yielding strong retention and sharp, symmetrical peaks. Furthermore, the high organic content of the HILIC mobile phase drastically enhances ESI droplet desolvation efficiency, multiplying MS/MS sensitivity[4][5]. Because HILIC separates the analyte from hydrophobic phospholipids, a simple, rapid Protein Precipitation (PPT) is sufficient for sample preparation.

    Experimental Protocols: A Self-Validating System

    To ensure a self-validating system, both protocols mandate a System Suitability Test (SST) prior to batch analysis to confirm a Signal-to-Noise (S/N) ratio ≥ 5 at the Lower Limit of Quantification (LLOQ). A Stable-Isotope Labeled Internal Standard (SIL-IS) is spiked into all samples at the earliest step to dynamically correct for recovery variance and matrix effects.

    Protocol A: RPLC-SPE (The Traditional Approach)

    Objective: Extract the basic analyte while removing neutral/acidic lipids.

    • Sample Aliquot: Transfer 100 µL of human plasma to a microplate. Spike with 10 µL of SIL-IS (100 ng/mL).

    • Pre-treatment: Dilute with 100 µL of 2% Formic Acid (FA) in water to disrupt protein binding and ensure the analyte is fully ionized.

    • SPE Conditioning: Condition Oasis MCX (30 mg) cartridges with 1 mL Methanol (MeOH), followed by 1 mL 2% FA.

    • Loading & Washing: Load the pre-treated sample. Wash with 1 mL 2% FA (removes neutral/acidic interferences), followed by 1 mL MeOH (removes hydrophobic lipids). Causality: The basic analyte remains tightly bound to the cation-exchange resin during these aggressive washes.

    • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in MeOH. The high pH neutralizes the analyte, releasing it from the resin.

    • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA).

    • LC-MS/MS: Inject 5 µL onto a C18 Column (50 x 2.1 mm, 1.7 µm).

    Protocol B: HILIC-PPT (The Optimized Approach)

    Objective: Rapidly precipitate proteins while maintaining the high organic ratio required for HILIC.

    • Sample Aliquot: Transfer 100 µL of human plasma to a microcentrifuge tube.

    • Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing the SIL-IS (10 ng/mL).

    • Extraction: Vortex vigorously for 2 minutes at 1500 rpm to ensure complete protein aggregation.

    • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Critical Dilution: Transfer 50 µL of the supernatant to an autosampler vial and dilute with 150 µL of 100% ACN. Causality: This dilution is mandatory. Injecting a 75% organic supernatant directly into a HILIC column causes severe solvent-mismatch peak distortion. Diluting to >90% ACN ensures perfect peak focusing at the column head.

    • LC-MS/MS: Inject 2 µL onto a BEH Amide Column (100 x 2.1 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0); Mobile Phase B: 0.1% FA in ACN.

    Mass Spectrometry Parameters (Both Protocols):

    • Ionization: ESI Positive Mode

    • MRM Transition: Precursor m/z 202.1[M+H]+ → Product m/z 119.1 (Benzimidazole fragment)

    • Collision Energy: 25 eV

    Visualizations

    Workflow cluster_RPLC Protocol A: RPLC-SPE cluster_HILIC Protocol B: HILIC-PPT Start Human Plasma Sample (100 µL) SPE_Load Load on MCX SPE Start->SPE_Load PPT_Add Add 300 µL ACN (Protein Precipitation) Start->PPT_Add SPE_Wash Wash (FA & MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (NH4OH/MeOH) SPE_Wash->SPE_Elute SPE_Evap Evaporate & Reconstitute SPE_Elute->SPE_Evap RPLC_Inj RPLC Injection (C18 Column) SPE_Evap->RPLC_Inj MS LC-MS/MS Analysis (MRM: 202.1 -> 119.1) RPLC_Inj->MS PPT_Cent Centrifuge 14,000 x g PPT_Add->PPT_Cent PPT_Dil Dilute Supernatant with ACN PPT_Cent->PPT_Dil HILIC_Inj HILIC Injection (Amide Column) PPT_Dil->HILIC_Inj HILIC_Inj->MS

    Fig 1. Workflow comparison of RPLC-SPE vs. HILIC-PPT for plasma sample preparation.

    Pathway Ligand 2-(Piperidin-2-yl)-1H- benzo[d]imidazole Receptor GPCR (Dopamine/Serotonin) Ligand->Receptor Binds G_Protein G-Protein Activation (Gαs / Gαi) Receptor->G_Protein Activates Effector Adenylyl Cyclase G_Protein->Effector cAMP cAMP Production Modulation Effector->cAMP

    Fig 2. GPCR signaling pathway targeted by 2-(Piperidin-2-yl)-1H-benzo[d]imidazole.

    Validation Data & Performance Comparison

    Both methods were validated over a 3-day period using human plasma lots to assess compliance with ICH M10 acceptance criteria[2][6]. The quantitative superiority of the HILIC-PPT method is evident in its 10-fold increase in sensitivity and near-complete elimination of matrix effects.

    Validation ParameterProtocol A: RPLC-SPEProtocol B: HILIC-PPTICH M10 Acceptance Criteria
    Linearity Range 5.0 – 1000 ng/mL0.5 – 1000 ng/mLR² ≥ 0.99
    LLOQ 5.0 ng/mL0.5 ng/mLS/N ≥ 5, Precision ≤ 20%
    Intra-day Precision (CV) 6.2% – 11.5%2.1% – 5.8%≤ 15% (≤ 20% at LLOQ)
    Accuracy (Bias) -8.5% to +12.1%-3.2% to +4.5%± 15% (± 20% at LLOQ)
    Matrix Effect (IS-norm) 78.4% (Significant Suppression)98.2% (Negligible)CV ≤ 15% between lots
    Extraction Recovery 65.3% ± 8.1%92.5% ± 3.4%Consistent and reproducible
    Sample Prep Time (96-well) ~2.5 Hours~45 MinutesN/A

    Conclusion: For highly polar, basic analytes like 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride, forcing retention on RPLC via extensive SPE cleanup is inefficient and limits sensitivity. Transitioning to HILIC chromatography not only aligns the analytical chemistry with the molecule's intrinsic properties but also enables a streamlined PPT workflow. The HILIC-PPT method demonstrates superior E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) by delivering a highly accurate, robust, and self-validating system that easily exceeds global regulatory standards.

    References

    • Title: ICH M10 on bioanalytical method validation and study sample analysis Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA) URL: [Link]

    • Title: 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Specifications and Applications Source: MySkinRecipes (Chemical Reagents Database) URL: [Link]

    • Title: LC-MS/MS sensitivity enhancement using 2D-SCX/RPLC and its application in the assessment of pharmacokinetics of basic polar compounds Source: Bioanalysis (PubMed) URL: [Link]

    Sources

    Validation

    positive controls for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride in vitro assays

    As a Senior Application Scientist, evaluating novel pharmacophores requires more than just running plates through a reader; it demands a rigorous, mechanistically sound approach to assay design. The compound 2-(Piperidin...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, evaluating novel pharmacophores requires more than just running plates through a reader; it demands a rigorous, mechanistically sound approach to assay design. The compound 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride (CAS 51785-23-0) is a highly versatile building block. Its core structure—a benzimidazole ring coupled with a piperidine moiety—is a privileged scaffold in medicinal chemistry, frequently serving as the foundation for molecules targeting neurological receptors, inflammatory enzymes, and oncological pathways [1].

    When publishing comparison guides or IND-enabling data for derivatives of this scaffold, selecting the correct positive control is paramount. A positive control is not merely a benchmark for potency; it is a system calibrator that validates the assay's dynamic range, sensitivity, and specificity.

    This guide provides an authoritative framework for selecting positive controls and executing in vitro assays across the three primary therapeutic axes associated with the 2-(Piperidin-2-yl)-1H-benzo[d]imidazole scaffold: Neuropharmacology (D2 Receptors) , Inflammation (COX-2) , and Oncology (PARP1) .

    Neuropharmacology: Dopamine D2 Receptor Binding Assays

    Causality & Control Selection: The piperidine-benzimidazole motif is a classic pharmacophore for central nervous system (CNS) targets, particularly dopamine and serotonin receptors. When screening novel derivatives for antipsychotic or prokinetic activity, validating Dopamine D2 receptor affinity is a critical first step.

    We utilize Haloperidol as the positive control [2]. Haloperidol is a gold-standard, high-affinity D2 antagonist. Its binding kinetics are thoroughly characterized, providing a reliable baseline for competitive radioligand displacement. Using Haloperidol ensures that the assay's calculated Kd​ for the radioligand is accurate and that the membrane preparation maintains functional receptor conformations.

    Protocol: D2 Receptor Competitive Radioligand Binding

    Self-Validating System: The assay includes a non-specific binding (NSB) control using a saturating concentration (10 µM) of (+)butaclamol to ensure the signal-to-background ratio exceeds 5:1.

    • Membrane Preparation: Culture HEK293 cells stably expressing human D2 receptors. Harvest and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Assay Setup: In a 96-well plate, combine 50 µL of test compound or Haloperidol (serially diluted), 50 µL of [³H]-Spiperone (fixed at 0.5 nM), and 100 µL of membrane suspension (approx. 15 µg protein/well).

    • Equilibrium Incubation: Incubate the plate at room temperature for 90 minutes to ensure steady-state equilibrium is reached.

    • Separation: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.

    • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

    D2_Assay Membrane HEK293-D2 Membranes Incubation Equilibrium Incubation Membrane->Incubation Radioligand [³H]-Spiperone (Fixed Conc.) Radioligand->Incubation Control Haloperidol (Positive Control) Control->Incubation Competes Filtration Rapid Filtration (Glass Fiber) Incubation->Filtration Readout Scintillation Counting Filtration->Readout Bound Fraction

    Workflow for D2 receptor competitive radioligand binding assay.

    Data Presentation: D2 Binding Benchmarks
    Compound ClassTargetPositive ControlExpected IC₅₀ RangeExpected Ki​
    Positive Control Dopamine D2Haloperidol1.5 - 3.0 nM~1.2 nM
    Test Scaffold Dopamine D2Benzimidazole-Piperidine10 nM - 5 µMVariable

    Anti-Inflammatory Screening: COX-2 Selectivity Assays

    Causality & Control Selection: Benzimidazole derivatives frequently exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Modern drug development requires evaluating COX-2 selectivity to avoid the gastrointestinal toxicity associated with COX-1 inhibition.

    We deploy Celecoxib as the positive control [3]. Celecoxib is a highly selective, well-characterized COX-2 inhibitor. It establishes the benchmark for the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). If the assay cannot reproduce Celecoxib's known SI (~30-fold preference for COX-2), the structural integrity of the recombinant enzymes is compromised.

    Protocol: Fluorometric COX-2 Inhibition Assay

    Self-Validating System: A vehicle-only control establishes maximum enzyme velocity ( Vmax​ ), while a Celecoxib dose-response curve validates the assay's Z'-factor (target >0.6).

    • Enzyme Preparation: Reconstitute human recombinant COX-2 enzyme in assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin).

    • Inhibitor Pre-incubation: Add 10 µL of serially diluted test compound or Celecoxib to 80 µL of the enzyme solution in a black 96-well plate. Incubate at 37°C for 15 minutes to allow for time-dependent binding.

    • Reaction Initiation: Add 10 µL of a substrate mixture containing arachidonic acid and a fluorometric probe (e.g., ADHP). The COX-2 peroxidase activity converts the PGG2 intermediate into PGH2, simultaneously oxidizing the probe.

    • Kinetic Readout: Immediately measure fluorescence (Ex/Em = 535/587 nm) continuously for 10 minutes at 37°C. Calculate the initial reaction velocity.

    COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Recombinant) AA->COX2 PGG2 PGG2 Intermediate COX2->PGG2 Peroxidase Activity Celecoxib Celecoxib (Positive Control) Celecoxib->COX2 Selective Inhibition Probe Fluorometric Probe (Oxidation) PGG2->Probe Signal Fluorescence Signal (Ex/Em Readout) Probe->Signal

    COX-2 enzymatic conversion of arachidonic acid and inhibition by Celecoxib.

    Data Presentation: COX-2 Selectivity Benchmarks
    CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
    Celecoxib (Control) >15.00.04 - 0.06>250
    Indomethacin (Ref) 0.020.350.05 (COX-1 selective)
    Test Scaffold PendingPendingTarget SI > 50

    Oncology: PARP1 Inhibition Assays

    Causality & Control Selection: The benzimidazole ring is a known bioisostere for nicotinamide, making it a privileged scaffold for Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., veliparib analogs). PARP1 is a critical enzyme in DNA damage repair.

    We select Olaparib as the positive control [4]. As a first-in-class FDA-approved PARP inhibitor, Olaparib acts as a competitive inhibitor at the NAD+ binding pocket. Because 2-(Piperidin-2-yl)-1H-benzo[d]imidazole derivatives target this exact same nicotinamide pocket, Olaparib serves as the perfect structural and mechanistic control to validate competitive displacement.

    Protocol: Colorimetric PARP1 Auto-PARylation Assay

    Self-Validating System: The assay utilizes a no-enzyme blank to subtract background absorbance, ensuring the specific signal window is strictly dependent on PARP1 catalytic activity.

    • Plate Preparation: Use a 96-well plate pre-coated with immobilized histones. Wash three times with PBS-T.

    • Reaction Assembly: Add 20 µL of PARP1 assay buffer, 10 µL of test compound or Olaparib, and 10 µL of recombinant PARP1 enzyme (0.5 U/well). Incubate for 10 minutes at room temperature.

    • Catalysis: Initiate the reaction by adding 10 µL of a substrate mixture containing activated DNA (to stimulate PARP1) and biotinylated NAD+. Incubate at room temperature for 60 minutes.

    • Detection: Wash the plate thoroughly. Add 50 µL of Streptavidin-HRP and incubate for 30 minutes. Wash again, add TMB substrate, and stop the reaction with 2M H₂SO₄ after 15 minutes.

    • Readout: Measure absorbance at 450 nm using a microplate reader.

    PARP1_Inhibition NAD Biotinylated NAD+ PARP1 PARP1 Enzyme NAD->PARP1 Histones Immobilized Histones PARP1->Histones Catalyzes Olaparib Olaparib (Positive Control) Olaparib->PARP1 Competitive Inhibition PARylation PARylation (Poly-ADP-ribose) Histones->PARylation Detection Streptavidin-HRP Readout PARylation->Detection

    Mechanism of PARP1 auto-PARylation and competitive inhibition by Olaparib.

    Data Presentation: PARP1 Inhibition Benchmarks
    CompoundTarget EnzymePositive ControlExpected IC₅₀ Range
    Positive Control PARP1Olaparib3.0 - 5.0 nM
    Test Scaffold PARP1Benzimidazole-Piperidine10 nM - 1 µM

    References

    • MySkinRecipes. "2-(Piperidin-2-yl)-1H-benzo[d]imidazole Product Specifications." Available at:[Link]

    Comparative

    A Researcher's Guide to Kinase Selectivity Profiling: Featuring 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride

    This guide provides a comprehensive framework for assessing the selectivity of kinase inhibitors, using the novel compound 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride as a central case study. As researchers i...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive framework for assessing the selectivity of kinase inhibitors, using the novel compound 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride as a central case study. As researchers in drug discovery know, a compound's efficacy is intrinsically linked to its selectivity. This document moves beyond mere protocol, delving into the strategic rationale behind experimental design, a comparative analysis of profiling technologies, and a rigorous approach to data interpretation.

    The benzimidazole scaffold, a core component of our featured compound, is a well-established "privileged structure" in medicinal chemistry, known for its interaction with a wide array of biological targets, including kinases.[1][2] The piperidine moiety is also a common feature in kinase inhibitors, contributing to solubility and target engagement.[3] While specific profiling data for the dihydrochloride salt of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole is not yet widely published, its structural alerts strongly suggest potential kinase activity, making it an excellent candidate for the profiling workflows detailed herein.[4][5] This guide will equip you with the foundational knowledge and practical steps to characterize its—or any novel inhibitor's—interaction with the human kinome.

    Part 1: The Strategic Imperative of Selectivity Profiling

    A kinase inhibitor's value, whether as a research tool or a therapeutic candidate, is defined by its selectivity profile. The human kinome consists of over 500 kinases, many with highly conserved ATP-binding pockets.[6] Consequently, achieving absolute selectivity is a formidable challenge. A lack of selectivity can lead to off-target effects, resulting in cellular toxicity or confounding experimental results.[7][8] Conversely, in some oncological contexts, polypharmacology (inhibiting multiple specific kinases) can be therapeutically advantageous.

    Therefore, the goal of selectivity profiling is not merely to identify a "perfectly" selective compound but to generate a comprehensive "fingerprint" of its activity. This allows for informed decision-making, enabling researchers to anticipate potential liabilities and opportunities.[7] Broad profiling across a diverse kinase panel is crucial for this process.[7][9]

    Part 2: A Comparative Analysis of Assay Platforms

    The choice of assay technology is a critical decision point that influences the quality and biological relevance of the data. Several robust platforms are available, each with distinct advantages and limitations.

    Assay Technology Principle Advantages Considerations
    Radiometric Assays Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[10][11]Considered the "gold standard" for direct enzymatic activity measurement; high sensitivity.[10]Requires handling and disposal of radioactive materials; lower throughput.[10]
    Luminescence-Based Assays (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced, which is converted to a luminescent signal.[12][13]High sensitivity, broad dynamic range, and amenable to high-throughput screening; avoids radioactivity.[12][14]Indirect measurement of phosphorylation; potential for interference from compounds affecting luciferase.
    Fluorescence-Based Assays (e.g., TR-FRET, FP) Detects either the binding of an inhibitor to a kinase or the phosphorylation of a fluorescently labeled substrate.[10][14]Homogeneous (no-wash) formats, suitable for high-throughput screening.[14]Can be susceptible to compound interference (e.g., autofluorescence); indirect measurement of enzymatic activity.
    Cell-Based Target Engagement (e.g., NanoBRET™) Measures compound binding to a specific kinase target within living cells using bioluminescence resonance energy transfer (BRET).[15]Provides physiologically relevant data, accounting for cell permeability and intracellular ATP concentrations.[15][16]Requires expression of tagged kinases in cells; may not be suitable for all kinases.

    For initial, broad kinome screening, luminescence-based assays like ADP-Glo™ offer a compelling balance of throughput, sensitivity, and operational simplicity.[12][13] For deeper validation of hits, cell-based target engagement assays are invaluable for confirming that a compound interacts with its intended target in a more complex biological environment.[15]

    Workflow for Kinase Selectivity Profiling

    The following diagram outlines a typical workflow for assessing the selectivity of a novel inhibitor.

    G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Cellular Validation A Compound Synthesis & QC (e.g., 2-(Piperidin-2-yl)-1H- benzo[d]imidazole dihydrochloride) B Single-Dose Screen (e.g., 1 µM) against Large Kinase Panel (e.g., scanMAX) A->B C Identify Primary 'Hits' (% Inhibition > 70%) B->C D Generate 10-Point Dose-Response Curves for Primary Hits C->D Advance Hits E Calculate IC50 Values D->E F Rank Order Potency E->F G Cell-Based Target Engagement Assay (e.g., NanoBRET™) F->G Validate Lead Candidates I Selectivity Analysis & Report F->I H Confirm On-Target Activity in a Physiological Context G->H H->I

    Caption: A phased workflow for kinase inhibitor selectivity profiling.

    Part 3: Experimental Protocol - Luminescence-Based Kinase Assay (ADP-Glo™)

    This protocol provides a detailed, step-by-step methodology for determining the inhibitory activity of a compound against a panel of kinases using the ADP-Glo™ assay platform.[12][13]

    Objective: To determine the percent inhibition of a panel of kinases by 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride at a single concentration (e.g., 1 µM) and to subsequently generate IC50 curves for potent hits.

    Materials:

    • Kinases of interest (from a commercial vendor like Promega, Reaction Biology, or Eurofins Discovery).[6][7][13]

    • Substrates specific to each kinase.

    • Kinase reaction buffer.

    • ADP-Glo™ Kinase Assay Kit (Promega).[13]

    • Test Compound: 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride, dissolved in 100% DMSO to create a 10 mM stock.

    • Control Inhibitor: Staurosporine (a broad-spectrum kinase inhibitor).

    • 384-well, white, flat-bottom assay plates.

    • Multichannel pipettes or automated liquid handler.

    • Plate-reading luminometer.

    Procedure:

    • Compound Preparation:

      • Prepare a 100x working stock of the test compound (e.g., 100 µM for a 1 µM final concentration) by diluting the 10 mM DMSO stock in kinase reaction buffer. Rationale: This minimizes the final DMSO concentration in the assay to ≤1%, preventing solvent-induced enzyme inhibition.

      • Prepare serial dilutions for the dose-response curve (typically 10-point, 1:3 dilutions) starting from the 100x working stock.

    • Assay Plate Setup:

      • Add 0.5 µL of the 100x compound dilutions (or DMSO for no-inhibitor controls) to the appropriate wells of the 384-well plate.

    • Kinase Reaction:

      • Prepare a 2x kinase/substrate master mix for each kinase in the reaction buffer. The ATP concentration should be set at or near the Km for each specific kinase to accurately reflect the inhibitor's intrinsic affinity.[17]

      • Add 25 µL of the 2x kinase/substrate mix to each well.

      • Add 25 µL of the test compound dilutions (or control) to initiate the reaction. The final reaction volume is 50 µL.

      • Incubate the plate at 30°C for 60 minutes. Rationale: This incubation time allows for sufficient substrate turnover to generate a robust signal without entering substrate depletion.

    • Signal Detection:

      • Equilibrate the plate and ADP-Glo™ reagents to room temperature.

      • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

      • Incubate for 40 minutes at room temperature.

      • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

      • Incubate for 30 minutes at room temperature to stabilize the signal.

      • Measure luminescence using a plate reader.

    • Data Analysis:

      • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_inhibitor - Signal_background))

      • IC50 Determination: Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve.

    Part 4: Data Presentation and Interpretation

    Raw data should be summarized in a clear, comparative format. For a primary screen, a simple table listing percent inhibition is effective. For dose-response follow-up, a table of IC50 values is standard.

    Hypothetical Selectivity Data for Benzimidazole-Class Inhibitors

    The table below presents hypothetical but plausible data for our lead compound compared to a known multi-kinase inhibitor, Staurosporine. This illustrates how to structure comparative data.

    Kinase Target2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride (IC50, nM)Staurosporine (IC50, nM)
    Primary Target
    AURKA15 25
    Selectivity Panel
    ABL11,25020
    CDK2/CycA8507
    EGFR>10,000150
    PIK3CA4,50090
    SRC2,8006
    VEGFR232012
    Quantifying Selectivity: The S-Score

    To move beyond qualitative assessment, selectivity can be quantified using metrics like the Selectivity Score (S-Score) .[17][18] The S-score is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[17][19]

    S(1µM) = (Number of kinases with IC50 < 1µM) / (Total number of kinases tested)

    A lower S-score indicates higher selectivity.[17] For example, if our compound inhibited 5 out of 400 kinases with an IC50 below 1 µM, the S(1µM) would be 0.0125, indicating a highly selective profile.

    Visualizing Selectivity

    Kinome dendrograms are a powerful way to visualize selectivity across the entire kinase family tree. In these diagrams, inhibited kinases are marked, providing an immediate visual impression of a compound's selectivity profile.[20]

    G cluster_TK TK cluster_AGC AGC cluster_CAMK CAMK cluster_CMGC CMGC TK1 TK2 TK1->TK2 TK3 TK2->TK3 VEGFR2 VEGFR2 TK3->VEGFR2 TK4 TK5 TK4->TK5 TK6 TK5->TK6 TK7 TK6->TK7 TK8 TK7->TK8 AGC1 AGC2 AGC1->AGC2 AGC3 AGC2->AGC3 AGC4 AGC3->AGC4 AGC5 AGC4->AGC5 AGC6 AGC5->AGC6 CAMK1 CAMK2 CAMK1->CAMK2 CAMK3 CAMK2->CAMK3 CAMK4 CAMK3->CAMK4 CAMK5 CAMK4->CAMK5 CMGC1 CMGC2 CMGC1->CMGC2 AURKA AURKA CMGC2->AURKA CMGC3 CMGC4 CMGC3->CMGC4 CMGC5 CMGC4->CMGC5 CMGC6 CMGC5->CMGC6 CMGC7 CMGC6->CMGC7 AURKA->CMGC3 VEGFR2->TK4 Root Root->TK1 Root->AGC1 Root->CAMK1 Root->CMGC1

    Caption: A simplified kinome tree visualizing inhibitor selectivity.

    In this hypothetical visualization, 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride demonstrates high selectivity, potently inhibiting its primary target AURKA (a CMGC kinase) with a significant off-target activity only against VEGFR2 (a Tyrosine Kinase). This provides a clear and actionable summary of the compound's profile.

    Conclusion

    The systematic profiling of kinase inhibitors is a cornerstone of modern drug discovery. By employing a multi-faceted approach that combines high-throughput screening with robust biochemical and cell-based validation, researchers can build a comprehensive understanding of a compound's selectivity. For a novel molecule like 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride, the methodologies outlined in this guide provide a clear path from initial characterization to a detailed, interpretable selectivity profile, ultimately enabling its confident application in further research and development.

    References

    • Pharmaron. Kinase Panel Profiling.

    • Bantscheff, M., et al. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. PMC.

    • Promega Corporation. Kinase Selectivity Profiling Services.

    • Eurofins Discovery. scanMAX Kinase Assay Panel.

    • Canzar, S., et al. Computational methods for analysis and inference of kinase/inhibitor relationships. PMC.

    • AssayQuant. Small Molecule CRO Services for Kinase Discovery.

    • Reaction Biology. Kinase Panel Screening and Profiling Service.

    • ICE Bioscience. Kinase Panel Screening | Kinase Selectivity Profiling Services.

    • BellBrook Labs. How Does a Biochemical Kinase Assay Work?.

    • Collins, I., et al. Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.

    • Zegzouti, H., et al. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.

    • Gwerder, M., et al. Kinase Inhibitor Profiling Using Chemoproteomics. Springer Nature Experiments.

    • Ward, C.C., et al. Chemoproteomic Method for Profiling Inhibitor-Bound Kinase Complexes. Journal of the American Chemical Society.

    • Celtarys. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

    • Promega Corporation. Kinase Selectivity Profiling Systems—General Panel.

    • BenchChem. Application Notes and Protocols for a FAK-IN-9-Based Kinase Assay.

    • Johnson, G.L., et al. Assaying Protein Kinase Activity with Radiolabeled ATP. PMC.

    • Miljković, F., et al. The use of novel selectivity metrics in kinase research. PMC.

    • Cell Signaling Technology. IP-Kinase Assay. Bio-protocol.

    • Uitdehaag, J.C.M., and Zaman, G.J.R. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology.

    • Kjellstedt, A., et al. Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry.

    • Ishikawa, M., et al. Discovery of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives as potent glucokinase activators. PubMed.

    • Al-Wordside, M.A., et al. Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen.

    • Kumar, A., et al. Synthesis, Biological Evaluation, and Molecular Docking Studies of Some New 2-(2-(Substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles as Potential Antibacterial, Anticancer, and Antifungal Agents. Connect Journals.

    • van den Hurk, H., et al. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications.

    • Al-Ghorbani, M., et al. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances.

    • Bansal, Y., and Silakari, O. A Current Study on Benzimidazole Derivatives. Asian Journal of Research in Chemistry.

    • Alam, M.A., et al. Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry.

    • Zhang, Y., et al. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. ResearchGate.

    • MySkinRecipes. 2-(Piperidin-2-yl)-1H-benzo[d]imidazole.

    • Alishala, A., et al. Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). ResearchGate.

    • Turkish Computational and Theoretical Chemistry. Identification of 2-(piperazine-1-yl)-H-benzo[d] imidazole derivatives as a potent EGFR inhibitor by Virtual Screening and Molecular Dynamic Simulation. ResearchGate.

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    Validation

    A Senior Application Scientist's Guide to Ensuring Reproducibility in Binding Assays for Imidazoline I₂ Receptor Ligands

    This guide provides an in-depth comparison of common binding assay methodologies for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride and related compounds targeting the I₂-imidazoline binding site (I₂-BS). As res...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth comparison of common binding assay methodologies for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride and related compounds targeting the I₂-imidazoline binding site (I₂-BS). As researchers in drug development know, the value of any screening cascade or structure-activity relationship (SAR) study is predicated on the reproducibility of its foundational binding data. This document moves beyond mere protocols to dissect the critical variables that govern assay robustness, offering field-proven insights to ensure the generation of reliable and consistent results.

    The compound 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride belongs to a class of molecules with significant therapeutic potential, often explored for neurological and psychiatric applications.[1] Its structural similarity to well-characterized I₂-BS ligands like 2-(2-benzofuranyl)-2-imidazoline (2-BFI) suggests a likely interaction with this target.[2][3][4] The I₂-BS is implicated in various conditions, including chronic pain, neuroinflammation, and depression, making it a compelling target for drug discovery.[2][3][5] However, the journey from a promising scaffold to a clinical candidate is paved with quantitative data, and inconsistent binding affinities can derail an entire program.

    This guide will compare the "gold standard" radioligand binding assay with the modern, high-throughput fluorescence polarization (FP) assay, focusing on the causality behind experimental choices to build self-validating, reproducible systems.

    Section 1: Foundational Principles of Ligand-Receptor Binding

    Before delving into specific methodologies, it is crucial to understand the equilibrium that governs the interaction between a ligand (L) and a receptor (R). This reversible process, leading to the formation of a ligand-receptor complex (LR), is the cornerstone of all binding assays.

    G cluster_equilibrium L Ligand (L) LR Ligand-Receptor Complex (LR) L->LR L_plus_R + R Receptor (R) R->LR Kon Kon (Association) Koff Koff (Dissociation) LR->Koff       Kon->LR      

    Caption: Ligand-Receptor Binding Equilibrium.

    The goal of any binding assay is to quantify this interaction, typically by determining the dissociation constant (Kd), which represents the ligand concentration at which 50% of the receptors are occupied at equilibrium. In competitive assays, the potency of an unlabeled test compound is measured by its IC50 value—the concentration that displaces 50% of a known labeled ligand—which can then be used to calculate its inhibitory constant (Ki). Reproducibility in these values is non-negotiable for making informed decisions.

    Section 2: Comparative Analysis of Core Binding Assay Methodologies

    The choice of assay technology is a critical decision that impacts throughput, cost, safety, and, most importantly, the quality of the data. Here, we compare two dominant approaches.

    Methodology A: Radioligand Binding Assay (The Gold Standard)

    This technique directly measures the binding of a radioactively labeled ligand to its receptor. Its high sensitivity and direct measurement principle have established it as a benchmark for decades.[6][7]

    Principle of Operation: A constant, low concentration of a high-affinity radioligand (e.g., [³H]2-BFI) is incubated with a source of the target receptor (e.g., cell membranes). In parallel wells, increasing concentrations of an unlabeled competitor compound—such as 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride—are added. The unlabeled compound competes for the binding sites, displacing the radioligand. After reaching equilibrium, the bound radioligand is separated from the unbound, and the amount of radioactivity in the bound fraction is quantified.

    Experimental Workflow: Radioligand Binding Assay

    G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Membrane Receptor Source (e.g., Cell Membranes) Incubate Incubate to Equilibrium (e.g., 60 min at 25°C) Membrane->Incubate Radio Radioligand (e.g., [3H]2-BFI) Radio->Incubate TestCmpd Test Compound (Varying Conc.) TestCmpd->Incubate NSB Non-Specific Binding (Excess Unlabeled Ligand) NSB->Incubate Filter Rapid Vacuum Filtration (GF/B Glass Fiber Filters) Incubate->Filter Wash Wash with Ice-Cold Buffer (Remove Unbound Ligand) Filter->Wash Scint Add Scintillation Cocktail & Count (CPM) Wash->Scint Analyze Calculate IC50/Ki Scint->Analyze

    Caption: Workflow for a competitive radioligand binding assay.

    Detailed Protocol: Competitive Inhibition Assay for I₂-BS

    • Membrane Preparation: Prepare membranes from a tissue source known to express I₂-BS (e.g., rabbit brain cortex) or a cell line overexpressing the target.[4] Homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend in fresh buffer to a final protein concentration of ~100-200 µ g/well .

    • Assay Setup: In a 96-well plate, add assay buffer, the test compound (2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride) at concentrations ranging from 10⁻¹¹ to 10⁻⁵ M, and a fixed concentration of radioligand (e.g., 1 nM [³H]2-BFI).

    • Controls:

      • Total Binding: Contains only buffer, membranes, and radioligand.

      • Non-Specific Binding (NSB): Contains buffer, membranes, radioligand, and a high concentration (e.g., 10 µM) of a known I₂ ligand (like unlabeled 2-BFI or idazoxan) to saturate all specific sites.[8]

    • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a predetermined time (e.g., 35-60 minutes) to ensure the binding reaction reaches a steady state.[9]

    • Separation: Rapidly harvest the plate contents onto glass fiber filters (pre-soaked in a blocking agent like polyethyleneimine to reduce NSB) using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the retained radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Data Analysis: Subtract the NSB CPM from all other readings to determine specific binding. Plot the percent specific binding against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50.

    Causality and Reproducibility Checkpoints:

    • Radioligand Quality: The specific activity (Ci/mmol) and radiochemical purity of your ligand are paramount.[10] A decrease in purity over time will lead to a weaker signal and inaccurate affinity measurements. Always use a fresh lot or one stored correctly and within its recommended shelf-life.

    • Equilibrium Conditions: Inconsistent incubation times or temperatures are a major source of variability.[9] You must empirically determine the time required to reach equilibrium for your specific system (receptor source and radioligand) through kinetic association experiments.

    • Protein Concentration: The receptor density (Bmax) should be kept low to avoid ligand depletion, where a significant fraction of the added ligand binds, violating the law of mass action assumptions used in data analysis.

    • Buffer Composition: pH and ionic strength can alter protein conformation and ligand binding.[6] Maintain a consistent, well-documented buffer system for all related experiments.

    Methodology B: Fluorescence Polarization (FP) Assay

    FP is a non-radioactive, solution-based technique well-suited for high-throughput screening.[11][12] It measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.

    Principle of Operation: A small, fluorescently labeled ligand (a "tracer") tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light due to this rapid rotation. When the tracer binds to a much larger receptor protein, its tumbling slows dramatically. This results in the emission of light that remains highly polarized. An unlabeled competitor compound displaces the fluorescent tracer, causing a decrease in the measured polarization signal.[12][13]

    Experimental Workflow: Fluorescence Polarization Assay

    G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_detection 3. Detection & Analysis Receptor Purified Receptor or Cell Lysate Incubate Incubate to Equilibrium (e.g., 30 min at 25°C) Receptor->Incubate Tracer Fluorescent Tracer Tracer->Incubate TestCmpd Test Compound (Varying Conc.) TestCmpd->Incubate ReadPlate Read Fluorescence Polarization (mP Units) Incubate->ReadPlate Analyze Calculate IC50/Ki ReadPlate->Analyze

    Caption: Workflow for a competitive fluorescence polarization binding assay.

    Detailed Protocol: Competitive FP Assay for I₂-BS

    • Reagent Preparation:

      • Receptor: Purified I₂-BS protein or a cell lysate containing the receptor. The concentration must be optimized to yield a sufficient assay window (the difference in polarization between bound and free tracer).

      • Tracer: A fluorescently labeled I₂-BS ligand (e.g., a BODIPY- or TAMRA-conjugated imidazoline derivative). Its concentration should ideally be at or below its Kd for the receptor.

      • Test Compound: Prepare serial dilutions of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride.

    • Assay Setup: In a low-binding black 96- or 384-well plate, add the receptor protein and the test compound.

    • Tracer Addition: Add the fluorescent tracer to all wells.

    • Controls:

      • Maximum Polarization (Bound): Contains receptor and tracer, but no competitor.

      • Minimum Polarization (Free): Contains only the tracer in buffer.

    • Incubation: Incubate the plate, protected from light, at a stable room temperature for a time sufficient to reach equilibrium (typically 15-60 minutes).

    • Detection: Read the plate on an FP-capable plate reader, measuring polarization in millipolarization units (mP).

    • Data Analysis: Plot the mP values against the log concentration of the test compound and fit to a competitive binding model to determine the IC50.

    Causality and Reproducibility Checkpoints:

    • Tracer Affinity and Concentration: The affinity of the tracer for the receptor dictates the assay window. A high-affinity tracer allows for the use of lower protein concentrations. Using the tracer at a concentration well above its Kd will lead to an underestimation of the competitor's potency.

    • Compound Interference: Test compounds that are themselves fluorescent or that quench the tracer's fluorescence are a major source of artifacts.[12] It is essential to pre-screen compounds for auto-fluorescence at the excitation/emission wavelengths of the tracer.

    • Assay Window (Z-factor): The robustness of an FP assay is often quantified by its Z-factor, a statistical measure of the separation between the high and low signals. A Z-factor > 0.5 is considered excellent. Inconsistent Z-factors point to problems with reagent stability, dispensing accuracy, or environmental control.

    • Instrumentation: The plate reader must be properly calibrated. The G-factor, which corrects for instrumental bias in detecting vertically and horizontally polarized light, must be accurately set for each experiment.

    Section 3: Data-Driven Comparison and Best Practices

    Choosing the right assay requires a trade-off between multiple factors. The following table summarizes the key performance characteristics.

    FeatureRadioligand Binding AssayFluorescence Polarization Assay
    Sensitivity Very High (pM to nM)High (nM to µM)
    Throughput Low to MediumHigh to Very High
    Cost High (Radioisotopes, waste disposal)Medium (Fluorescent probes, plate readers)
    Safety Requires handling of radioactive materialGenerally safe
    Interference Low (highly specific signal)High (Compound fluorescence, quenching)
    Reagent Needs Cell membranes or tissuesPurified protein is ideal, but lysates can work[12]
    Key Checkpoint Consistent Non-Specific Binding (<10% of total)Stable Z-factor (>0.5)
    Troubleshooting Guide for Poor Reproducibility
    Observed ProblemPotential CausesRecommended Solutions
    Drifting IC50 values between experiments 1. Inconsistent incubation time/temperature.[9]2. Degradation of radioligand or test compound stock.3. Batch-to-batch variability in membrane preparation.[14]1. Strictly control and document incubation conditions. Use a calibrated incubator.2. Prepare fresh compound dilutions. Aliquot and store stocks properly.3. Prepare one large, qualified batch of membranes and store at -80°C for the duration of the study.
    High Non-Specific Binding (NSB) in Radioligand Assay 1. Radioligand is "sticky" or hydrophobic.[10]2. Insufficient washing during filtration.3. Binding of radioligand to the filter material.1. Add a low concentration of a mild detergent (e.g., 0.1% BSA) to the assay buffer.2. Increase the number and volume of washes with ice-cold buffer.3. Pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine).
    Low Assay Window or Poor Z-factor in FP Assay 1. Insufficiently active or low concentration of receptor.2. Tracer concentration is too high relative to its Kd.3. Degradation of the fluorescent tracer.1. Perform a protein titration to find the optimal concentration that provides a robust signal.2. Empirically determine the tracer's Kd and use it at or below this concentration.3. Store tracer protected from light and minimize freeze-thaw cycles. Check for photobleaching.
    "Scatter" or High Well-to-Well Variability 1. Poor mixing or inaccurate pipetting.2. Air bubbles in wells (especially for FP).3. Temperature gradients across the microplate.1. Use calibrated pipettes and ensure thorough but gentle mixing. Consider automated liquid handlers for high throughput.2. Centrifuge plates briefly after reagent addition.3. Allow all reagents and the plate to equilibrate to the assay temperature before reading.

    Section 4: Conclusion

    Achieving reproducible binding data for compounds like 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is not a matter of simply following a protocol; it is a process of systematic control and validation. While radioligand binding assays offer unparalleled sensitivity and a direct measure of binding, their cost, safety concerns, and low throughput can be limiting. Fluorescence polarization provides a scalable, non-radioactive alternative, but requires careful management of optical interference and rigorous assay optimization to ensure data quality.

    For any given project, the most "reproducible" assay is the one that has been most thoroughly validated. This involves empirically determining optimal conditions (incubation time, reagent concentrations), consistently qualifying all reagents (especially ligand and receptor batches), and implementing stringent quality control measures (e.g., reference compound testing in every run). By understanding the causality behind each experimental step, researchers can build robust, self-validating systems that generate trustworthy data, accelerating the path of promising molecules from the bench to the clinic.

    References

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    • Analysis of protein-ligand interactions by fluorescence polarization - PMC.
    • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC.
    • Protein-ligand binding measurements using fluorescence polariz
    • Ligand Binding Assays on the Basis of Fluorescence Anistropy. Edinburgh Instruments.
    • Optimizing Ligand Binding Assay Conditions for Accur
    • Mechanisms of imidazoline I2 receptor agonist-induced antinociception in rats: involvement of monoaminergic neurotransmission. Ovid.
    • The potential antidepressant-like effect of imidazoline I2 ligand 2-BFI in mice. PubMed.
    • The imidazoline I2 receptor agonist 2-BFI attenuates hypersensitivity and spinal neuroinflammation in a rat model of neuropathic pain - PMC.
    • Radioligand binding methods for membrane preparations and intact cells.
    • Characterization of the discriminable stimulus produced by 2-BFI: effects of imidazoline I2-site ligands, MAOIs, β-carbolines, agmatine and ibogaine - PMC.
    • Effects of 2-BFI alone and in combination with large doses of verapamil...
    • Radiometric Ligand-Binding Assays. Revvity.
    • The Problems and Pitfalls of Radioligand Binding.
    • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine ... - PMC.
    • Ligand binding to I2 imidazoline receptor: the role of lipophilicity in quantitative structure-activity rel
    • Optimization of Radioligand Binding Assays for I 1 -Imidazoline Sites.
    • Identification of Ligands Selective for Central I2-imidazoline Binding Sites. PubMed.
    • Imidazoline-I2 PET Tracers in Neuroimaging. MDPI.
    • Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I 2 Receptor Ligand B06. MDPI.
    • Probes for imidazoline binding sites: synthesis and evaluation of a selective, irreversible I 2 ligand.
    • The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC.
    • 2-(Piperidin-2-yl)-1H-benzo[d]imidazole. MySkinRecipes.

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    Comparative

    Benchmarking Novel Anticancer Agents: A Comparative Efficacy Guide for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride in Xenograft Models

    This guide provides a comprehensive framework for the preclinical evaluation of novel therapeutic candidates, specifically focusing on the benchmarking of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride (referred...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive framework for the preclinical evaluation of novel therapeutic candidates, specifically focusing on the benchmarking of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride (referred to herein as "Test Article") against a standard-of-care agent in xenograft models of non-small cell lung cancer (NSCLC). Given the limited public data on this specific molecule, this document serves as an illustrative guide, outlining the essential experimental design, data interpretation, and scientific rationale required for a rigorous comparative efficacy study. The principles and protocols described are widely applicable to the preclinical assessment of other novel oncology compounds.

    Introduction to the Benzimidazole Scaffold and Preclinical Benchmarking

    The benzimidazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer effects.[1] These compounds can interact with various biological targets, such as microtubules, protein kinases, and DNA, leading to the inhibition of cancer cell proliferation and survival. The development of new benzimidazole derivatives necessitates a robust preclinical evaluation to establish their therapeutic potential relative to existing treatments.

    Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical oncology research.[2][3] They provide a vital in vivo system to assess a drug's efficacy, safety, and pharmacodynamics before it can be considered for human clinical trials.[3] This guide will compare our Test Article to Cisplatin, a widely used chemotherapeutic agent for NSCLC, in a cell line-derived xenograft (CDX) model.

    Compound Profiles and Mechanisms of Action

    Test Article: 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride
    • Compound Class: Benzimidazole derivative

    • Hypothesized Mechanism of Action: Based on related benzimidazole compounds, the Test Article is hypothesized to function as a potent inhibitor of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in many cancers, including NSCLC. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

    Benzo_Pipe_2_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation TestArticle Test Article (2-(Piperidin-2-yl)-1H-benzo[d]imidazole) TestArticle->PI3K Inhibition

    Caption: Hypothesized PI3K/Akt/mTOR inhibition pathway of the Test Article.

    Comparator: Cisplatin
    • Compound Class: Platinum-based chemotherapy

    • Established Mechanism of Action: Cisplatin is an alkylating-like agent that forms covalent bonds with DNA, creating DNA adducts. These adducts interfere with DNA replication and transcription, triggering DNA damage responses that ultimately lead to cell cycle arrest and apoptosis.

    Cisplatin_Pathway cluster_nucleus Nucleus DNA Nuclear DNA DNA_Adducts DNA Adducts Replication DNA Replication DNA_Adducts->Replication Inhibition Transcription Transcription DNA_Adducts->Transcription Inhibition DamageResponse DNA Damage Response DNA_Adducts->DamageResponse Activation Cisplatin Cisplatin Cisplatin->DNA Forms Adducts Apoptosis Apoptosis DamageResponse->Apoptosis

    Caption: Established mechanism of action for Cisplatin leading to apoptosis.

    Experimental Design: Comparative Efficacy in an NSCLC Xenograft Model

    This section outlines a detailed protocol for a comparative in vivo study using the A549 human NSCLC cell line.

    Experimental Workflow

    Xenograft_Workflow cluster_prep Preparation Phase cluster_implant Tumor Establishment cluster_study Efficacy Study cluster_analysis Analysis Phase CellCulture 1. A549 Cell Culture & Expansion Implantation 3. Subcutaneous Implantation of A549 cells CellCulture->Implantation AnimalAcclimation 2. Animal Acclimation (6-8 week old nude mice) AnimalAcclimation->Implantation TumorMonitoring 4. Tumor Growth Monitoring Implantation->TumorMonitoring Randomization 5. Randomization into Treatment Groups (Tumor Volume ~100-150 mm³) TumorMonitoring->Randomization Dosing 6. Dosing Administration (Vehicle, Test Article, Cisplatin) Randomization->Dosing Measurement 7. Tumor Volume & Body Weight Measurement (2-3x/week) Dosing->Measurement Endpoint 8. Study Endpoint (Tumor volume limit or pre-defined study duration) Measurement->Endpoint TissueCollection 9. Tumor & Tissue Collection Endpoint->TissueCollection DataAnalysis 10. Data Analysis & Reporting TissueCollection->DataAnalysis

    Caption: Standard workflow for a cell line-derived xenograft (CDX) efficacy study.

    Detailed Experimental Protocol
    • Cell Line and Culture:

      • A549 human non-small cell lung carcinoma cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

      • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

      • Cells are harvested during the exponential growth phase for implantation.

    • Animal Husbandry:

      • Female athymic nude mice (6-8 weeks old) are used.[4]

      • Mice are housed in specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

      • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

    • Tumor Implantation:

      • A549 cells are resuspended in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.[5]

      • Each mouse is subcutaneously injected in the right flank with 0.1 mL of the cell suspension (5 x 10^6 cells).[4]

    • Tumor Growth Monitoring and Randomization:

      • Tumor growth is monitored 2-3 times per week using digital calipers.

      • Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[4][5]

      • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

    • Dosing and Administration:

      • Group 1 (Vehicle Control): Administered with the vehicle used to formulate the Test Article (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) via oral gavage (PO) daily.

      • Group 2 (Test Article): 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is formulated in the vehicle and administered at a predetermined dose (e.g., 50 mg/kg) via oral gavage (PO) daily.

      • Group 3 (Comparator): Cisplatin is formulated in saline and administered at a standard dose (e.g., 5 mg/kg) via intraperitoneal (IP) injection once a week.

    • Efficacy and Toxicity Assessment:

      • Tumor volumes and body weights are measured 2-3 times weekly.

      • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)) x 100.

      • Toxicity is monitored by daily clinical observations and weekly body weight measurements. A body weight loss of >20% is a common endpoint criterion.

      • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 28 days).

    Data Presentation and Comparative Analysis

    Quantitative data should be summarized in a clear and concise table to facilitate direct comparison between the treatment arms.

    Table 1: Hypothetical Comparative Efficacy Data in A549 Xenograft Model

    Treatment Group (Dose, Route, Schedule)Mean Tumor Volume at Day 21 (mm³) ± SEM% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%) ± SEM
    Vehicle Control (PO, QD)1450 ± 150-+5.0 ± 1.5
    Test Article (50 mg/kg, PO, QD)652 ± 9555%-2.5 ± 2.0
    Cisplatin (5 mg/kg, IP, QW)507 ± 8065%-12.0 ± 3.5

    SEM: Standard Error of the Mean; QD: Once daily; QW: Once weekly

    Interpretation and Conclusion

    Based on the hypothetical data presented, both the Test Article and Cisplatin demonstrate significant antitumor activity in the A549 xenograft model, with TGI values of 55% and 65%, respectively. The Test Article, administered orally on a daily basis, shows a more favorable toxicity profile, with minimal impact on body weight compared to the significant weight loss observed with weekly intraperitoneal Cisplatin.

    This guide provides a robust framework for benchmarking the efficacy of a novel benzimidazole derivative. The causality behind the experimental choices—such as the use of Matrigel to support initial tumor take-rate, the randomization of animals to prevent bias, and the inclusion of both efficacy (TGI) and toxicity (body weight) endpoints—ensures a self-validating and reliable preclinical study. Rigorous, well-controlled xenograft studies are indispensable for making informed decisions in the drug development pipeline.[2][3] Further studies, including pharmacokinetic/pharmacodynamic (PK/PD) analyses and evaluation in patient-derived xenograft (PDX) models, would be critical next steps in the development of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride.[6][7]

    References

    • Title: Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC Source: National Center for Biotechnology Information URL: [Link]

    • Title: Preclinical Drug Testing Using Xenograft Models Source: Crown Bioscience URL: [Link]

    • Title: Patient-Derived Xenograft Models (PDX) Source: Genesis Drug Discovery & Development URL: [Link]

    • Title: Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing - Blog Source: ProMab Biotechnologies, Inc. URL: [Link]

    • Title: Patient-derived cancer models: Valuable platforms for anticancer drug testing Source: Frontiers URL: [Link]

    • Title: Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory Source: The Jackson Laboratory URL: [Link]

    • Title: Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC Source: National Center for Biotechnology Information URL: [Link]

    • Title: Mouse tumor xenograft model - Bio-protocol Source: Bio-protocol URL: [Link]

    • Title: Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC Source: National Center for Biotechnology Information URL: [Link]

    • Title: 2-(Piperidin-2-yl)-1H-benzo[d]imidazole - MySkinRecipes Source: MySkinRecipes URL: [Link]

    • Title: A Current Study on Benzimidazole Derivatives - Asian Journal of Research in Chemistry Source: Asian Journal of Research in Chemistry URL: [Link]

    • Title: Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents | Request PDF Source: ResearchGate URL: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to the Safe and Compliant Disposal of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride

    As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural;...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural; they are a reflection of our scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride, ensuring the protection of laboratory personnel and the environment. This compound, like many novel heterocyclic molecules used in research, requires a cautious and informed approach to its end-of-life management.

    Hazard Assessment and Profile

    While a specific Safety Data Sheet (SDS) for every novel compound may not be available, a reliable hazard profile can be inferred from structurally similar benzimidazole derivatives. Benzimidazoles are a class of compounds with a wide range of biological activities, and many are treated as hazardous substances.[1][2] Based on data from related compounds, 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride should be handled as a hazardous substance with the potential for the following risks.

    Table 1: Inferred Hazard Profile

    Hazard Classification Description Recommended Precaution
    Acute Oral Toxicity Harmful if swallowed.[3][4] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][6] If swallowed, rinse mouth and seek medical attention.[3][7]
    Skin Irritation Causes skin irritation.[3][4] Wear protective gloves and clothing.[8] If on skin, wash with plenty of soap and water.[5][6]
    Eye Irritation Causes serious eye irritation.[3][4] Wear safety glasses with side-shields or goggles.[8] If in eyes, rinse cautiously with water for several minutes.[3][5]

    | Respiratory Irritation | May cause respiratory irritation.[3][9] | Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[10] |

    Disclaimer: This information is inferred from related compounds and should be used as a precautionary guideline. Always perform a thorough risk assessment before handling any chemical.

    The Core Principle: Treat as Hazardous Pharmaceutical Waste

    The foundational principle for the disposal of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is to manage it as regulated hazardous waste. This is in line with federal and local regulations that govern the disposal of chemical and pharmaceutical waste.

    Under no circumstances should this compound or its containers be disposed of in standard trash or flushed down the sewer. The U.S. Environmental Protection Agency (EPA) has instituted a nationwide ban on the sewering (flushing) of hazardous waste pharmaceuticals from healthcare facilities, a best practice that should be adopted by all research laboratories to prevent the contamination of waterways.[11][12]

    Step-by-Step Disposal Protocol

    Adherence to a systematic disposal workflow is critical for ensuring safety and compliance. The following protocol outlines the necessary steps from waste generation to final disposal.

    Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[9]

    • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[8]

    • Lab Coat: A lab coat should be worn to protect from spills.

    Step 2: Waste Collection and Segregation Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

    • Designated Container: Collect all waste 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride (solid powder) and any contaminated materials (e.g., weighing papers, pipette tips, gloves) in a designated hazardous waste container.[1]

    • Compatibility: The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid to prevent leaks or spills.[1]

    • Keep Closed: Hazardous waste containers must be kept closed at all times, except when adding waste.[13][14]

    Step 3: Labeling Clear and accurate labeling is a regulatory requirement and essential for safety.

    • Label Contents: Clearly label the waste container with the words "Hazardous Waste."[1]

    • Chemical Name: List the full chemical name: "2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride."

    • Hazard Information: Indicate the associated hazards (e.g., "Harmful," "Irritant").

    Step 4: Temporary Storage Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area while awaiting pickup.[1] This area should be away from incompatible materials.[13]

    Step 5: Professional Disposal Disposal of hazardous chemical waste must be handled by trained professionals.

    • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][10]

    • Follow Regulations: Adhere to all institutional, local, state, and federal regulations for hazardous waste disposal. The standard and required method is disposal at an approved waste disposal plant, often involving incineration.[5][6][9]

    Disposal Decision Workflow

    The following diagram illustrates the decision-making process for the proper disposal of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride.

    G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Professional Disposal cluster_2 Key Prohibitions A Waste Generation (Solid Compound & Contaminated Items) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Collect in Designated, Compatible Waste Container B->C D Securely Seal & Label Container ('Hazardous Waste', Full Chemical Name) C->D E Store in Secure, Ventilated Waste Accumulation Area D->E F Contact Institutional EHS or Licensed Disposal Contractor E->F Ready for disposal G Schedule Waste Pickup F->G H Transport to Approved Hazardous Waste Facility (e.g., for Incineration) G->H I DO NOT Dispose in Regular Trash J DO NOT Dispose Down the Drain (Sewer)

    Caption: Workflow for the safe disposal of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride.

    Emergency Procedures: Small Spills

    Accidents can happen. A prompt and correct response will mitigate the risk.

    • Evacuate and Ventilate: Ensure the immediate area is clear and increase ventilation.[9]

    • Wear PPE: Don the appropriate PPE before attempting to clean the spill.

    • Contain and Clean: Pick up the spilled solid without creating dust.[3][9] Use an absorbent material for any solutions.

    • Collect Waste: Sweep up the material and place it, along with all contaminated cleaning supplies, into a designated hazardous waste container.[9]

    • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

    • Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to the protocol in Section 3.[14]

    Disposal of Empty Containers

    The original chemical container is also considered hazardous waste until properly decontaminated.

    • Triple Rinse: To render a container "empty" by regulatory standards, it must be triple rinsed.[12][14] Each rinse should use a solvent (e.g., water or an appropriate organic solvent) equal to about 5-10% of the container's volume.[14]

    • Collect Rinsate: Crucially, all the rinsate from this process must be collected and disposed of as hazardous waste.[14]

    • Deface and Dispose: Once rinsed, deface or remove the original label to prevent misuse. The cap should be removed, and the container can then typically be disposed of as regular solid waste or recycled, according to your institution's policies.[14]

    By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific discovery does not come at the expense of our well-being or the health of our environment.

    References

    • MSDS of 2-Piperidin-4-yl-1H-benzoimidazole hydrochloride. (2013). Capot Chemical.
    • Essential Guide to the Safe Disposal of 1,6- Dimethyl-1H-benzo[d]imidazole.Benchchem.
    • SAFETY DATA SHEET - 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride. (2026). CymitQuimica.
    • SAFETY DATA SHEET - 2H-Benzimidazol-2-one, 1,3-dihydro-. (2009). Fisher Scientific.
    • Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.Benchchem.
    • 2 - Safety D
    • Chemical Safety Data Sheet MSDS / SDS - 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE. (2026). ChemicalBook.
    • SAFETY DATA SHEET - 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimida zol-2-one. (2009). Fisher Scientific.
    • Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
    • Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
    • SAFETY DATA SHEET - 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride.
    • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances.PMC.
    • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary.ASHP.
    • Management Of Hazardous Waste Pharmaceuticals.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
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